molecular formula C5H8O2 B1310634 (S)-4-Methyldihydrofuran-2(3H)-one CAS No. 64190-48-3

(S)-4-Methyldihydrofuran-2(3H)-one

Cat. No.: B1310634
CAS No.: 64190-48-3
M. Wt: 100.12 g/mol
InChI Key: ALZLTHLQMAFAPA-BYPYZUCNSA-N
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Description

(S)-4-Methyldihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Methyldihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Methyldihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291959
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64190-48-3
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
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Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
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Record name (S)-dihydro-4-methylfuran-2(3H)-one
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Methyldihydrofuran-2(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of the chiral molecule (S)-4-Methyldihydrofuran-2(3H)-one. As a key chiral building block, this lactone holds significant value in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Chirality in Lactone Scaffolds

(S)-4-Methyldihydrofuran-2(3H)-one, a member of the γ-butyrolactone family, is a chiral molecule distinguished by a stereocenter at the fourth position of its five-membered ring. The precise three-dimensional arrangement of the methyl group at this position is crucial, as it profoundly influences the molecule's interaction with other chiral entities, a fundamental principle in modern pharmacology. The γ-butyrolactone ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds, rendering chiral derivatives like the (S)-4-methyl variant highly sought-after intermediates in asymmetric synthesis.[1]

The importance of employing enantiomerically pure starting materials in drug synthesis cannot be overstated. The use of a single enantiomer, such as (S)-4-Methyldihydrofuran-2(3H)-one, allows for the construction of stereochemically defined drug candidates, which is critical for ensuring target specificity and minimizing off-target effects that can arise from the presence of other stereoisomers.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of (S)-4-Methyldihydrofuran-2(3H)-one is essential for its effective use in synthesis and process development. While specific experimental data for the pure (S)-enantiomer is not always readily available in public databases, data for the racemic mixture, commonly known as γ-valerolactone (CAS RN: 108-29-2), provides a useful approximation.[2]

Chemical Structure

The chemical structure of (S)-4-Methyldihydrofuran-2(3H)-one is depicted below. The "S" designation refers to the stereochemical configuration at the C4 carbon, as determined by the Cahn-Ingold-Prelog priority rules.

Figure 2: Generalized workflow for the enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

Key Experimental Considerations
  • Choice of Chiral Catalyst: The selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric reactions.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time must be carefully controlled to optimize both yield and enantiomeric excess.

  • Purification: Efficient purification methods are necessary to isolate the desired enantiomer from the reaction mixture and any residual starting materials or byproducts.

  • Chiral Analysis: The enantiomeric purity of the final product must be rigorously determined using techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Applications in Drug Development

Chiral lactones are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. (S)-4-Methyldihydrofuran-2(3H)-one, with its defined stereochemistry, can serve as a crucial building block in the total synthesis of complex natural products and novel drug candidates.

For instance, analogs of this compound, such as (R)-4-propyldihydrofuran-2(3H)-one, are key intermediates in the synthesis of antiepileptic drugs like Brivaracetam. [3]This highlights the potential of (S)-4-Methyldihydrofuran-2(3H)-one as a precursor for the development of new therapeutics where a specific stereoisomer is required for biological activity. Its utility extends to the synthesis of various chiral molecules where the stereocenter at the C4 position can be incorporated into the final target structure.

Safety and Handling

(S)-4-Methyldihydrofuran-2(3H)-one should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

(S)-4-Methyldihydrofuran-2(3H)-one is a valuable chiral building block with significant potential in asymmetric synthesis, particularly in the field of drug discovery and development. Its defined stereochemistry makes it an important intermediate for the synthesis of enantiomerically pure pharmaceutical compounds. Further research into efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications and contribute to the development of novel therapeutics.

References

  • gamma-Valerolactone. LookChem. [Link]

  • γ-Butyrolactone application fields. Central Masterbatch. (2023-12-04). [Link]

  • 2(3H)-Furanone, dihydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • 4-Methyl-gamma-butyrolactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • γ-Butyrolactone. Wikipedia. [Link]

  • 2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Gamma-Valerolactone. PubChem. [Link]

  • Method for synthesizing methyl gamma-chlorobutyrate.
  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

Sources

Physical properties of (S)-4-Methyldihydrofuran-2(3H)-one (boiling point, melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-4-Methyldihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a member of a class of compounds that are of significant interest in the fields of flavor chemistry, natural products, and pharmaceutical synthesis. The stereochemistry at the C4 position, combined with the lactone functional group, imparts specific chemical and physical properties that are crucial for its application and handling. This guide provides a comprehensive overview of the key physical properties of (S)-4-Methyldihydrofuran-2(3H)-one, including its boiling point, melting point, and solubility. Due to the limited availability of direct experimental data for this specific stereoisomer, this document leverages data from closely related analogs and predictive models to offer reliable estimates. Furthermore, it outlines detailed, best-practice methodologies for the experimental determination of these properties, ensuring a self-validating approach for researchers.

Predicted Physicochemical Properties

The physical state and solvent compatibility of a compound are dictated by its molecular structure. For (S)-4-Methyldihydrofuran-2(3H)-one, the presence of a polar ester group within a cyclic aliphatic structure suggests it is likely a liquid at room temperature with moderate polarity. The methyl substituent at the C4 position is expected to have a modest impact on its physical properties compared to unsubstituted γ-butyrolactone.

Data Summary
Physical PropertyPredicted/Analog ValueSource (Analog Compound)
Boiling Point ~200-226 °C (at 760 mmHg)Predicted for propyl analog[1][2][3]; Experimental for 3-methyl analog (202-204 °C)
Melting Point Not available (Expected to be below 0 °C)Inferred from liquid state of similar lactones at room temperature.
Solubility
   WaterSlightly solublePredicted for propyl analog (7.4 g/L at 25°C)[3]
   Organic SolventsSoluble in alcohols, chloroform, ethersGeneral solubility of lactones; Predicted for propyl analog[4]

Detailed Analysis of Physical Properties

Boiling Point

The boiling point of a substance is a critical parameter that informs purification strategies, particularly distillation, and indicates the strength of intermolecular forces. For (S)-4-Methyldihydrofuran-2(3H)-one, dipole-dipole interactions arising from the polar lactone group are the primary intermolecular forces.

  • Expert Insight: Based on data for the closely related (4R)-4-propyldihydrofuran-2(3H)-one, a predicted boiling point is approximately 226.3°C at standard atmospheric pressure[1][2]. Another analog, 3-methyldihydrofuran-2(3H)-one, has a normal boiling point of 423.85 K (150.7 °C) based on the Joback calculation method[5]. The boiling point of 5-butyl-4-methyldihydrofuran-2(3H)-one has been reported as 93-94°C, but this was measured under reduced pressure (5 mm Hg), indicating a significantly higher boiling point at atmospheric pressure[6]. These values suggest that (S)-4-Methyldihydrofuran-2(3H)-one will have a boiling point in the range of 200-230°C. Precise determination via the experimental protocol outlined below is essential for process development.

Melting Point

The melting point provides information about the stability of the crystal lattice and the purity of a solid compound. As many small, substituted lactones are liquids at ambient temperatures, it is anticipated that (S)-4-Methyldihydrofuran-2(3H)-one would have a melting point below room temperature.

  • Expert Insight: The related compound (R)-4-propyldihydrofuran-2(3H)-one is described as a colorless oil, implying a melting point below ambient temperature[7]. Similarly, 5-butyl-4-methyldihydrofuran-2(3H)-one is a clear liquid[6]. While some sources describe the propyl analog as a white crystalline powder, this may refer to specific conditions or polymorphs[3]. It is most probable that (S)-4-Methyldihydrofuran-2(3H)-one is a liquid at standard temperature and pressure, with a melting point significantly below 0°C.

Solubility

Solubility is a key factor in drug development, influencing formulation and bioavailability, and is critical for designing reaction and purification conditions. The γ-butyrolactone scaffold contains a polar ester group capable of acting as a hydrogen bond acceptor, yet it also possesses a nonpolar hydrocarbon backbone.

  • Expert Insight: The solubility of (S)-4-Methyldihydrofuran-2(3H)-one is expected to be moderate. The predicted water solubility for the 4-propyl analog is 7.4 g/L at 25°C, classifying it as "slightly soluble"[3]. In contrast, 5-butyl-4-methyldihydrofuran-2(3H)-one is reported to have very low water solubility (<0.1%)[6]. This highlights the significant impact of alkyl chain length on aqueous solubility. Due to its smaller alkyl substituent, (S)-4-Methyldihydrofuran-2(3H)-one is likely more water-soluble than the butyl analog. It is expected to be miscible with a range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (chloroform, dichloromethane), and ethers (diethyl ether, THF), which is consistent with the properties of similar lactones[4].

Experimental Determination Protocols

To ensure scientific rigor, the following protocols are provided for the precise determination of the physical properties of (S)-4-Methyldihydrofuran-2(3H)-one.

Protocol 1: Boiling Point Determination (Micro-scale)

This method is suitable for small sample quantities and provides high accuracy.

  • Preparation: Place a small volume (0.2-0.5 mL) of the purified (S)-4-Methyldihydrofuran-2(3H)-one into a clean, dry glass test tube (Thiele tube or similar).

  • Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.

  • Heating: Immerse the test tube in a heating bath (e.g., silicone oil) equipped with a calibrated thermometer and a stirrer for uniform heat distribution.

  • Observation: Heat the bath gradually (approx. 2°C per minute). Observe the capillary tube. A continuous stream of bubbles will emerge from the open end as the air inside expands.

  • Equilibrium: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon very slight cooling. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • Validation: Record the temperature. Allow the apparatus to cool slightly and then reheat to obtain a second reading for confirmation. The readings should agree within 1°C.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation A Add Sample to Test Tube B Insert Inverted Capillary Tube A->B C Heat in Oil Bath (Gradual) B->C D Observe Bubble Stream C->D E Record Temperature at Bubble Cessation D->E F Cool and Repeat Measurement E->F G Confirm Reading (±1°C) F->G Melting_Point_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis A Weigh Sample into DSC Pan B Seal Pan and Place in DSC Cell A->B C Equilibrate at Low Temperature B->C D Ramp Temperature at Constant Rate C->D E Record Heat Flow D->E F Identify Endothermic Melting Peak E->F G Determine Onset Temperature F->G

Caption: Workflow for melting point determination using DSC.

Protocol 3: Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining aqueous solubility.

  • System Preparation: Add an excess amount of (S)-4-Methyldihydrofuran-2(3H)-one to a known volume of purified water in a sealed, screw-cap vial. The excess solid/liquid ensures that saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the undissolved solute has settled or separated. Centrifugation may be used to facilitate this process.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Phases (Settle/Centrifuge) B->C D Filter an Aliquot of the Saturated Solution C->D E Quantify Concentration (e.g., HPLC, GC) D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

This guide provides a detailed technical overview of the key physical properties of (S)-4-Methyldihydrofuran-2(3H)-one. While direct experimental data is sparse, a robust understanding of its boiling point, melting point, and solubility profile has been constructed through the analysis of closely related structural analogs and predictive methods. For researchers and drug development professionals, the provided step-by-step experimental protocols offer a validated framework for the precise determination of these critical parameters, ensuring data integrity and facilitating the successful application of this chiral building block in synthesis and formulation.

References

  • ChemBK. (2024). 2(3H)-Furanone, 5-butyldihydro-4-methyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

  • PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-3-methyl- (CAS 1679-47-6). Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-Dihydro-4-propyl-2(3H)-furanone. Retrieved from [Link]

  • PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone. Retrieved from [Link]

  • ChemBK. (2024). 63095-51-2. Retrieved from [Link]

Sources

Stereoisomers and chirality of 4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Methyldihydrofuran-2(3H)-one

Authored by a Senior Application Scientist

Foreword: The Stereochemical Nuances of a Bio-Based Platform Molecule

4-Methyldihydrofuran-2(3H)-one, more commonly known in the scientific community as γ-valerolactone (GVL), has emerged as a cornerstone of the modern bio-economy. Derived from cellulosic biomass, this colorless liquid is lauded for its potential as a sustainable solvent, a precursor to renewable fuels, and a versatile building block for polymers and high-value chemicals.[1][2] However, to fully exploit its potential, particularly in the realms of pharmaceuticals and fine chemical synthesis, a deeper understanding of its stereochemistry is paramount.

This technical guide moves beyond a surface-level description of GVL to provide researchers, scientists, and drug development professionals with a detailed exploration of its chiral nature. We will dissect its stereoisomeric forms, outline methodologies for their synthesis and separation, and discuss the critical implications of chirality on its application. The protocols and insights herein are designed to be both foundational and field-proven, reflecting a commitment to scientific integrity and practical utility.

Molecular Architecture: The Chiral Center of 4-Methyldihydrofuran-2(3H)-one

At the heart of GVL's stereochemical identity is its molecular structure. The molecule is a five-membered lactone (a cyclic ester) with a methyl group at the fourth carbon position (C4). This substitution at the C4 position creates a stereogenic, or chiral, center.

A chiral center is a carbon atom bonded to four different substituent groups. In the case of GVL, the C4 carbon is attached to:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A methylene group within the ring (-CH₂-C=O)

  • The oxygen-bearing carbon of the ring (-CH-O-)

Due to this single chiral center, 4-Methyldihydrofuran-2(3H)-one exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-4-Methyldihydrofuran-2(3H)-one and (S)-4-Methyldihydrofuran-2(3H)-one. While commercially available GVL is typically a racemic mixture (an equal 1:1 mixture of both enantiomers), the biological and chemical activities of the individual enantiomers can differ significantly.[2][3]

Figure 1: Enantiomers of 4-Methyldihydrofuran-2(3H)-one.

Physicochemical Properties: A Tale of Two Identical yet Different Molecules

Enantiomers share identical physical properties in an achiral environment. This means that the boiling point, melting point, density, and refractive index of (R)-GVL and (S)-GVL are the same. Consequently, the data for the commonly used racemic mixture is representative of the individual enantiomers for these specific properties.

PropertyValueSource
Molecular Formula C₅H₈O₂[2][4]
Molar Mass 100.12 g/mol [2][4]
Appearance Colorless liquid[2]
Density 1.05 g/mL[2]
Melting Point -31 °C[2]
Boiling Point 207-208 °C[2]
Solubility in Water Miscible[2]
CAS Number (Racemate) 108-29-2[2]

The primary distinctions between enantiomers arise from their interaction with:

  • Plane-polarized light: Each enantiomer rotates plane-polarized light to an equal but opposite degree. This property, known as optical activity, is the basis for polarimetry.

  • Other chiral molecules: Enantiomers can exhibit vastly different binding affinities and reaction rates with other chiral entities, such as enzymes, receptors, or chiral catalysts. This is the foundation of their distinct biological activities and the basis for their separation using chiral chromatography.[5]

The Pursuit of Enantiopurity: Synthesis and Separation Strategies

The production of enantiomerically pure GVL is a critical objective for its use as a chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.[5][6] Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis: Crafting Chirality from the Start

The most elegant and efficient approach is to synthesize a single enantiomer directly. A prevalent method involves the asymmetric hydrogenation of levulinic acid or its esters, which are themselves readily available from biomass.[7] This process utilizes a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other.

Causality Behind Experimental Choice: The choice of an organocatalytic system, for instance, using a chiral cation and a fluoride anion, is driven by the desire for a metal-free, environmentally benign process. The chiral catalyst, such as N-benzylquininium fluoride, creates a chiral environment around the ketone group of the levulinate substrate, directing the hydride attack from a specific face and thus inducing stereoselectivity.[7]

Figure 2: Conceptual workflow for asymmetric synthesis of GVL.
Chiral Resolution: Separating the Mirror Images

When a racemic mixture is produced, it must be separated—or "resolved"—into its individual enantiomers. The most powerful and widely used technique for this on both an analytical and preparative scale is chiral chromatography.[8]

Principle of Separation: Chiral resolution relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP, itself enantiomerically pure, forms transient, diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer in the column, allowing for their separation.[9]

Analytical Validation: Protocol for Enantiomeric Separation

A self-validating system for determining the enantiomeric excess (e.e.) of a GVL sample is crucial. Chiral gas chromatography (GC) is a highly effective method for this analysis.

Detailed Protocol: Chiral GC Analysis of 4-Methyldihydrofuran-2(3H)-one

Objective: To separate and quantify the (R)- and (S)-enantiomers of GVL to determine enantiomeric excess.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a cyclodextrin-based CSP such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin phase.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: Racemic GVL standard and the GVL sample to be analyzed, diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to approx. 1 mg/mL.

2. Chromatographic Conditions (Example):

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Procedure:

  • Step 1 (System Equilibration): Condition the column and allow the GC system to stabilize under the specified analytical conditions until a stable baseline is achieved.

  • Step 2 (Standard Injection): Inject the racemic GVL standard to determine the retention times for the (R)- and (S)-enantiomers. Two distinct, well-resolved peaks should be observed.

  • Step 3 (Sample Injection): Inject the GVL sample to be analyzed using the same method.

  • Step 4 (Data Analysis):

    • Integrate the peak areas for both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the formula:

      • e.e. (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100

      • Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.

4. Trustworthiness and Self-Validation:

  • The protocol's validity is confirmed by the baseline resolution of the two peaks in the racemic standard injection.

  • Spiking the unknown sample with a small amount of the racemic standard can be used to confirm peak identity.

  • Consistent retention times and peak shapes across multiple runs ensure system stability and reproducibility.

Chiral_Chromatography_Workflow start start process process decision decision output output A Inject Racemic GVL Sample onto Chiral Column B Mobile Phase (Carrier Gas) Carries Sample Through Column A->B C Differential Interaction with Chiral Stationary Phase (CSP) B->C D Separated Enantiomers Elute at Different Times C->D E Detection (FID) D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (e.e.) G->H

Figure 3: Logical workflow of enantiomeric separation by chiral chromatography.

Conclusion: The Imperative of Stereochemical Control

4-Methyldihydrofuran-2(3H)-one (γ-valerolactone) is far more than a simple, bio-based solvent. Its inherent chirality is a critical feature that defines its utility in advanced applications. For drug development professionals and synthetic chemists, the ability to control and verify the stereochemistry of GVL is not merely an academic exercise but a practical necessity. The (R)- and (S)-enantiomers are distinct chemical entities, and harnessing their unique properties requires the robust synthetic and analytical methodologies outlined in this guide. As the chemical industry continues its shift toward sustainable and highly specific manufacturing, a comprehensive understanding of stereoisomerism, as exemplified by GVL, will remain indispensable.

References

  • Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters.
  • 2(3H)-Furanone, 5-butyldihydro-4-methyl-. ChemBK.
  • 2(3H)-Furanone.
  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI.
  • 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-.
  • 2(3H)-Furanone, dihydro-4-hydroxy-. Benchchem.
  • γ-Valerolactone. Wikipedia.
  • 2(3H)-Furanone, dihydro-4-methyl-. NIST WebBook.
  • Stereochemical study of a novel tautomeric furanone, homofuraneol. PubMed.
  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal.
  • Environmentally Friendly Synthesis of γ-Valerolactone by Direct Catalytic Conversion of Renewable Sources.
  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide. Benchchem.
  • Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. Utrecht University Student Theses Repository.
  • Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Chiral recognition.
  • Application of γ-Valerolactone as an Alternative Biomass-Based Medium for Aminocarbonylation Reactions.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. ScienceDirect.
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An In-depth Technical Guide to (S)-4-Methyldihydrofuran-2(3H)-one: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-4-Methyldihydrofuran-2(3H)-one in Chiral Chemistry

(S)-4-Methyldihydrofuran-2(3H)-one, a notable member of the γ-butyrolactone family, is a valuable chiral intermediate in the landscape of modern organic synthesis and drug development. Its stereochemically defined structure makes it a critical precursor for the enantioselective synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The five-membered lactone ring, substituted with a methyl group at the stereogenic C4 position, provides a robust and versatile scaffold for the construction of a variety of biologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and nomenclature to its synthesis and pivotal applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Structural Identification: A Comprehensive Overview

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. (S)-4-Methyldihydrofuran-2(3H)-one is known by several synonyms and identifiers, which are crucial to recognize when navigating chemical databases and literature.

Table 1: Synonyms and Identifiers for (S)-4-Methyldihydrofuran-2(3H)-one

Identifier TypeValueSource
Systematic Name (S)-4-Methyldihydrofuran-2(3H)-oneIUPAC
Alternative Name (S)-β-Methyl-γ-butyrolactoneTrivial
CAS Registry No. 64190-48-3Chemical Abstracts Service[1][2][3]
Molecular Formula C₅H₈O₂---[1]
Molecular Weight 100.12 g/mol ---[1][2]
InChI Key ALZLTHLQMAFAPA-BYPYZUCNSA-NIUPAC[3]
SMILES C[C@H]1CC(=O)OC1IUPAC[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (S)-4-Methyldihydrofuran-2(3H)-one is essential for its handling, characterization, and use in synthesis.

Table 2: Physicochemical Properties of (S)-4-Methyldihydrofuran-2(3H)-one

PropertyValueConditionsSource
Physical Form Yellow to Brown LiquidAmbient[3]
Boiling Point 206.6 °CAtmospheric Pressure[2]
Density 1.040 g/cm³Not Specified[2]
Storage Temperature 2-8 °CRecommended[3]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint for the structural confirmation of (S)-4-Methyldihydrofuran-2(3H)-one. While a complete, publicly available, and fully assigned dataset from a single peer-reviewed source remains elusive, typical spectral characteristics for the γ-butyrolactone scaffold are well-established. Researchers should anticipate signals in the following regions:

  • ¹H NMR: The proton spectrum is expected to show characteristic multiplets for the diastereotopic protons on C3, a multiplet for the proton on the stereogenic C4, and signals corresponding to the C5 methylene protons and the C4 methyl group.

  • ¹³C NMR: The carbon spectrum will feature a distinct signal for the carbonyl carbon (C2) in the downfield region (typically >170 ppm), along with signals for the methine carbon (C4), the methylene carbons (C3 and C5), and the methyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is expected around 1770 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 100.12, along with a fragmentation pattern typical of γ-butyrolactones.

Asymmetric Synthesis: Strategies and Methodologies

The enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Various strategies have been developed for the synthesis of chiral γ-butyrolactones, often involving asymmetric hydrogenation, enzymatic resolutions, or the use of chiral pool starting materials.

Conceptual Workflow: Asymmetric Hydrogenation

The following diagram illustrates a conceptual workflow for the enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one, a strategy widely employed for creating chiral centers in similar molecules.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation (Core Step) cluster_2 Step 3: Purification A Itaconic Acid or related C4 building block B 4-Methyl-2(5H)-furanone (Butenolide Precursor) A->B Esterification & Intramolecular Cyclization C 4-Methyl-2(5H)-furanone catalyst Chiral Catalyst (e.g., Ru-BINAP or Rh-DIPAMP) + H₂ Gas C->catalyst D (S)-4-Methyldihydrofuran-2(3H)-one E Crude Product catalyst->D F Purified (S)-Lactone (>99% ee) E->F Distillation or Chromatography

Conceptual workflow for the asymmetric synthesis of the target lactone.

Causality Behind Experimental Choices:

  • Choice of Catalyst: The selection of the chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral phosphine ligand like BINAP) is the most critical parameter. The specific ligand's chirality directly dictates the stereochemical outcome of the hydrogenation, leading to the desired (S)-enantiomer.

  • Hydrogen Pressure and Temperature: These reaction conditions are optimized to ensure complete conversion of the starting material while minimizing side reactions and preventing racemization. High-pressure hydrogenation is often employed to achieve high efficiency.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the catalyst. Alcohols like methanol or ethanol are commonly used.

Applications in Drug Development and Total Synthesis

The primary utility of (S)-4-Methyldihydrofuran-2(3H)-one lies in its role as a versatile chiral precursor. Its stereocenter serves as a foundational element upon which more complex molecular structures are built.

Key Intermediate in Pharmaceutical Synthesis

Chiral γ-butyrolactones are integral components of numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic relevance. These scaffolds are found in medications for a wide range of conditions, including cardiovascular diseases, cancer, and neurological disorders[4].

While specific examples detailing the use of the (S)-4-methyl variant are proprietary or less commonly published, its structural motif is highly relevant. For instance, the analogous (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the synthesis of Brivaracetam , a third-generation antiepileptic drug[4]. This highlights the established pathway of using such chiral lactones to construct pharmacologically active pyrrolidinone systems.

The (S)-β-Methyl-γ-butyrolactone scaffold is also cited as a valuable building block for the stereospecific synthesis of:

  • Vitamin D analogs such as Calcitriol and its derivatives, which are crucial for treating conditions like rickets and hypocalcemia[2].

  • Retinoids , a class of compounds related to Vitamin A, used in the treatment of various dermatological conditions and certain cancers[2].

Role in Natural Product Synthesis

Gamma-butyrolactones are widespread structural motifs in a vast array of natural products exhibiting diverse biological activities, including antifungal and anti-inflammatory properties[1]. The enantiopure nature of (S)-4-Methyldihydrofuran-2(3H)-one makes it an ideal starting material for the total synthesis of such natural products, allowing chemists to confirm their absolute stereochemistry and produce them in quantities sufficient for biological evaluation.

Biological Signaling Pathways: The Broader Context of γ-Butyrolactones

While (S)-4-Methyldihydrofuran-2(3H)-one is primarily valued as a synthetic intermediate, the broader class of γ-butyrolactones (GBLs) is known to play a significant role in biological signaling, particularly in bacteria. In many Streptomyces species, GBLs like A-factor act as microbial hormones or autoregulators, controlling morphological differentiation and the production of secondary metabolites, including antibiotics[5][6].

G cluster_inactive Inactive State (Low GBL Concentration) cluster_active Active State (High GBL Concentration) GBL γ-Butyrolactone (GBL) Signaling Molecule Receptor Cytoplasmic Receptor Protein (e.g., TetR-family repressor) GBL->Receptor Binds to Receptor DNA Promoter Region of Biosynthetic Gene Cluster (BGC) Receptor->DNA Dissociates from DNA Transcription Transcription of Secondary Metabolite Genes DNA->Transcription Transcription is Activated Metabolite Production of Antibiotics, etc. Transcription->Metabolite Receptor_bound Receptor bound to DNA Receptor_bound->DNA Represses Transcription

Generalized GBL signaling pathway in bacteria.

This signaling mechanism involves the GBL binding to a specific cytoplasmic receptor protein, which often functions as a repressor bound to the promoter region of a biosynthetic gene cluster. Upon binding, a conformational change in the receptor causes it to dissociate from the DNA, thereby derepressing the transcription of genes responsible for producing secondary metabolites[5]. Although (S)-4-Methyldihydrofuran-2(3H)-one is not a known natural signaling molecule in this pathway, its structural similarity provides a basis for the design of synthetic probes to study and manipulate these important bacterial communication systems.

Conclusion and Future Outlook

(S)-4-Methyldihydrofuran-2(3H)-one stands as a testament to the power of small, chiral molecules in enabling the synthesis of complex and life-changing pharmaceuticals. Its value as a stereochemically defined building block is firmly established, providing a reliable and versatile starting point for asymmetric synthesis. While its own intrinsic biological activity is not a current focus of research, the broader family of γ-butyrolactones continues to be a source of inspiration for the discovery of new signaling molecules and therapeutic agents. Future research will undoubtedly continue to leverage the unique stereochemical and functional properties of this and related lactones to access novel chemical space and develop the next generation of precision medicines. The development of more efficient, scalable, and sustainable synthetic routes to this and other chiral lactones will remain a key objective for the process chemistry and drug development communities.

References

  • Kim, J., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. Available at: [Link]

  • Google Patents. (2016). Synthetic method of 4-substituted chiral gamma-butyrolactone. CN105801530A.
  • Google Patents. (2010). Synthesis method of S-beta-hydroxy-gamma-butyrolactone. CN101891716B.
  • Google Patents. (2018). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. EP3392221A1.
  • Barbier, P., & Benezra, C. (1982). Allergenic alpha-methylene-gamma-butyrolactones. Stereospecific syntheses of (+)- and (-)-gamma-methyl-alpha-methylene-gamma-butyrolactones. A study of the specificity of (+) and (-) enantiomers in inducing allergic contact dermatitis. Journal of Medicinal Chemistry, 25(8), 943–946. Available at: [Link]

  • Organic Syntheses. * (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID*. Available at: [Link]

  • Kudo, Y., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Available at: [Link]

  • Kudo, Y., et al. (2025). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Publishing. Available at: [Link]

  • PubChem. beta-Methyl-gamma-butyrolactone. CID 98451. Available at: [Link]

  • PubChem. Gamma-Butyrolactone. CID 7302. Available at: [Link]

  • SWGDrug. gamma-butyrolactone. Available at: [Link]

  • PubChem. 3-Hydroxybutyrolactone, (3S)-. CID 7269389. Available at: [Link]

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Elusive Presence: The Scarcity of (S)-4-Methyldihydrofuran-2(3H)-one in the Natural World

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the scientific literature reveals a significant lack of specific information regarding the natural occurrence of the (S)-enantiomer of 4-Methyldihydrofuran-2(3H)-one. Despite extensive searches for its presence in plants, microorganisms, and its potential role as a flavor compound or pheromone, definitive documentation of its isolation from natural sources, its biosynthetic pathway, and its specific ecological role remains largely absent. This technical guide will, therefore, provide a contextual overview of closely related furanones and γ-lactones that are found in nature, highlighting the general importance of stereochemistry in such compounds, while underscoring the current knowledge gap concerning (S)-4-Methyldihydrofuran-2(3H)-one.

The Broader Family: γ-Lactones and Furanones in Nature

γ-Butyrolactones are a class of organic compounds characterized by a five-membered ring containing an ester group. These structures are widespread in nature and contribute significantly to the flavor and aroma profiles of many fruits, foods, and beverages. While the specific target of this guide, (S)-4-Methyldihydrofuran-2(3H)-one, remains elusive, numerous other substituted and chiral γ-lactones have been well-characterized.

For instance, various γ-lactones are known to be produced by the yeast Sporidiobolus salmonicolor, contributing to peach-like aromas. The enantiomeric distribution of these lactones is often specific, with the (R)-enantiomer being predominant for compounds like γ-decalactone. This highlights the stereoselective nature of the biosynthetic pathways in microorganisms.

In the plant kingdom, sesquiterpene lactones, which often contain a γ-lactone ring, are a large and diverse group of secondary metabolites with a wide range of biological activities. Their biosynthesis involves the cyclization of farnesyl pyrophosphate to form a γ-lactone precursor, a reaction catalyzed by sesquiterpene synthases.

The Significance of Chirality in Flavor and Biological Activity

The stereochemistry of volatile compounds such as lactones plays a crucial role in their sensory perception and biological function. Enantiomers of a chiral molecule can exhibit distinct odors and tastes, as their interaction with chiral receptors in the human olfactory and gustatory systems is stereospecific.

While there is no specific flavor profile documented for (S)-4-Methyldihydrofuran-2(3H)-one, studies on related furanones, such as homofuraneol, have shown that their different stereoisomers possess unique sensory characteristics. This underscores the importance of chiral separation and analysis in flavor chemistry.

Furthermore, the biological activity of chiral molecules is often enantiomer-dependent. In the context of insect communication, pheromones are typically highly specific, with only one enantiomer being active. Although searches for (S)-4-Methyldihydrofuran-2(3H)-one as an insect pheromone did not yield positive results, a related compound, (S)-4-methyl-3-heptanone, has been identified as an insect pheromone, demonstrating the principle of stereospecificity in chemical ecology.

Analytical Methodologies for Chiral Lactones

The determination of the enantiomeric composition of chiral compounds in natural matrices requires specialized analytical techniques. The primary method for this purpose is chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation.

A General Protocol for Chiral Analysis of γ-Lactones in a Natural Matrix:

  • Extraction: The volatile compounds are typically extracted from the natural source using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

  • Purification: The crude extract may require cleanup to remove interfering compounds. This can be achieved through techniques like column chromatography or liquid-liquid extraction.

  • Chiral Separation: The purified extract is then injected into a chiral GC or HPLC system. The choice of the chiral column is critical and depends on the specific properties of the analyte.

  • Detection and Quantification: A mass spectrometer (MS) is often coupled with the chromatograph for sensitive and selective detection. Quantification is typically performed using an internal standard, and the enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Below is a conceptual workflow for the chiral analysis of a hypothetical γ-lactone from a plant matrix.

Chiral_Analysis_Workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Chiral Analysis cluster_results Results Plant_Material Plant Material Extraction Solvent Extraction / SPME Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_Extract Purified Extract Column_Chromatography->Purified_Extract Chiral_GC_MS Chiral GC-MS Purified_Extract->Chiral_GC_MS Data_Analysis Data Analysis Chiral_GC_MS->Data_Analysis Enantiomeric_Ratio Enantiomeric Ratio / ee% Data_Analysis->Enantiomeric_Ratio

Caption: Conceptual workflow for the chiral analysis of γ-lactones.

Conclusion: A Call for Further Research

The absence of specific data on the natural occurrence of (S)-4-Methyldihydrofuran-2(3H)-one in the existing scientific literature presents a clear knowledge gap. While the broader families of γ-lactones and furanones are well-studied, the specific combination of the 4-methyl substitution and the (S)-stereochemistry appears to be either exceptionally rare in nature or has been overlooked in previous investigations.

This situation highlights the vast and underexplored chemical diversity of the natural world. Future research employing advanced analytical techniques, particularly high-throughput chiral screening of a wide variety of natural sources, may yet reveal the presence of this elusive molecule. Should it be discovered, subsequent studies would be warranted to elucidate its biosynthetic pathway, ecological significance, and potential applications in fields such as flavor chemistry, perfumery, and pharmaceuticals. Until then, (S)-4-Methyldihydrofuran-2(3H)-one remains a molecule of synthetic interest with an unknown natural history.

References

Due to the lack of specific literature on the natural occurrence of (S)-4-Methyldihydrofuran-2(3H)-one, a conventional reference list citing direct sources is not possible. The information presented is a synthesis of general knowledge on related compounds and analytical techniques, for which a comprehensive list of individual citations would be extensive and beyond the scope of this focused guide on a compound with limited available data. Key concepts are drawn from established principles in natural product chemistry, stereochemistry, and analytical chemistry.

An In-Depth Technical Guide to the Toxicological Profile of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current toxicological understanding of (S)-4-Methyldihydrofuran-2(3H)-one, a chiral lactone of significant interest. As specific toxicological data for this enantiomer is limited, this document synthesizes available information on its racemic form, γ-valerolactone (GVL), and outlines the requisite experimental frameworks for a complete safety assessment. This approach is grounded in established regulatory science, providing a robust guide for research and development.

Introduction and Physicochemical Properties

(S)-4-Methyldihydrofuran-2(3H)-one, an isomer of γ-valerolactone (GVL), is a five-membered ring lactone.[1] GVL is recognized as a promising green solvent and a potential biofuel, readily derived from cellulosic biomass.[2] Given its increasing applications, a thorough understanding of its toxicological profile is imperative. This guide will focus on the available data for GVL and delineate the necessary studies to ascertain the specific safety profile of the (S)-enantiomer.

Table 1: Physicochemical Properties of γ-Valerolactone (GVL)

PropertyValueReference
Molecular FormulaC5H8O2[2]
Molecular Weight100.12 g/mol [2]
AppearanceColorless liquid[2]
Boiling Point207-208 °C[2]
Melting Point-31 °C[2]
Flash Point81 °C[2]
Water SolubilityMiscible[2]

Metabolism and Pharmacokinetics

Understanding the metabolic fate of a compound is fundamental to interpreting its toxicological data. γ-Valerolactone is known to be a prodrug to γ-hydroxyvaleric acid (GHV).[2] The lactone ring of GVL is hydrolyzed by lactonases in the liver and plasma to form the active metabolite, GHV.[3] GHV is a homolog of γ-hydroxybutyric acid (GHB) and exhibits similar, though less potent, effects on the central nervous system by acting on the GHB receptor.[3]

It is reasonable to hypothesize that (S)-4-Methyldihydrofuran-2(3H)-one undergoes a similar metabolic conversion to the corresponding (S)-γ-hydroxyvaleric acid. However, stereochemistry can influence the rate and extent of metabolism, as well as the pharmacological and toxicological activity of the resulting metabolite. Therefore, specific pharmacokinetic studies on the (S)-isomer are warranted to confirm this metabolic pathway and to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

cluster_0 Metabolic Pathway of (S)-4-Methyldihydrofuran-2(3H)-one S_GVL (S)-4-Methyldihydrofuran-2(3H)-one (Prodrug) Lactonases Lactonases (Liver and Plasma) S_GVL->Lactonases Hydrolysis S_GHV (S)-γ-Hydroxyvaleric Acid (Active Metabolite) Lactonases->S_GHV CNS_Effects Central Nervous System Effects (via GHB Receptor) S_GHV->CNS_Effects cluster_0 Standard Genotoxicity Testing Workflow Start Test Substance: (S)-4-Methyldihydrofuran-2(3H)-one Ames_Test OECD 471 Bacterial Reverse Mutation Test (Ames Test) Start->Ames_Test Chromosomal_Aberration OECD 473 In Vitro Mammalian Chromosomal Aberration Test Start->Chromosomal_Aberration Micronucleus_Test OECD 474 In Vivo Mammalian Erythrocyte Micronucleus Test Ames_Test->Micronucleus_Test Chromosomal_Aberration->Micronucleus_Test Conclusion Genotoxicity Profile Micronucleus_Test->Conclusion

Caption: A typical workflow for assessing the genotoxicity of a chemical.

This in vitro test is used to detect point mutations. [4][5]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause reverse mutations, restoring the ability of the bacteria to grow on a medium lacking the essential amino acid. [5]* Methodology:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted and compared to the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential. [5]

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells. [6][7]

  • Principle: Cultured mammalian cells are exposed to the test substance and then arrested in metaphase. The chromosomes are then examined for structural aberrations. [8]* Methodology:

    • Suitable mammalian cell lines (e.g., Chinese Hamster Ovary cells) are treated with the test substance at a minimum of three concentrations, with and without metabolic activation. [9] 2. Cells are harvested at a suitable time after treatment, and metaphase spreads are prepared.

    • Chromosomes are analyzed microscopically for aberrations such as breaks, gaps, and exchanges. [7]A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates a clastogenic effect. [8]

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts. [10][11]

  • Principle: The test substance is administered to an animal (usually a rodent). Damage to the chromosomes of developing red blood cells (erythroblasts) can result in small, membrane-bound DNA fragments (micronuclei) being left behind in the cytoplasm of the mature red blood cells. [1]* Methodology:

    • The test substance is administered to the test animals, typically by oral gavage or intraperitoneal injection, at different dose levels. [12] 2. Bone marrow or peripheral blood is collected at appropriate time points after exposure. [10] 3. The cells are stained, and the frequency of micronucleated immature erythrocytes is determined by microscopic analysis. [13]A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates in vivo genotoxicity. [12]

Carcinogenicity

There is no specific data on the carcinogenicity of (S)-4-Methyldihydrofuran-2(3H)-one or GVL. However, it is important to consider the potential carcinogenicity of furan and its derivatives, as some have been shown to be hepatotoxic and carcinogenic in animal studies. [14][15]Furan itself is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). [16]The carcinogenicity of furan is thought to be related to its metabolic activation to a reactive intermediate, cis-2-butene-1,4-dial. [15]

Experimental Protocol: Carcinogenicity Study (OECD 451)

A long-term carcinogenicity study is essential to evaluate the carcinogenic potential of (S)-4-Methyldihydrofuran-2(3H)-one. [17]

  • Principle: The test substance is administered daily to groups of animals for most of their lifespan to observe for the development of tumors. [17]* Test System: Typically, two rodent species (e.g., rats and mice) are used. [18]* Procedure:

    • Groups of animals (at least 50 per sex per group) are exposed to the test substance at three or more dose levels and a control group. [17][18] 2. The substance is usually administered in the diet or drinking water for a period of 18-24 months for mice and 24 months for rats. [18] 3. Animals are monitored for clinical signs of toxicity and the development of palpable masses.

    • At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed to identify any neoplastic lesions.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of (S)-4-Methyldihydrofuran-2(3H)-one has not been specifically studied. A safety assessment for GVL as a fragrance ingredient indicated that for reproductive toxicity, the exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. [19]However, for a substance with potential for wider and higher levels of exposure, more comprehensive testing is required.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

An initial assessment of reproductive and developmental toxicity can be performed using the OECD 421 guideline. [20]

  • Principle: This screening test provides preliminary information on potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early development of offspring. [4]* Procedure:

    • The test substance is administered to several groups of male and female rats at different dose levels.

    • Males are dosed for a minimum of four weeks, and females for two weeks before mating, and dosing continues through mating and gestation for females.

    • Key endpoints evaluated include fertility, gestation length, litter size, and pup viability and growth.

For a more comprehensive assessment, an Extended One-Generation Reproductive Toxicity Study (OECD 443) may be necessary.

Human Safety

There is limited direct human safety data for (S)-4-Methyldihydrofuran-2(3H)-one. Human exposure to GVL can occur through its use as a food additive, though at very low levels. [21]There have been reports of GVL being used as a legal substitute for the controlled substance GHB, leading to the detection of its metabolite, GHV, in human urine samples in cases of suspected drug-facilitated sexual assault. [22]These findings highlight the potential for human exposure and the need for a thorough toxicological evaluation.

Conclusion

The available toxicological data for γ-valerolactone, the racemic mixture containing (S)-4-Methyldihydrofuran-2(3H)-one, suggests a low order of acute toxicity and no significant genotoxic potential in the studies conducted so far. However, there is a notable absence of specific data for the (S)-enantiomer, particularly concerning chronic endpoints such as carcinogenicity and reproductive toxicity.

For a comprehensive safety assessment of (S)-4-Methyldihydrofuran-2(3H)-one, it is imperative to conduct a full suite of toxicological studies following established international guidelines, such as those from the OECD. This includes a thorough investigation of its metabolism and pharmacokinetics, a complete battery of genotoxicity tests, and long-term studies to evaluate its carcinogenic and reproductive effects. The experimental frameworks outlined in this guide provide a scientifically sound and regulatory-compliant pathway to fully characterize the toxicological profile of this compound, ensuring its safe use in various applications.

References

  • Gehl, A., et al. (2013). Uptake of Gamma-Valerolactone—Detection of Gamma-Hydroxyvaleric Acid in Human Urine Samples. Journal of Analytical Toxicology, 37(8), 558-562. [Link]

  • Wikipedia. (n.d.). γ-Valerolactone. Retrieved January 23, 2026, from [Link]

  • Li, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 455-466. [Link]

  • Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved January 23, 2026, from [Link]

  • Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved January 23, 2026, from [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved January 23, 2026, from [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • RIFM. (2019). RIFM fragrance ingredient safety assessment, γ-valerolactone, CAS Registry Number 108-29-2. Food and Chemical Toxicology, 134(S1), 110950. [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved January 23, 2026, from [Link]

  • Safaei, P., Mohajer, A., & Jahed Khaniki, G. (2018). Furan in processed food: formation, toxicology and monitoring: a Review. Journal of Food Safety and Hygiene, 3(1-2), 1-6. [Link]

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(S)-4-Methyldihydrofuran-2(3H)-one: A Technical Guide to Unexplored Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Chiral Lactone

In the vast landscape of small molecules, the furanone scaffold stands out as a privileged structure, consistently appearing in a multitude of biologically active natural products and synthetic compounds.[1] This guide focuses on a specific, yet under-investigated member of this family: (S)-4-Methyldihydrofuran-2(3H)-one. While direct research on this chiral lactone is nascent, its structural relationship to known bioactive molecules provides a strong rationale for its exploration as a potential therapeutic agent. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potential biological activities, plausible synthetic routes, and detailed experimental protocols to unlock its therapeutic promise. We will delve into its potential as a modulator of bacterial communication, an anti-inflammatory agent, and an antifungal compound, providing a roadmap for its scientific investigation.

Physicochemical Properties and Synthetic Strategy

Before exploring its biological potential, it is crucial to understand the fundamental characteristics and synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

Table 1: Physicochemical Properties of 4-Methyldihydrofuran-2(3H)-one

PropertyValueSource
Molecular FormulaC₅H₈O₂-
Molecular Weight100.12 g/mol -
AppearanceColorless liquid (predicted)General lactone properties
Boiling Point~195-196 °C (for racemic mixture)Predicted
SolubilitySoluble in water and most organic solventsPredicted
Proposed Enantioselective Synthesis: A Chiral Pool Approach

The biological activity of chiral molecules is often stereospecific. Therefore, access to enantiomerically pure (S)-4-Methyldihydrofuran-2(3H)-one is paramount for meaningful investigation. A plausible and efficient synthetic route can be devised from the chiral pool, utilizing readily available and inexpensive L-malic acid.[2]

Diagram 1: Proposed Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

A L-Malic Acid B Dimethyl L-malate A->B Esterification (MeOH, H+) C (S)-3,4-dihydroxybutanoate B->C Selective Reduction (e.g., NaBH4/LiCl) D (S)-4-Methyldihydrofuran-2(3H)-one C->D Lactonization (Acid catalysis)

Caption: Chiral pool synthesis from L-malic acid.

This synthetic strategy offers a cost-effective and stereocontrolled route to the target molecule, making it amenable to laboratory-scale synthesis for biological evaluation.

Potential Biological Activity I: Quorum Sensing Inhibition

One of the most promising avenues for furanone-based compounds is the disruption of bacterial communication, a process known as quorum sensing (QS).[2] QS allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors.[2] Inhibiting QS is an attractive anti-infective strategy that may circumvent the development of traditional antibiotic resistance.[3]

Mechanism of Action

Furanones are known to act as antagonists of N-acyl homoserine lactone (AHL)-mediated QS systems, which are common in Gram-negative bacteria like Pseudomonas aeruginosa.[2] It is hypothesized that (S)-4-Methyldihydrofuran-2(3H)-one could competitively bind to the LuxR-type receptors, preventing the binding of the native AHL autoinducers. This would, in turn, repress the expression of QS-controlled genes responsible for virulence and biofilm formation. The (S)-stereochemistry and the 4-methyl group may play a crucial role in the binding affinity and specificity for the receptor.

Diagram 2: Mechanism of Quorum Sensing Inhibition

cluster_0 Bacterial Cell cluster_1 Inhibition AHL AHL Autoinducer Receptor LuxR-type Receptor AHL->Receptor Binds Gene Virulence Gene Expression Receptor->Gene Activates Furanone (S)-4-Methyldihydrofuran-2(3H)-one Furanone->Receptor Competitively Binds

Caption: Competitive binding to LuxR-type receptors.

Experimental Protocol: Chromobacterium violaceum Violacein Inhibition Assay

A standard and visually intuitive method to screen for QS inhibition is the Chromobacterium violaceum assay. This bacterium produces a purple pigment, violacein, under the control of QS. Inhibition of violacein production without affecting bacterial growth is indicative of QS antagonism.[4]

Step-by-Step Methodology:

  • Culture Preparation: Streak C. violaceum (e.g., ATCC 12472) on a Luria-Bertani (LB) agar plate and incubate at 30°C for 24 hours.[4]

  • Inoculum Preparation: Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.[4]

  • Compound Preparation: Prepare a stock solution of (S)-4-Methyldihydrofuran-2(3H)-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final test concentrations.

  • Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum and the test compound at various concentrations. Include a positive control (a known QS inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at 30°C for 24 hours with agitation.[5]

  • Violacein Quantification: After incubation, dry the plate and solubilize the violacein pigment in DMSO.[5] Measure the absorbance at 595 nm using a microplate reader.[6]

  • Data Analysis: Quantify the inhibition of violacein production relative to the negative control. Concurrently, assess bacterial growth by measuring OD₆₀₀ to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Potential Biological Activity II: Anti-inflammatory Effects

The furanone scaffold is present in various natural and synthetic compounds with demonstrated anti-inflammatory properties.[7] These compounds can exert their effects through multiple mechanisms, including the inhibition of key inflammatory enzymes.

Proposed Mechanism: Dual COX-2/5-LOX Inhibition

A promising strategy in anti-inflammatory drug design is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This approach can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors. We hypothesize that (S)-4-Methyldihydrofuran-2(3H)-one may act as a dual inhibitor of these enzymes.

Diagram 3: Dual Inhibition of Inflammatory Pathways

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Furanone (S)-4-Methyldihydrofuran-2(3H)-one Furanone->COX2 Inhibits Furanone->LOX5 Inhibits

Caption: Inhibition of COX-2 and 5-LOX pathways.

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibitor screening kits provide a standardized and efficient method to evaluate the inhibitory potential of (S)-4-Methyldihydrofuran-2(3H)-one against COX-2 and 5-LOX.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary buffers, enzyme solutions (human recombinant COX-2 and 5-LOX), and substrate (arachidonic acid) as per the manufacturer's instructions.[4][8]

  • Compound Dilution: Prepare serial dilutions of (S)-4-Methyldihydrofuran-2(3H)-one and reference inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX).

  • Assay Procedure (COX-2): In a suitable microplate, combine the reaction buffer, heme, COX-2 enzyme, and the test compound or reference inhibitor. Initiate the reaction by adding arachidonic acid.[4]

  • Assay Procedure (5-LOX): In a separate plate, mix the buffer, 5-LOX enzyme, and the test compound. Start the reaction by adding the substrate.[4]

  • Detection: After a defined incubation period, measure the product formation. For COX-2, this often involves the fluorometric detection of Prostaglandin G2.[7] For 5-LOX, the generation of leukotrienes can be quantified.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Biological Activity III: Antifungal Properties

The γ-butyrolactone moiety is a structural feature in several natural products with antifungal activity.[1] This suggests that (S)-4-Methyldihydrofuran-2(3H)-one could also possess antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing

Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), are the gold standard for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Step-by-Step Methodology:

  • Fungal Strain Selection: Choose a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI guidelines.

  • Compound Dilution: Perform serial dilutions of (S)-4-Methyldihydrofuran-2(3H)-one and a reference antifungal drug (e.g., fluconazole) in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plates under appropriate conditions (temperature and duration) for each species.

  • MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth.

Preliminary Safety Assessment: In Vitro Cytotoxicity

Prior to any in vivo studies, an initial assessment of the cytotoxicity of (S)-4-Methyldihydrofuran-2(3H)-one is essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[9]

Experimental Protocol: MTT Assay

Step-by-Step Methodology:

  • Cell Line Selection: Choose a panel of human cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines.[10]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (S)-4-Methyldihydrofuran-2(3H)-one for 24 to 48 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.[11]

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Future Directions and Concluding Remarks

The information and protocols presented in this guide provide a solid foundation for the systematic investigation of the biological activities of (S)-4-Methyldihydrofuran-2(3H)-one. Positive results from these initial in vitro studies would warrant further exploration, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features for activity.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection and inflammation.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.[12]

(S)-4-Methyldihydrofuran-2(3H)-one represents a promising, yet largely untapped, resource in the quest for novel therapeutic agents. Its straightforward synthesis and the known bioactivities of its structural class make it a compelling candidate for further research and development. This guide is intended to catalyze that exploration, providing the necessary tools and rationale to unlock its full potential.

References

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Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical development. (S)-4-Methyldihydrofuran-2(3H)-one, also known as (S)-γ-valerolactone, is a valuable chiral building block and a key intermediate in the synthesis of various biologically active compounds. Its applications span from being a green solvent and a biofuel additive to a precursor for complex molecules in drug discovery. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one via the asymmetric hydrogenation of a levulinate ester, a method renowned for its efficiency and high stereocontrol.

Scientific Integrity & Logic: The Rationale Behind the Chosen Strategy

The asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for creating stereogenic centers. For the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one, the catalytic asymmetric hydrogenation of a levulinic acid ester is a particularly elegant and widely adopted strategy.[1][2] This approach offers several advantages:

  • High Enantioselectivity: The use of chiral transition metal catalysts, particularly those based on ruthenium complexed with atropisomeric biaryl phosphine ligands like BINAP, allows for the precise differentiation of the enantiotopic faces of the ketone carbonyl group.[3] This results in the formation of the desired (S)-enantiomer with high enantiomeric excess (e.e.).

  • Catalytic Efficiency: The reaction is truly catalytic, requiring only a small amount of the chiral catalyst to produce a large quantity of the product, which is economically and environmentally advantageous.

  • Operational Simplicity: The reaction conditions are generally mild and the procedure is relatively straightforward to execute, making it amenable to both laboratory-scale synthesis and industrial scale-up.

The core of this synthetic strategy lies in the in-situ formation of a chiral catalyst that coordinates with the substrate in a way that directs the hydride transfer from a specific face of the carbonyl group, leading to the desired stereochemical outcome. The choice of a ruthenium-based catalyst is predicated on its well-documented high performance in the asymmetric hydrogenation of keto esters.[3][4]

Experimental Workflow Diagram

Enantioselective_Synthesis_Workflow Figure 1: Overall Experimental Workflow cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis Start Levulinic Acid Esterification Esterification (e.g., with Methanol) Start->Esterification Substrate Methyl Levulinate Esterification->Substrate Reaction Hydrogenation Reaction (H2 pressure, temp.) Substrate->Reaction Catalyst_Prep Catalyst Preparation (e.g., Ru-BINAP) Catalyst_Prep->Reaction Workup Reaction Quenching & Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product (S)-4-Methyldihydrofuran-2(3H)-one Purification->Product Analysis Characterization (NMR, Chiral HPLC) Product->Analysis Catalytic_Cycle Figure 2: Simplified Catalytic Cycle Catalyst [Ru(S)-BINAP]²⁺ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Hydride_Transfer Hydride Transfer Substrate_Coordination->Hydride_Transfer + H₂ Product_Release Product Release Hydride_Transfer->Product_Release - Product Product_Release->Catalyst Regeneration

Sources

Strategic Chiral Resolution of 4-Methyldihydrofuran-2(3H)-one (γ-Valerolactone): A Guide to Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldihydrofuran-2(3H)-one, more commonly known as γ-valerolactone (GVL), is a key chiral building block in the synthesis of pharmaceuticals, a valuable component in flavor and fragrance formulations, and a promising green solvent.[1] The molecule possesses a single stereocenter at the C4 position, existing as (R)- and (S)-enantiomers. The distinct biological activities and stereochemical requirements in asymmetric synthesis necessitate access to enantiomerically pure forms of GVL. This application note provides an in-depth guide to three robust methods for the chiral resolution of racemic GVL: Enzymatic Kinetic Resolution (EKR), Preparative Chiral High-Performance Liquid Chromatography (HPLC), and Classical Resolution via Diastereomeric Crystallization. Each section details the underlying principles, provides field-tested protocols, and offers expert insights to aid in method selection and optimization.

Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Transesterification

Principle of the Method

Enzymatic Kinetic Resolution is an elegant and highly selective method that leverages the stereospecificity of enzymes, typically lipases, to differentiate between enantiomers. In the context of a racemic alcohol (which the hydrolyzed form of a lactone can be considered) or in direct reactions with the lactone, a lipase will preferentially catalyze the acylation of one enantiomer over the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched starting material, which can then be separated by standard chromatographic techniques. Lipase B from Candida antarctica (CALB) is particularly effective for such transformations.[2] The theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer.

Experimental Workflow: Enzymatic Kinetic Resolution

EKR_Workflow racemate Racemic (R/S)-GVL reactor Stirred Reaction Vessel (Controlled Temperature) racemate->reactor reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) + Organic Solvent reagents->reactor separation Quench & Separation (e.g., Column Chromatography) reactor->separation Reaction Mixture product1 Enantioenriched (S)-GVL (Unreacted) separation->product1 product2 Acylated (R)-Product separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution of GVL.

Detailed Protocol: Lipase-Catalyzed Acylation of (±)-GVL
  • Setup: To a 100 mL round-bottom flask, add racemic 4-methyldihydrofuran-2(3H)-one (1.0 g, 10 mmol) and 50 mL of a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Reagents: Add an acyl donor, such as vinyl acetate (2.15 g, 25 mmol, 2.5 equivalents). Using an irreversible acyl donor like vinyl acetate prevents the reverse reaction and improves efficiency.[3]

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) (100 mg, 10% w/w of substrate). Immobilized enzymes offer superior stability and are easily recovered by simple filtration.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking small aliquots over time.

  • Monitoring: Analyze the aliquots using chiral Gas Chromatography (GC) or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Workup: Once the desired conversion is reached (e.g., after 6-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted GVL and the acylated product can be readily separated by standard silica gel column chromatography.

Data & Optimization

The success of EKR is highly dependent on the choice of enzyme, solvent, and acyl donor. A screening process is often necessary to identify the optimal conditions.

ParameterExampleRationale & Expert Insights
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)CALB is a robust and highly stereoselective lipase for a wide range of substrates, including lactones and secondary alcohols.[2] Other lipases from Pseudomonas cepacia or Thermomyces lanuginosus can also be effective.[2]
Acyl Donor Vinyl AcetateIrreversible acyl donor that minimizes product inhibition and reverse reactions, driving the equilibrium towards the products.[3]
Solvent Methyl tert-butyl ether (MTBE)A non-polar, aprotic solvent is preferred to maintain enzyme activity. Toluene and hexane are also common choices.
Temperature 30-50 °CBalances reaction rate and enzyme stability. Higher temperatures can increase the rate but may lead to enzyme denaturation.
Target Conversion ~50%At 50% conversion, the enantiomeric excess of both the unreacted starting material and the newly formed product are maximized.

Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Principle of the Method

Direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP).[4] Enantiomers interact with the CSP to form transient, diastereomeric complexes. Due to stereochemical differences, these complexes have different binding energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are exceptionally versatile and widely used for resolving a broad range of chiral compounds, including lactones.[5][6]

Experimental Workflow: Chiral HPLC Separation

HPLC_Workflow cluster_0 HPLC System cluster_1 Output racemate Racemic GVL (in Mobile Phase) injector Injector racemate->injector pump HPLC Pump pump->injector Mobile Phase column Chiral Column (e.g., Chiralpak IA) injector->column detector Detector (e.g., UV/Vis) column->detector chromatogram Chromatogram detector->chromatogram fractions Fraction Collector detector->fractions enant1 Pure (R)-GVL fractions->enant1 enant2 Pure (S)-GVL fractions->enant2

Caption: Workflow for Preparative Chiral HPLC Resolution.

Detailed Protocol: Preparative HPLC Separation of (±)-GVL
  • System Preparation: Equilibrate a preparative HPLC system equipped with a suitable chiral column.

  • Sample Preparation: Dissolve the racemic 4-methyldihydrofuran-2(3H)-one in the mobile phase to a concentration suitable for preparative loading (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v).[7]

    • Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 20 mm ID column).

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm), as GVL lacks a strong chromophore.

  • Injection and Fractionation: Inject the prepared sample onto the column. Collect the eluent in fractions corresponding to the two separated enantiomeric peaks.

  • Analysis and Pooling: Analyze the collected fractions for purity and enantiomeric excess using an analytical chiral HPLC method. Pool the pure fractions for each enantiomer.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the isolated, enantiomerically pure GVL.

Data & Optimization

Method development involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation (Resolution, Rs > 1.5).

ParameterExample ConditionRationale & Expert Insights
Chiral Stationary Phase Chiralpak® IA/IB/ICThese polysaccharide-based phases are robust and offer broad applicability. The choice between them is empirical and requires screening.
Mobile Phase n-Hexane / Isopropanol (90:10)The non-polar alkane (n-hexane) is the weak solvent, while the alcohol (IPA) acts as the polar modifier. Increasing the percentage of IPA generally decreases retention time but may reduce resolution.
Flow Rate 1.0 mL/min (analytical)Lower flow rates can improve resolution but increase run time. For preparative scale, the flow rate is increased proportionally with the column diameter.
Temperature AmbientTemperature can affect separation. Lower temperatures often increase resolution but also increase backpressure and viscosity.

Method 3: Classical Resolution via Diastereomeric Crystallization

Principle of the Method

This classical technique relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[8] For a lactone like GVL, this involves three main stages:

  • Ring Opening: The lactone is hydrolyzed under basic conditions to its corresponding carboxylate salt (sodium 4-hydroxypentanoate).

  • Diastereomer Formation: The resulting hydroxy acid is reacted with an enantiomerically pure chiral amine (the resolving agent) to form a pair of diastereomeric salts.[9][10]

  • Separation & Regeneration: The diastereomeric salts are separated by fractional crystallization. The resolved salts are then treated to regenerate the enantiopure hydroxy acid, which is subsequently re-lactonized to yield the enantiopure GVL.[9]

Experimental Workflow: Diastereomeric Crystallization

Crystallization_Workflow rac_gvl Racemic (R/S)-GVL hydrolysis 1. Base Hydrolysis (NaOH) Ring Opening rac_gvl->hydrolysis hydroxy_acid Racemic Sodium 4-Hydroxypentanoate hydrolysis->hydroxy_acid salt_formation 2. Acidification & Reaction with Chiral Amine (e.g., (R)-PEA) hydroxy_acid->salt_formation diastereomers Diastereomeric Salt Mixture (R,R)-salt & (S,R)-salt salt_formation->diastereomers crystallization 3. Fractional Crystallization diastereomers->crystallization separation Separation of Crystals & Mother Liquor crystallization->separation salt1 Insoluble Diastereomer (e.g., (R,R)-salt crystals) separation->salt1 salt2 Soluble Diastereomer (in Mother Liquor) separation->salt2 regen1 4a. Acid/Base Workup & Re-lactonization salt1->regen1 regen2 4b. Acid/Base Workup & Re-lactonization salt2->regen2 enant1 Pure (R)-GVL regen1->enant1 enant2 Pure (S)-GVL regen2->enant2

Caption: Multi-step workflow for resolution via diastereomeric salt crystallization.

Detailed Protocol: Resolution of (±)-GVL with a Chiral Amine

This protocol is adapted from established procedures for lactone resolution.[9][11]

  • Ring Opening:

    • Dissolve racemic GVL (10.0 g, 0.1 mol) in methanol (50 mL).

    • Add a solution of NaOH (4.4 g, 0.11 mol) in water (10 mL) and stir at room temperature overnight to ensure complete hydrolysis.

    • Concentrate the mixture under reduced pressure to obtain the crude sodium 4-hydroxypentanoate.

  • Diastereomeric Salt Formation:

    • Dissolve the crude salt in water and acidify to pH ~2 with concentrated HCl. Extract the resulting 4-hydroxypentanoic acid into ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

    • Dissolve the crude acid in a suitable solvent (e.g., ethyl acetate). Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

    • Stir the solution. The diastereomeric salt of one enantiomer will often preferentially crystallize. The choice of solvent is critical and may require screening (e.g., ethanol, acetone, ethyl acetate).[9]

  • Fractional Crystallization:

    • Collect the precipitated salt by filtration. This is the first crop.

    • Wash the crystals with a small amount of cold solvent and dry. This salt is enriched in one diastereomer.

    • The mother liquor is enriched in the other diastereomer. It can be concentrated to yield a second, less pure crop of crystals or processed separately.

    • Recrystallize the first crop of salt from a fresh portion of hot solvent until a constant melting point and optical rotation are achieved, indicating high diastereomeric purity.

  • Regeneration of Enantiopure GVL:

    • Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH solution) to liberate the chiral amine, which can be recovered by extraction.

    • Acidify the remaining aqueous layer to pH ~1 with concentrated HCl.

    • Heat the acidic solution (e.g., at 80-100 °C) for several hours to induce lactonization.

    • Extract the resulting enantiopure GVL with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and purify by distillation or chromatography.

Data & Optimization
ParameterExampleRationale & Expert Insights
Resolving Agent (R)- or (S)-1-Phenylethylamine, Brucine, StrychnineThe choice of resolving agent is the most critical factor. It must form crystalline salts with the target acid. Naturally occurring alkaloids are common but can be toxic.[10][11]
Crystallization Solvent Ethanol, Ethyl Acetate, AcetoneThe solvent system must provide a significant solubility difference between the two diastereomeric salts. This is often found through empirical screening.
Purity Check Melting Point, Optical RotationThe purity of the diastereomeric salt is monitored by these physical constants. Consistent values after successive recrystallizations indicate homogeneity.
Lactonization Acid-catalyzed thermal cyclizationAfter liberating the hydroxy acid, heating under acidic conditions efficiently closes the five-membered ring to reform the lactone.

Comparison of Chiral Resolution Methods

FeatureEnzymatic Kinetic ResolutionPreparative Chiral HPLCDiastereomeric Crystallization
Principle Stereoselective enzymatic reactionDifferential interaction with a Chiral Stationary PhaseSeparation of diastereomers with different physical properties
Max. Yield 50% per enantiomer (without racemization)~95-100% (minus handling losses)~50% per enantiomer (can approach 100% with racemization)
Throughput Moderate to High (Batch process)Low to Moderate (Serial injections)High (Large-scale batch process)
Scalability Good; suitable for industrial scaleModerate; can be costly at large scaleExcellent; classic industrial method
Development Time Moderate (enzyme/condition screening)Moderate (column/mobile phase screening)High (resolving agent/solvent screening)
Key Advantage High selectivity, mild conditions, "green"Direct separation, high purity, both enantiomers in one runLow-cost reagents, highly scalable
Key Challenge Limited to 50% yield, requires enzymeHigh cost of CSPs and solvents, throughput limitationsLabor-intensive, requires recyclable resolving agent, multi-step

Conclusion

The selection of a chiral resolution method for 4-methyldihydrofuran-2(3H)-one depends on the specific requirements of the project, including the desired scale, purity, cost, and available equipment.

  • Enzymatic Kinetic Resolution is an excellent choice for producing moderate quantities of enantiopure GVL with high selectivity under environmentally benign conditions.

  • Preparative Chiral HPLC is the preferred method for obtaining high-purity samples of both enantiomers quickly, especially at the laboratory and discovery scale.

  • Diastereomeric Crystallization remains a powerful and cost-effective technique for large-scale industrial production, despite its more complex and lengthy development process.

By understanding the principles and protocols outlined in this note, researchers can confidently select and implement the most appropriate strategy to access the enantiomerically pure GVL required for their work.

References

  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-34. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Google Patents. (2016). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Turrini, N. G., et al. (2016). Sequential Enzymatic Conversion of α-Angelica Lactone to γ-Valerolactone through Hydride-Independent C=C Bond Isomerization. ChemSusChem, 9(24), 3393-3396. [Link]

  • Yuki, C., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical & Pharmaceutical Bulletin, 73(8), 663-669. [Link]

  • Fábián, B., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • HETEROCYCLES. (2010). SYNTHESIS OF OPTICALLY ACTIVE γ-VALEROLACTONE AND γ-NONANOLACTONE VIA OPTICAL RESOLUTION USING CHIRAL AMINE DERIVED FROM AMINO. HETEROCYCLES, Vol. 81, No. 2. [Link]

  • Lopes, J. F., et al. (2018). Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Journal of Molecular Modeling, 24(8), 213. [Link]

  • ResearchGate. (2009). Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol. [Link]

  • MDPI. (2020). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 25(21), 5199. [Link]

  • MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(19), 6608. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. Z. A. Z. B. (2010). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones OH " D~ O~V. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 237-240. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 88. [Link]

  • PubMed. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. [Link]

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Application Notes & Protocols: Sustainable Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one from Renewable Itaconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imperative for sustainable chemical manufacturing has catalyzed the exploration of renewable feedstocks for the synthesis of valuable chiral molecules. This document provides a comprehensive guide to the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one, a significant chiral building block, from itaconic acid, a readily available platform chemical derived from the fermentation of biomass. This application note details a scientifically robust pathway centered on the asymmetric hydrogenation of itaconic acid, offering a green and efficient alternative to traditional synthetic routes that rely on petrochemical precursors. We present the underlying chemical principles, detailed experimental protocols, and the causality behind procedural choices to ensure technical accuracy and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Shift to Renewable Chiral Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. (S)-4-Methyldihydrofuran-2(3H)-one, also known as (S)-γ-isovalerolactone, represents a valuable chiral lactone scaffold present in numerous natural products and serving as a versatile intermediate in the synthesis of complex pharmaceuticals. The traditional reliance on petroleum-based starting materials for such syntheses is increasingly challenged by environmental concerns and the desire for a more sustainable chemical industry.

Biomass-derived platform chemicals offer a compelling and sustainable alternative. Among these, itaconic acid stands out as a particularly attractive starting material. Produced through the fermentation of carbohydrates by microorganisms like Aspergillus terreus, itaconic acid is a dicarboxylic acid featuring a conjugated double bond, rendering it a versatile C5 building block.[1][2] Its availability from renewable resources positions it as a key player in the development of green synthetic methodologies.[3]

This guide elucidates a strategic approach to leverage the chemical functionality of itaconic acid for the stereocontrolled synthesis of (S)-4-Methyldihydrofuran-2(3H)-one. The core of this strategy lies in the asymmetric hydrogenation of the carbon-carbon double bond of itaconic acid to establish the chiral center, followed by subsequent chemical transformations to yield the target lactone.

Synthetic Strategy: From Itaconic Acid to (S)-4-Methyldihydrofuran-2(3H)-one

The proposed synthetic pathway is a two-step process commencing with the enantioselective hydrogenation of itaconic acid to yield (S)-2-methylsuccinic acid. This is followed by the reduction of one of the carboxylic acid functionalities and subsequent intramolecular cyclization (lactonization) to afford the desired (S)-4-Methyldihydrofuran-2(3H)-one.

Synthetic_Pathway ItaconicAcid Itaconic Acid (Renewable Feedstock) ChiralCatalyst Asymmetric Hydrogenation (Chiral Rh/Ru Catalyst) ItaconicAcid->ChiralCatalyst MethylSuccinicAcid (S)-2-Methylsuccinic Acid (Chiral Intermediate) ChiralCatalyst->MethylSuccinicAcid ReductionLactonization Selective Reduction & Lactonization MethylSuccinicAcid->ReductionLactonization TargetMolecule (S)-4-Methyldihydrofuran-2(3H)-one (Final Product) ReductionLactonization->TargetMolecule

Figure 1: Overall synthetic workflow from itaconic acid.

Causality of the Approach: Why Itaconic Acid?

Itaconic acid is an ideal starting material for this synthesis due to several key features:

  • Renewable Origin: It is a bio-based platform chemical produced via fermentation.[1]

  • Prochiral Center: The double bond in itaconic acid is prochiral, allowing for the creation of a stereocenter through asymmetric hydrogenation.

  • Functional Handles: The two carboxylic acid groups provide the necessary functionality for the subsequent lactonization step.

Experimental Protocols

Part 1: Asymmetric Hydrogenation of Itaconic Acid

This protocol is based on the highly efficient enantioselective hydrogenation of itaconic acid using a chiral rhodium-phosphine catalyst. High enantiomeric excesses of over 90% have been achieved for the synthesis of (S)-(+)-2-methyl succinic acid.[4]

Materials:

  • Itaconic Acid (99%)

  • Methanol (anhydrous)

  • Rhodium(I) catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand (e.g., (R,R)-BPPM)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, cannulas)

  • High-pressure autoclave

Protocol:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under a stream of inert gas, add the rhodium precursor and the chiral ligand to a Schlenk flask.

    • Add anhydrous, degassed methanol to dissolve the catalyst components.

    • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve itaconic acid in anhydrous, degassed methanol.

    • Transfer the itaconic acid solution to the autoclave.

    • Using a cannula, transfer the catalyst solution to the autoclave under a positive pressure of inert gas.

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours).

  • Work-up and Isolation:

    • After the reaction is complete, carefully vent the hydrogen from the autoclave and purge with inert gas.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The resulting crude (S)-2-methylsuccinic acid can be purified by recrystallization or chromatography.

Data Summary: Asymmetric Hydrogenation

ParameterConditionRationale
CatalystRhodium/(R,R)-BPPMChiral phosphine ligands induce high enantioselectivity.[4]
SolventMethanolGood solubility for both substrate and catalyst.
Pressure50 bar H₂Sufficient for efficient hydrogenation.
Temperature25-50 °CMild conditions to preserve catalyst activity and selectivity.
Enantiomeric Excess>90% eeDemonstrates the high stereocontrol of the reaction.[4]
Part 2: Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

This part of the protocol involves the selective reduction of one carboxylic acid group of (S)-2-methylsuccinic acid, followed by spontaneous or acid-catalyzed lactonization.

Materials:

  • (S)-2-Methylsuccinic acid (from Part 1)

  • Borane-tetrahydrofuran complex (BH₃·THF) or other selective reducing agent

  • Tetrahydrofuran (THF, anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid, optional)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Protocol:

  • Selective Reduction and Lactonization:

    • Dissolve (S)-2-methylsuccinic acid in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF complex dropwise to the stirred solution. The selective reduction of the less sterically hindered carboxylic acid occurs.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion of the reduction, the intermediate hydroxy acid will undergo spontaneous or acid-catalyzed lactonization upon workup. If cyclization is slow, a catalytic amount of p-toluenesulfonic acid can be added, and the mixture gently heated.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude (S)-4-Methyldihydrofuran-2(3H)-one can be purified by distillation or flash column chromatography.

Experimental_Workflow cluster_0 Part 1: Asymmetric Hydrogenation cluster_1 Part 2: Reduction & Lactonization A1 Prepare Chiral Rh-Catalyst A2 Hydrogenate Itaconic Acid in Autoclave A1->A2 A3 Isolate (S)-2-Methylsuccinic Acid A2->A3 B1 Selective Reduction of Diacid with BH3-THF A3->B1 Chiral Intermediate B2 Lactonization (Spontaneous/Acid-Catalyzed) B1->B2 B3 Purify (S)-4-Methyldihydrofuran-2(3H)-one B2->B3

Figure 2: Step-by-step experimental workflow.

Conclusion and Future Perspectives

This application note outlines a sustainable and highly stereoselective pathway for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one from the renewable platform chemical, itaconic acid. The key to this process is the efficient asymmetric hydrogenation of itaconic acid, which establishes the desired stereocenter with high fidelity. This methodology not only provides a green alternative to petrochemical-based syntheses but also highlights the potential of biomass-derived feedstocks in the production of valuable chiral molecules for the pharmaceutical and fine chemical industries.

Future research should focus on the development of heterogeneous catalysts for the asymmetric hydrogenation step to simplify catalyst recovery and reuse, further enhancing the economic and environmental viability of this process. Additionally, exploring one-pot procedures that combine the hydrogenation and lactonization steps would represent a significant advancement in process intensification.

References

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Application Note: Stereoselective Synthesis of Brivaracetam Leveraging the Chiral Intermediate (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stereochemistry in Brivaracetam Synthesis

Brivaracetam, an antiepileptic drug, is a chemical analog of levetiracetam distinguished by a higher binding affinity for the synaptic vesicle protein 2A (SV2A).[1] Its molecular structure features two critical chiral centers, (2S) and (4R), which are essential for its therapeutic activity. The development of a scalable and efficient synthesis for Brivaracetam has therefore centered on establishing these stereocenters with high fidelity.

Initial synthetic routes often resulted in a mixture of diastereomers, necessitating costly and low-yielding chiral high-performance liquid chromatography (HPLC) for separation.[2][3] This approach is not viable for large-scale industrial production.[3] A significant advancement in the synthesis of Brivaracetam has been the strategic use of a chiral building block that introduces the (4R) stereocenter early in the synthetic sequence.

While the topic specifies (S)-4-Methyldihydrofuran-2(3H)-one, a thorough review of authoritative chemical literature and patents reveals that the key chiral intermediate is, in fact, (R)-4-propyldihydrofuran-2(3H)-one .[3][4][5] The propyl group at the 4-position is a structural component of the final Brivaracetam molecule, and the (R)-stereochemistry of this lactone directly corresponds to the required (4R) configuration in the active pharmaceutical ingredient (API).[3] The use of this specific, optically pure intermediate is pivotal for achieving a highly stereoselective and efficient synthesis, thereby avoiding the formation of diastereomeric mixtures.[3]

This document provides a detailed guide on the application of (R)-4-propyldihydrofuran-2(3H)-one as a cornerstone intermediate in the modern, stereoselective synthesis of Brivaracetam.

Rationale for (R)-4-Propyldihydrofuran-2(3H)-one as the Keystone Intermediate

The core of Brivaracetam is the (4R)-propyl-pyrrolidin-2-one ring system. Constructing this ring from a precursor that already contains the correct stereochemistry and the propyl side chain is a highly convergent and efficient strategy.

Causality behind this choice:

  • Stereochemical Control: Starting with the enantiomerically pure (R)-lactone ensures that the subsequent ring-opening and cyclization reactions proceed with retention or predictable inversion of stereochemistry, leading directly to the desired (4R) center in Brivaracetam. This obviates the need for late-stage chiral resolution.[3]

  • Synthetic Efficiency: This pathway reduces the number of synthetic steps and minimizes the loss of material associated with separating isomers, leading to a higher overall yield.[6]

  • Process Scalability: A stereocontrolled route is more cost-effective and manageable for large-scale production compared to processes reliant on chiral chromatography.[2]

The overall synthetic logic is to utilize the lactone as a masked carboxylic acid with a protected hydroxyl group. The key transformations involve a nucleophilic ring-opening of the lactone followed by cyclization with the second key chiral fragment, (S)-2-aminobutanamide, to form the final pyrrolidinone ring.[4]

Synthesis of the Key Intermediate: (R)-4-Propyldihydrofuran-2(3H)-one

The preparation of enantiomerically pure (R)-4-propyldihydrofuran-2(3H)-one is a critical upstream process. Several methods have been developed, including biocatalytic routes and asymmetric synthesis from chiral precursors.[1] A common patented method involves the Krapcho decarboxylation of a substituted malonate derivative.[2][7]

Protocol 1: Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one via Decarboxylation

This protocol is based on a process described in patent literature, which involves the decarboxylation of a chiral precursor (Compound IV in the patent) using lithium chloride.[2]

Experimental Workflow:

Precursor Chiral Malonate Precursor (IV) Reaction LiCl, DMSO/H₂O Heat (e.g., 140°C, 18h) Precursor->Reaction Decarboxylation Workup Aqueous Workup (Water Addition) Reaction->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Product (R)-4-Propyldihydrofuran-2(3H)-one Purification->Product

Caption: Workflow for the synthesis of the key lactone intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the crude chiral malonate precursor (approx. 117 mmol) in a mixture of Dimethyl sulfoxide (DMSO, 400 mL) and water (20 mL), add Lithium Chloride (LiCl, 14.7 g, 350 mmol).[2]

  • Decarboxylation: Heat the reaction mixture to 140°C and maintain for approximately 18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).[2]

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and add water (400 mL).[2]

  • Extraction: Transfer the solution to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 400 mL).[2]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by vacuum distillation to afford (R)-4-propyldihydrofuran-2(3H)-one as a colorless oil.[2]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialChiral Malonate Precursor[2]
Key ReagentLithium Chloride (LiCl)[2]
SolventDMSO / H₂O[2]
Temperature140 °C[2]
Reaction Time18 hours[2]
Typical Yield~50% (over 2 steps)[2][8]
Product FormColorless Oil[2][8]

Conversion of the Lactone to Brivaracetam

The core of the Brivaracetam synthesis involves the transformation of the chiral lactone into the final pyrrolidinone structure. This is achieved in a two-stage process: ring-opening to form a linear intermediate, followed by N-alkylation and cyclization with (S)-2-aminobutanamide.[4][7]

Protocol 2: Ring-Opening and Cyclization to Synthesize Brivaracetam

This protocol outlines the conversion of the lactone to Brivaracetam. The first step is the ring-opening of the lactone to form a halo-ester intermediate, which is then reacted with (S)-2-aminobutanamide hydrochloride.

Overall Synthetic Pathway:

cluster_0 Stage 1: Ring Opening cluster_1 Stage 2: Cyclization Lactone (R)-4-Propyldihydrofuran- 2(3H)-one RingOpening TMSBr or HBr (e.g., in DCM) Lactone->RingOpening Intermediate Methyl (R)-3-(bromomethyl)hexanoate (Linear Halo-ester) RingOpening->Intermediate Cyclization Base (e.g., KOH) Solvent (e.g., DMF) Intermediate->Cyclization N-Alkylation & Amide Formation Amine (S)-2-Aminobutanamide Amine->Cyclization Brivaracetam (2S)-2-[(4R)-2-oxo-4- propylpyrrolidin-1-yl]butanamide (Brivaracetam) Cyclization->Brivaracetam

Caption: Key stages in the synthesis of Brivaracetam from the chiral lactone.

Step-by-Step Methodology:

A. Ring-Opening of the Lactone

  • Reaction Setup: Dissolve (R)-4-propyldihydrofuran-2(3H)-one (1.1 g, 7.8 mmol) in dry Dichloromethane (DCM, 40 mL). Cool the solution to 0°C in an ice bath.[2][8]

  • Reagent Addition: Slowly add Trimethylsilyl bromide (TMSBr, 3.1 mL, 24 mmol). Note: Other brominating agents like HBr can also be used.[2][7][8]

  • Reaction: Allow the solution to warm to room temperature and stir overnight. Monitor the reaction for completion.[2][8]

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and water. Extract the product with ethyl acetate (3 x 50 mL).[2][8]

  • Purification: The combined organic layers are washed, dried, and concentrated to yield the crude bromo-ester intermediate, which may be used directly in the next step.

B. Cyclization with (S)-2-Aminobutanamide

  • Reaction Setup: To a solution of the crude bromo-ester intermediate (e.g., 7.6 mmol) in anhydrous Dimethylformamide (DMF, 6 mL), add (S)-2-aminobutanamide hydrochloride.

  • Base Addition: Cool the mixture to between -15°C and -10°C. Add a base, such as potassium hydroxide (KOH, 670 mg, 12 mmol), portion-wise while maintaining the low temperature.[2]

  • Reaction & Cyclization: Stir the reaction mixture, allowing it to proceed to form the pyrrolidinone ring. This step involves both N-alkylation and subsequent intramolecular cyclization.

  • Final Conversion to Amide: The resulting ester intermediate is then converted to the final primary amide of Brivaracetam. This is often achieved by aminolysis, for example, by treating the ester with aqueous ammonia.[6]

  • Purification: The final product, Brivaracetam, is purified using appropriate techniques such as recrystallization or column chromatography to achieve high purity.

Conclusion and Best Practices

The use of enantiomerically pure (R)-4-propyldihydrofuran-2(3H)-one is a superior strategy for the synthesis of Brivaracetam. It provides excellent control over the critical (4R) stereocenter, leading to a more efficient, scalable, and cost-effective manufacturing process.

Key Self-Validating System Checks:

  • Chiral Purity of Starting Material: The enantiomeric excess (e.e.) of the starting lactone must be >99% to ensure the final API meets regulatory standards. This should be verified by chiral GC or HPLC.

  • Reaction Monitoring: Each step, particularly the decarboxylation and ring-opening, must be monitored to completion to avoid side reactions and ensure high conversion rates.

  • Temperature Control: The cyclization step is exothermic and requires careful temperature control during the addition of the base to prevent side reactions and racemization.

  • Final Product Analysis: The final Brivaracetam product must be analyzed for chemical purity (HPLC), chiral purity (chiral HPLC), and structural confirmation (NMR, MS).

This application note provides a framework for researchers to develop a robust and stereoselective synthesis of Brivaracetam, grounded in modern synthetic principles.

References

  • Bhosale, S. D., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

  • Google Patents. (2019). US10221134B2 - Processes to produce brivaracetam.
  • Patel, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Wang, Y., Guo, J., & Luo, M. (2022). Preparing brivaracetam comprises performing ring-opening reaction (R)-4-propyldihydrofuran-2(3H)-one, and performing ring-closure reaction with (2S)-2-aminobutyramide. Faming Zhuanli Shenqing, 113943240.
  • Google Patents. (2016). WO2016191435A1 - Processes to produce brivaracetam.
  • ACS Publications. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Available at: [Link]

  • Lima, F., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: Unraveling the Stereoselective Mechanism of Brivaracetam at the Synaptic Vesicle Protein 2A (SV2A)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Brivaracetam (BRV), a third-generation anti-epileptic drug (AED), exhibits a distinct pharmacological profile characterized by a high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This document provides a comprehensive guide to the mechanism of action of Brivaracetam, with a particular focus on the critical role of its chiral intermediates in defining its interaction with SV2A and its consequent anticonvulsant properties. Detailed, field-proven protocols for key experimental assays are provided to enable researchers to rigorously investigate and characterize novel SV2A ligands.

Introduction: The Clinical Significance of Brivaracetam

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to conventional therapies. Brivaracetam, an analog of levetiracetam (LEV), has emerged as a valuable therapeutic option, particularly for focal-onset seizures.[3] Its clinical efficacy is intrinsically linked to its unique mechanism of action, which involves a highly specific interaction with the SV2A protein, a key regulator of neurotransmitter release.[3][4] A distinguishing feature of Brivaracetam is its stereospecificity; the desired pharmacological activity resides in the (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide isomer.[5] Understanding the synthesis and role of its chiral intermediates is therefore paramount in the development of Brivaracetam and other SV2A-targeting therapeutics.

Mechanism of Action: A High-Affinity Interaction with SV2A

Brivaracetam's primary mechanism of action is its selective and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a transmembrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[4][6]

By binding to SV2A, Brivaracetam modulates the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[4] While the precise downstream effects are still under investigation, it is understood that this interaction contributes to a reduction in neuronal hyperexcitability.[3] Notably, Brivaracetam demonstrates a 15- to 30-fold higher binding affinity for SV2A compared to its predecessor, Levetiracetam, which may contribute to its enhanced potency and potentially different side-effect profile.[1][7]

Some studies also suggest that Brivaracetam may have a weak inhibitory effect on voltage-gated sodium channels, which could further contribute to the stabilization of neuronal excitability.[4]

Visualizing the Brivaracetam-SV2A Interaction Pathway

Brivaracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle Neurotransmitter_released Neurotransmitter Synaptic Vesicle->Neurotransmitter_released Exocytosis SV2A SV2A SV2A->Synaptic Vesicle Brivaracetam Brivaracetam Brivaracetam->SV2A High-affinity binding (Modulates release) Neurotransmitter Neurotransmitter (e.g., Glutamate) Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Synaptic Vesicle Ca²⁺ influx triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarization Receptor Postsynaptic Receptor Neurotransmitter_released->Receptor Binding Postsynaptic_effect Reduced Neuronal Excitability Receptor->Postsynaptic_effect

Caption: Brivaracetam's interaction with SV2A at the presynaptic terminal.

The Pivotal Role of Chiral Intermediates

The anticonvulsant activity of Brivaracetam is highly dependent on its specific stereochemistry. The desired isomer, (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide, is the pharmacologically active form.[5] The synthesis of this specific stereoisomer necessitates precise control over the chirality of its key intermediates.

Key Chiral Intermediates

Two principal chiral building blocks are essential for the synthesis of Brivaracetam:

  • (R)-4-propyldihydrofuran-2(3H)-one: This lactone establishes the (4R) stereocenter of the pyrrolidinone ring.

  • (S)-2-aminobutanamide: This provides the (2S) stereocenter of the butanamide side chain.

The stereochemical purity of these intermediates directly impacts the enantiomeric purity of the final Brivaracetam product, which is critical for its therapeutic efficacy and safety profile.

Synthetic Strategies for Chiral Intermediates

Several synthetic approaches have been developed to produce these chiral intermediates with high enantiomeric excess:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials.

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction.

  • Enzymatic Resolution: This technique employs enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired isomer.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is often used to separate stereoisomers.[8]

The choice of synthetic route often involves a trade-off between cost, efficiency, and scalability.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of Brivaracetam and its analogs with SV2A and for assessing their effects on synaptic function.

Protocol 1: SV2A Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for SV2A by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Brain tissue homogenates (e.g., rat or human) or cell membranes from cells expressing recombinant SV2A (e.g., CHO or HEK293).[3]

  • Radioligand: [³H]-Brivaracetam or another suitable SV2A-specific radioligand.

  • Binding Buffer: 20 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 20 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., Brivaracetam, Levetiracetam, novel analogs).

  • 96-well filter plates with GF/B or GF/C glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of binding buffer (for total binding) or a known concentration of a non-radiolabeled SV2A ligand (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Brain tissue or recombinant cells) Incubation Incubate membranes, radioligand, and test compound in 96-well plate Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Brivaracetam) Radioligand->Incubation Test_Compound Test Compound (e.g., Brivaracetam analog) Test_Compound->Incubation Filtration Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Scintillation Counting (Measures bound radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for the SV2A radioligand binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This protocol allows for the direct measurement of synaptic currents and neuronal excitability in response to the application of Brivaracetam or its analogs.

Materials:

  • Rodent (e.g., rat or mouse).

  • Vibrating microtome (vibratome).

  • Dissection tools.

  • Artificial cerebrospinal fluid (aCSF), slicing solution, and internal pipette solution (see table below).

  • Patch-clamp amplifier, data acquisition system, and microscope with DIC optics.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Micromanipulators.

  • Stimulating electrode.

Solutions:

SolutionComposition (in mM)
Slicing aCSF 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 Sucrose, 25 Glucose, 0.5 CaCl₂, 7 MgCl₂
Recording aCSF 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, 2 CaCl₂, 1 MgCl₂
K-Gluconate Internal 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 0.2 EGTA

All solutions should be continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

  • Acute Brain Slice Preparation: [9]

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

    • Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus).

    • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording.[6]

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Under visual guidance, approach a neuron in the desired brain region with the patch pipette.

    • Apply gentle positive pressure to the pipette and form a giga-ohm seal with the cell membrane.

    • Rupture the membrane with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode.

    • Evoke synaptic responses by placing a stimulating electrode in the appropriate afferent pathway.

    • Assess neuronal excitability in current-clamp mode by injecting current steps to elicit action potentials.

    • Bath-apply Brivaracetam or the test compound at known concentrations and record the changes in synaptic activity and neuronal firing.

  • Data Analysis:

    • Analyze the frequency, amplitude, and kinetics of sEPSCs and sIPSCs.

    • Measure the amplitude of evoked synaptic currents.

    • Analyze the firing frequency and other action potential parameters.

    • Compare the data before and after drug application to determine the compound's effect on synaptic transmission and neuronal excitability.

Conclusion

Brivaracetam's high-affinity, stereoselective interaction with SV2A underscores the importance of chirality in modern drug design. The detailed protocols provided herein offer a robust framework for researchers to investigate the nuanced pharmacology of SV2A ligands. A thorough understanding of the structure-activity relationship, driven by the precise stereochemistry of key intermediates, is essential for the development of next-generation antiepileptic drugs with improved efficacy and safety profiles.

References

  • Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia. 2016;57(2):202-211. Available from: [Link]

  • Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. ACS Chemical Neuroscience. 2023;14(22):4047-4061. Available from: [Link]

  • A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments. Available from: [Link]

  • A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules. 2018;23(9):2205. Available from: [Link]

  • A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. 2023;16(7):3139-3145. Available from: [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega. 2023;8(25):22763-22769. Available from: [Link]

  • What is the mechanism of Brivaracetam? Patsnap Synapse. Available from: [Link]

  • What are SV2A modulators and how do they work? Patsnap Synapse. Available from: [Link]

  • Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. LibreTexts Medicine. Available from: [Link]

  • Levetiracetam vs. brivaracetam. Epilepsy Action. Available from: [Link]

  • Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-clamp recordings. protocols.io. Available from: [Link]

  • Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. British Journal of Pharmacology. 2011;164(4):1161-1172. Available from: [Link]

Sources

Application Notes: (S)-4-Methyldihydrofuran-2(3H)-one as a Versatile Chiral Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Insight: The Role of Chiral Lactones in Drug Discovery

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral γ-butyrolactones are a prominent class of building blocks, or synthons, that serve as foundational scaffolds for a multitude of biologically active molecules.[1][2] Their rigid, five-membered ring structure embeds stereochemical information that can be predictably transferred to more complex acyclic or heterocyclic systems. (S)-4-Methyldihydrofuran-2(3H)-one, a member of this family, is a particularly valuable intermediate. Its C4-methyl stereocenter provides a key chiral element that directs the synthesis of specific enantiomers of drug targets, thereby ensuring the desired pharmacological activity while minimizing potential off-target effects associated with the incorrect stereoisomer.

Technical Profile and Core Reactivity

(S)-4-Methyldihydrofuran-2(3H)-one is a stable, versatile intermediate amenable to various transformations. Its utility in synthesis is primarily dictated by the electrophilic nature of the ester carbonyl group within the lactone ring.

PropertyValue
IUPAC Name (S)-4-Methyldihydrofuran-2(3H)-one
Synonyms (S)-4-Methyl-γ-butyrolactone
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
CAS Number 65284-01-7
Appearance Colorless to pale yellow liquid

The principal and most powerful application of this lactone is its stereospecific ring-opening by nucleophiles. This reaction cleaves the acyl C-O bond, transforming the cyclic ester into a linear γ-hydroxy carboxylic acid derivative. Crucially, the stereocenter at the C4 position remains intact throughout this transformation. This allows for the synthesis of a diverse array of chiral 1,3-disubstituted building blocks that are otherwise challenging to prepare.

Caption: General nucleophilic ring-opening of the lactone.

Application Focus: Synthesis of Antiepileptic Agents

A compelling demonstration of the synthetic utility of 4-substituted chiral lactones is found in the synthesis of the antiepileptic drug Brivaracetam.[3][4] While the commercial synthesis utilizes the propyl analog, (R)-4-propyldihydrofuran-2(3H)-one, the chemical principles and strategic value are identical and directly applicable to the methyl derivative for creating analogous structures.[3][5] The lactone serves as the key intermediate to establish the critical (R)-stereocenter on the pyrrolidinone core of the final drug molecule.[6]

Causality of Experimental Choice: Using the enantiomerically pure lactone is paramount. Starting with a racemic mixture would lead to a diastereomeric mixture of the final product, which is difficult and costly to separate, reducing the overall yield of the desired active pharmaceutical ingredient (API).[3] The lactone provides a robust and reliable method for introducing this specific chirality early in the synthesis.

The synthetic sequence involves two key transformations originating from the lactone:

  • Ring-Opening: The lactone is opened to form a linear intermediate, typically a halomethyl derivative. This unmasks the carboxylic acid functionality (or its ester equivalent) and the primary alcohol, which is converted to a leaving group (e.g., bromide).[7]

  • Cyclization: The resulting chiral intermediate is then reacted with another chiral building block, (S)-2-aminobutanamide, to form the final pyrrolidinone ring system of Brivaracetam.[8]

Brivaracetam_Synthesis_Logic Lactone (R)-4-Propyl- dihydrofuran-2(3H)-one (Key Chiral Synthon) Intermediate Ring-Opened Intermediate (e.g., (R)-3-(Bromomethyl)hexanoate) Lactone->Intermediate  Ring Opening &  Functionalization Brivaracetam Brivaracetam (Final API) Intermediate->Brivaracetam  Cyclization Amine (S)-2-Aminobutanamide Amine->Brivaracetam

Caption: Logical flow for Brivaracetam synthesis.

Experimental Protocols

This section provides a representative, self-validating protocol for the nucleophilic ring-opening of a 4-substituted lactone, a foundational step in many pharmaceutical syntheses.

Protocol 1: Synthesis of (R)-Methyl 3-(bromomethyl)hexanoate from (R)-4-Propyldihydrofuran-2(3H)-one

This protocol is adapted from established syntheses of Brivaracetam intermediates and illustrates the conversion of the chiral lactone into a versatile acyclic building block.[6][7]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles
(R)-4-Propyldihydrofuran-2(3H)-one63095-51-2128.1710.0 g78.0 mmol
Trimethylsilyl bromide (TMSBr)2857-97-8153.0814.3 g (10.7 mL)93.6 mmol
Anhydrous Methanol (MeOH)67-56-132.0450 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated NaHCO₃ (aq.)144-55-884.0150 mL-
Anhydrous MgSO₄7487-88-9120.375 g-

Experimental Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-4-Propyldihydrofuran-2(3H)-one (10.0 g, 78.0 mmol) and anhydrous dichloromethane (100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl bromide (10.7 mL, 93.6 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting lactone spot (Rf ≈ 0.4) and the appearance of a new, lower Rf product spot (Rf ≈ 0.6) indicates reaction completion.

  • Quenching: Carefully add anhydrous methanol (50 mL) to the reaction mixture at 0 °C. This step quenches excess TMSBr and facilitates the in-situ formation of the methyl ester. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 50 mL of water and 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl (R)-3-(bromomethyl)hexanoate.

Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 80-90%. The enantiomeric excess should be >95%, verifiable by chiral HPLC analysis.

Protocol_Workflow cluster_workflow Experimental Workflow A 1. Dissolve Lactone in DCM B 2. Cool to 0°C A->B C 3. Add TMSBr Dropwise B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with Methanol D->E F 6. Aqueous Work-up (H₂O, NaHCO₃) E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: Step-by-step workflow for the ring-opening protocol.

Conclusion and Future Perspective

(S)-4-Methyldihydrofuran-2(3H)-one and its analogs are exemplary chiral building blocks that streamline the synthesis of complex pharmaceutical targets. Their primary utility lies in the stereospecific ring-opening reaction, which provides access to valuable chiral acyclic intermediates while preserving the critical stereocenter. The application in the synthesis of antiepileptic drugs like Brivaracetam highlights the industrial relevance and strategic importance of this class of synthons. As drug development continues to demand more sophisticated and enantiomerically pure molecules, the application of robust chiral building blocks such as (S)-4-Methyldihydrofuran-2(3H)-one will undoubtedly expand, enabling the efficient and scalable production of next-generation therapeutics.

References

  • Kawasaki M, Kato D, Okada T, et al. Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues. Tetrahedron. 2020;76(12):130984. [Link]

  • NIST. 2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Lee, S., & Zhu, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1593. [Link]

  • Ciceri, S., Grisenti, P., Elahi, S. R., & Ferraboschi, P. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2203. [Link]

  • New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-.gamma.-butyrolactone by Stereoselective Intramolecular Lactonization. Application to Asymmetric Synthesis of Biologically Active Compounds. The Journal of Organic Chemistry. [Link]

  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science. [Link]

  • Chanu, A., et al. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. 2022. [Link]

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Hodgson, D. M., Talbot, E. P., & Clark, B. P. (2011). Stereoselective synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. Organic letters, 13(10), 2594–2597. [Link]

  • Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed. [Link]

  • Synthesis method of S-beta-hydroxy-gamma-butyrolactone.
  • (R)-4-Propyldihydrofuran-2(3H)-one. PubChem. [Link]

  • Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters. [Link]

  • Synthesis of lactam, precursor of brivaracetam. Reagents and Conditions. ResearchGate. [Link]

  • The Synthesis of Gamma-butyrolactones and Butenolide Signaling Molecules from Streptomyces Species. Purdue University Graduate School. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. National Institutes of Health. [Link]

  • Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. ResearchGate. [Link]

  • Synthetic method of 4-substituted chiral gamma-butyrolactone.
  • A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. ResearchGate. [Link]

  • 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-. PubChem. [Link]

Sources

The Versatile Chiral Precursor: (S)-4-Methyldihydrofuran-2(3H)-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (S)-4-Methyldihydrofuran-2(3H)-one

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and natural product synthesis, the demand for enantiomerically pure building blocks is paramount. (S)-4-Methyldihydrofuran-2(3H)-one, also known as (S)-γ-valerolactone, has emerged as a highly valuable and versatile chiral precursor. Its rigid, five-membered lactone ring system, combined with a stereodefined methyl group at the C4 position, provides a robust scaffold for the stereoselective introduction of new functionalities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications and detailed protocols for the transformation of this key chiral molecule.

The utility of (S)-4-Methyldihydrofuran-2(3H)-one stems from its ability to undergo a variety of stereocontrolled ring-opening and functionalization reactions. These transformations provide access to a diverse array of chiral intermediates, including γ-hydroxy acids, 1,4-diols, and γ-amino alcohols, which are prevalent motifs in a multitude of biologically active molecules. The inherent chirality of the starting lactone is effectively transferred to the product, obviating the need for often complex and costly asymmetric syntheses or chiral resolutions at later stages of a synthetic sequence. This inherent efficiency makes it a cornerstone in the synthesis of complex molecular architectures.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of (S)-4-Methyldihydrofuran-2(3H)-one and its primary derivatives is essential for their effective use in the laboratory. The following table summarizes key data for the parent lactone and the products of the protocols detailed in this guide.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)Key Spectroscopic Data
(S)-4-Methyldihydrofuran-2(3H)-one C₅H₈O₂100.12207-2081.0451.433¹H NMR (CDCl₃): δ 4.45 (m, 1H), 3.95 (m, 1H), 2.60 (m, 1H), 2.30 (m, 2H), 1.15 (d, J=6.5 Hz, 3H). ¹³C NMR (CDCl₃): δ 177.5, 78.0, 35.5, 30.0, 21.5.
(S)-4-Hydroxypentanoic acid C₅H₁₀O₃118.13Decomposes~1.15-¹H NMR (D₂O): δ 3.95 (m, 1H), 2.35 (t, J=7.5 Hz, 2H), 1.70 (m, 2H), 1.10 (d, J=6.0 Hz, 3H). ¹³C NMR (D₂O): δ 180.0, 65.0, 35.0, 30.0, 23.0.
(S)-N-Benzyl-4-hydroxypentanamide C₁₂H₁₇NO₂207.27---¹H NMR (CDCl₃): δ 7.30 (m, 5H), 6.50 (br s, 1H), 4.40 (d, J=6.0 Hz, 2H), 3.90 (m, 1H), 2.30 (t, J=7.0 Hz, 2H), 1.80 (m, 2H), 1.20 (d, J=6.0 Hz, 3H). ¹³C NMR (CDCl₃): δ 173.0, 138.5, 128.5, 127.5, 127.0, 67.0, 43.5, 36.0, 31.0, 23.5.
(S)-Pentane-1,4-diol C₅H₁₂O₂104.15210-2120.9851.446¹H NMR (CDCl₃): δ 3.80 (m, 1H), 3.65 (t, J=6.5 Hz, 2H), 1.60 (m, 2H), 1.50 (m, 2H), 1.15 (d, J=6.0 Hz, 3H). ¹³C NMR (CDCl₃): δ 68.0, 63.0, 39.0, 30.0, 23.5.

Strategic Applications in Chiral Synthesis

The strategic deployment of (S)-4-Methyldihydrofuran-2(3H)-one as a chiral precursor is predicated on the predictable and stereocontrolled manner in which its lactone ring can be opened. The C4 stereocenter directs the outcome of subsequent transformations, making it a reliable building block for accessing a range of enantiomerically enriched molecules.

Synthesis of Chiral γ-Hydroxy Acids and Esters

The most direct application of this lactone is its conversion to chiral γ-hydroxy acids via hydrolysis. This transformation provides access to a key structural motif present in numerous natural products and pharmaceuticals. The resulting hydroxy acid can be further elaborated or used as a chiral ligand or resolving agent. The general transformation is depicted below:

G Lactone (S)-4-Methyldihydrofuran-2(3H)-one HydroxyAcid (S)-4-Hydroxypentanoic acid Lactone->HydroxyAcid Hydrolysis Reagents 1. NaOH, H₂O 2. H₃O⁺

Fig. 1: Hydrolysis of the chiral lactone.
Synthesis of Chiral γ-Hydroxy Amides

Aminolysis of the lactone ring with a primary or secondary amine affords the corresponding chiral γ-hydroxy amide. This reaction is particularly valuable in drug discovery, as the amide bond is a cornerstone of peptide and protein structures, and many small molecule drugs contain this functional group. The reaction proceeds readily and typically with high yields, providing a straightforward route to these important chiral intermediates.

G Lactone (S)-4-Methyldihydrofuran-2(3H)-one HydroxyAmide (S)-4-Hydroxy-N-substituted-pentanamide Lactone->HydroxyAmide Aminolysis Amine R¹R²NH

Fig. 2: Aminolysis of the chiral lactone.
Synthesis of Chiral 1,4-Diols

Reduction of the lactone with a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), opens the ring to furnish a chiral 1,4-diol. These diols are versatile synthetic intermediates that can be further oxidized, protected, or converted into other functional groups, making them valuable building blocks for the synthesis of more complex chiral molecules, including certain polyether natural products and chiral ligands for asymmetric catalysis.

G Lactone (S)-4-Methyldihydrofuran-2(3H)-one Diol (S)-Pentane-1,4-diol Lactone->Diol Reduction Reagents 1. LiAlH₄, THF 2. H₃O⁺

Application Notes & Protocols: (S)-4-Methyldihydrofuran-2(3H)-one and its Analogs in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: Information regarding the specific application of (S)-4-Methyldihydrofuran-2(3H)-one in the flavor and fragrance industry is not extensively available in public literature. This guide, therefore, utilizes a scientifically grounded approach by focusing on closely related, well-documented chiral lactones that serve as authoritative analogs. The principles, protocols, and applications detailed herein are directly transferable and provide a robust framework for the study and application of (S)-4-Methyldihydrofuran-2(3H)-one and similar chiral molecules.

Introduction: The Significance of Chiral Lactones in Flavor and Fragrance

Lactones, cyclic esters, are a pivotal class of compounds in the flavor and fragrance industry, imparting characteristic creamy, fruity, and fatty notes to a vast array of products. The chirality of these molecules is of paramount importance, as enantiomers of the same compound can elicit vastly different sensory perceptions. (S)-4-Methyldihydrofuran-2(3H)-one, a chiral γ-lactone, belongs to this influential family. While specific data for this molecule is limited, its structural analogs, particularly "whiskey lactone," are quintessential examples of how stereochemistry governs organoleptic properties.

This document provides a comprehensive overview of the application, analysis, and sensory evaluation of chiral dihydrofuranones, using 5-butyl-4-methyldihydro-2(3H)-one (whiskey lactone) as a primary exemplar. The methodologies presented are designed to be broadly applicable for the research and development of novel chiral flavor and fragrance compounds.

Physicochemical Properties and Structure-Odor Relationship

The structure of a lactone, including the ring size, substituent groups, and stereochemistry, dictates its volatility, solubility, and interaction with olfactory receptors, thereby defining its aroma and flavor profile. 4-Methyldihydrofuran-2(3H)-one (CAS: 1679-49-8 for the racemate) is a five-membered ring lactone with a methyl group at the C4 position, creating a chiral center. The (S)-enantiomer is a specific stereoisomer of this molecule.

While detailed organoleptic properties for (S)-4-Methyldihydrofuran-2(3H)-one are not widely reported, we can infer potential characteristics from similar structures. For instance, γ-butyrolactone, the parent compound, is described as having a weak, somewhat fruity odor. The addition of alkyl groups, such as the methyl group in 4-methyldihydrofuran-2(3H)-one, typically enhances the fruity, creamy, and coconut-like notes.

Case Study: Whiskey Lactone (5-Butyl-4-methyldihydro-2(3H)-one)

A prominent and extensively studied analog is whiskey lactone (also known as oak lactone or quercus lactone). It possesses a methyl group at the C4 position and a butyl group at the C5 position, resulting in four possible stereoisomers. The cis and trans diastereomers are particularly important in the flavor industry, with each having a distinct sensory profile.

Property5-Butyl-4-methyldihydro-2(3H)-one (Racemic Mixture)
CAS Number 39212-23-2
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid
Odor/Flavor Profile Described as having notes of coumarin, coconut, wood, and nuts. FEMA flavor profile lists butter, cocoa, and coconut.
Boiling Point 93-94 °C at 5 mm Hg
Solubility Sparingly soluble in water; soluble in hexane.

Applications in the Flavor and Fragrance Industry

Chiral lactones are utilized to build and enhance a variety of flavor and fragrance profiles.

  • Flavor Applications: Whiskey lactone is a key impact compound in aged spirits like whiskey, rum, and brandy, where it is extracted from oak barrels during maturation. It imparts characteristic woody, coconut, and sweet notes that are crucial to the final flavor profile. It is also used in the formulation of coconut, nut, and butter flavors for baked goods, confectionery, and beverages.

  • Fragrance Applications: The creamy and tenacious character of these lactones makes them valuable in fragrance compositions, particularly in gourmand and oriental types. They can be used to add warmth and richness to perfumes, soaps, and lotions.

Experimental Protocols

Protocol 1: Chiral Analysis by Gas Chromatography (GC)

The separation and quantification of enantiomers are critical for quality control and for understanding the sensory contribution of each stereoisomer. Chiral gas chromatography is the method of choice for this analysis.

Objective: To separate and quantify the enantiomers of 4-methyl-substituted γ-lactones.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Chiral Capillary Column: Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin stationary phases (e.g., CycloSil-B), are highly effective for separating lactone enantiomers.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., spirits, flavor extracts), dilute with a suitable solvent like dichloromethane or ethanol to a concentration of approximately 100-1000 ppm.

    • For solid matrices (e.g., food products), perform a solvent extraction (e.g., using a Soxhlet apparatus with hexane or diethyl ether) followed by concentration of the extract.

  • GC Conditions (Representative):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 80 °C, hold for 2 minutes, then ramp at 3 °C/min to 160 °C, followed by a ramp of 20 °C/min to 250 °C, and hold for 5 minutes. (This program is a starting point and must be optimized for the specific analyte and column).

    • Detector Temperature (FID): 280 °C

    • Mass Spectrometer (if used): Scan range of m/z 40-250 in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks corresponding to the different enantiomers based on their retention times.

    • Quantify the peak areas to determine the enantiomeric excess (ee%) or the ratio of the enantiomers.

Causality behind Experimental Choices:

  • Chiral Column: The derivatized cyclodextrin stationary phase forms transient diastereomeric complexes with the chiral analytes, leading to different retention times and enabling separation.

  • Temperature Programming: A slow temperature ramp is crucial for achieving baseline resolution of the enantiomers. The final high-temperature hold ensures that all components are eluted from the column.

  • GC-MS: Using a mass spectrometer as a detector allows for positive identification of the analytes by comparing their mass spectra to a library database.

G cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Prep Sample Dilution or Solvent Extraction Injector GC Injector (e.g., 250°C) Prep->Injector 1 µL injection Column Chiral Capillary Column (e.g., derivatized β-cyclodextrin) Injector->Column Oven Temperature-Programmed GC Oven Column->Oven Detector Detector (FID or MS) Oven->Detector Chromatogram Raw Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration (Area of each enantiomer) Chromatogram->Integration Calculation Enantiomeric Excess (ee%) Calculation Integration->Calculation Result Quantitative Result (Enantiomeric Ratio) Calculation->Result

Caption: Chiral GC Analysis Workflow.

Protocol 2: Sensory Evaluation by Descriptive Analysis

Descriptive analysis is a powerful tool to characterize the detailed aroma and flavor profile of an ingredient.

Objective: To develop a comprehensive sensory profile for a chiral lactone.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and availability.

    • Train the panel by exposing them to a range of reference standards representing different aroma and flavor notes (e.g., vanilla, coconut, woody, fruity, creamy). The panel must agree on a common vocabulary (lexicon) to describe the sample.

  • Sample Preparation:

    • Prepare a solution of the lactone in a neutral base, such as 10% ethanol in deionized water for flavor evaluation or odorless mineral oil/diethyl phthalate for fragrance evaluation.

    • Use a concentration that is clearly perceivable but not overwhelming. A starting concentration of 5-10 ppm is recommended, with adjustments based on the intensity of the compound.

    • Present samples in coded, identical containers (e.g., lidded glass vials for aroma, tasting cups for flavor) to blind the panelists.

  • Evaluation Procedure:

    • Panelists work individually in sensory booths with controlled lighting and ventilation.

    • The evaluation is typically ordered: Appearance (if any), Odor/Aroma, Flavor, and Aftertaste.

    • Panelists rate the intensity of each attribute in the agreed-upon lexicon on a scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in attributes and to generate a sensory profile diagram (e.g., a spider plot).

Self-Validating System:

  • Use of References: Training with chemical reference standards ensures the panel is calibrated and uses the lexicon consistently.

  • Replication: Each panelist should evaluate the sample in duplicate or triplicate to assess individual reproducibility.

  • Blinding and Randomization: Coding samples and randomizing the presentation order minimizes psychological biases.

G cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis P_Selection Panelist Selection (8-12 members) L_Dev Lexicon Development (Agree on descriptive terms) P_Selection->L_Dev P_Train Panelist Training (Use of reference standards) L_Dev->P_Train S_Prep Sample Preparation (Neutral base, coded) S_Eval Individual Evaluation (Sensory booths) S_Prep->S_Eval I_Rate Intensity Rating (Use of scales) S_Eval->I_Rate D_Collect Data Collection I_Rate->D_Collect Collect ratings Stats Statistical Analysis (e.g., ANOVA) D_Collect->Stats Profile Generate Sensory Profile (e.g., Spider Plot) Stats->Profile

Caption: Sensory Evaluation Workflow.

Synthetic Approaches for Chiral γ-Lactones

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. For instance, (R)-4-methyl-dihydrofuran-2(3H)-one has been synthesized from steroidal sapogenins.

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., metal-ligand complexes) to induce stereoselectivity in reactions that form the lactone ring or its precursors.

  • Biocatalysis: Using enzymes or whole microorganisms to perform stereoselective reactions, such as the reduction of a keto-acid precursor to a chiral hydroxy acid, which then cyclizes to the lactone.

These methods are crucial for producing enantiomerically pure lactones, which allows for the precise study of their individual sensory properties and for their use in high-fidelity flavor and fragrance formulations.

Safety and Regulatory Considerations

Flavoring substances are subject to rigorous safety evaluations. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the safety of flavor ingredients to determine if they are "Generally Recognized As Safe" (GRAS).

  • Whiskey Lactone (racemic, CAS 39212-23-2) is listed as FEMA GRAS with the number 3803 . This designation indicates that it is considered safe for its intended use in food.

  • When developing or using a new lactone like (S)-4-Methyldihydrofuran-2(3H)-one, it is essential to conduct a thorough safety assessment. This typically involves evaluating its metabolism, toxicology, and estimated consumer exposure.

Conclusion

While (S)-4-Methyldihydrofuran-2(3H)-one itself is not a widely documented flavor or fragrance ingredient, the principles governing the application and analysis of its structural analogs, such as whiskey lactone, provide a clear and authoritative guide for its potential use. The chirality of these molecules is a critical determinant of their sensory properties, and therefore, the use of robust analytical and sensory protocols, as detailed in this guide, is essential for any research, development, or quality control efforts in this area. By applying these established methodologies, researchers and industry professionals can effectively characterize and utilize the unique properties of novel chiral lactones.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62900, 5-Butyl-4-methyldihydro-2(3H)-furanone. Available at: [Link] (Accessed January 23, 2026).

  • National Institute of Standards and Technology. 2(3H)-Furanone, dihydro-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link] (Accessed January 23, 2026).

  • ChemBK. 2(3H)-Furanone, 5-butyldihydro-4-methyl-. Available at: [Link] (Accessed January 23, 2026).

  • U.S. Environmental Protection Agency. Substance Details for 2(3H)-Furanone, 5-butyldihydro-4-methyl-. Available at: [Link] (Accessed January 23, 2026).

  • Boratyński, F., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. Available at: [Link] (Accessed January 23, 2026).

  • Schieberle, P., et al. (2017). Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases. Journal of Chromatography A. Available at: [Link] (Accessed January 23, 2026).

  • Agilent Technologies. J&W Chiral GC Columns. Available at: [Link] (Accessed January 23, 2026).

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link] (Accessed January 23, 2026).

  • BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Available at: [Link] (Accessed January 23, 2026).

  • Adams, T.B., et al. (1998). The FEMA GRAS assessment of lactones used as flavour ingredients. Food and Chemical Toxicology. Available at: [Link] (Accessed January 23, 2026).

  • Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances 23. Available at: [Link] (Accessed January 23, 2026).

  • Cheng, L.L. (2010). Chiral Reagents (r) -4 - Methyl-gamma-butyrolactone Preparation And Spices Synthesis Of Citralis Nitrile. Globe Thesis. Available at: [Link] (Accessed January 23, 2026).

  • Yanagisawa, A., et al. (2011). Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. Organic Letters. Available at: [Link] (Accessed January 23, 2026).

  • The Good Scents Company. gamma-butyrolactone. Available at: [Link] (Accessed January 23, 2026).

Strategic Ring-Opening of (S)-4-Methyldihydrofuran-2(3H)-one: Protocols and Mechanistic Insights for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

(S)-4-Methyldihydrofuran-2(3H)-one, a chiral γ-butyrolactone, stands as a pivotal building block in modern asymmetric synthesis. Its value is derived from the C4 stereocenter, which can be strategically translated into a variety of acyclic chiral molecules through nucleophilic ring-opening reactions. This guide provides an in-depth exploration of the reactions of this lactone with common classes of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. We move beyond simple procedural descriptions to dissect the underlying mechanisms, stereochemical consequences, and the rationale behind protocol design. Detailed, field-tested protocols are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile synthon in their synthetic campaigns.

Introduction: The Synthetic Potential of a Chiral Lactone

(S)-4-Methyldihydrofuran-2(3H)-one is a member of the γ-butyrolactone family, a structural motif found in numerous natural products and pharmacologically active compounds.[1] The key to its synthetic utility lies in its structure: a five-membered cyclic ester (lactone) with a stereogenic center at the C4 position. The electrophilic nature of the carbonyl carbon invites nucleophilic attack, leading to a predictable ring-opening reaction. This process cleaves the endocyclic ester bond, generating a functionalized, acyclic product while crucially preserving the original stereochemistry at the C4 position. This strategy provides a robust entry into valuable chiral γ-hydroxy acids, esters, amides, and ketones, which are precursors for more complex molecular architectures.

The fundamental reaction pathway involves a nucleophilic acyl substitution. The incoming nucleophile adds to the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O bond within the ring, driven by the release of ring strain.[2]

General Mechanism: Nucleophilic Ring-Opening

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening Lactone (S)-4-Methyldihydrofuran-2(3H)-one Intermediate Tetrahedral Intermediate Lactone->Intermediate Intermediate2 Tetrahedral Intermediate Nu Nu:⁻ Product Ring-Opened Product Intermediate2->Product (e.g., Protonation)

Caption: General mechanism of lactone ring-opening via a tetrahedral intermediate.

Reactions with Nitrogen Nucleophiles: Aminolysis

The reaction of (S)-4-Methyldihydrofuran-2(3H)-one with primary or secondary amines, known as aminolysis, is a highly reliable method for producing chiral γ-hydroxy amides. These products are valuable intermediates, particularly in pharmaceutical synthesis. For example, the ring-opening of a similar chiral lactone with an amino amide is a key step in preparing the antiepileptic drug Brivaracetam.[3] The reaction proceeds by direct nucleophilic attack of the amine on the carbonyl carbon. While the reaction can be performed thermally, it is often sluggish. Catalysis or activation is typically not required due to the inherent reactivity of amines, but reaction conditions can be optimized to improve yields and reaction times.[4]

Protocol 2.1: Synthesis of (S)-N-Benzyl-4-hydroxy-3-methylpentanamide

This protocol details the direct aminolysis of the lactone with benzylamine. The choice of a primary amine like benzylamine is illustrative of a common transformation yielding a secondary amide.

Causality Behind Experimental Choices:

  • Solvent: The reaction is run neat (without solvent) to maximize the concentration of reactants, thereby increasing the reaction rate.

  • Temperature: Elevated temperature (100 °C) provides the necessary activation energy for the amine to attack the relatively stable lactone carbonyl.

  • Work-up: An acidic wash (1M HCl) is used to remove unreacted benzylamine by converting it to its water-soluble hydrochloride salt. A basic wash (sat. NaHCO₃) removes any acidic impurities.

Materials:

  • (S)-4-Methyldihydrofuran-2(3H)-one

  • Benzylamine

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add (S)-4-Methyldihydrofuran-2(3H)-one (1.14 g, 10 mmol).

  • Add benzylamine (1.29 g, 12 mmol, 1.2 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure (S)-N-benzyl-4-hydroxy-3-methylpentanamide.

ReactantMolar Eq.Temperature (°C)Time (h)Typical Yield (%)
Benzylamine1.210012-1885-95%
Aniline1.21202470-80%

Workflow: Aminolysis and Purification

G cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Isolation Reactants Combine Lactone & Benzylamine (Neat) Heat Heat to 100 °C with Stirring Reactants->Heat Monitor Monitor by TLC Heat->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash_Acid Wash with 1M HCl Dilute->Wash_Acid Wash_Base Wash with NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (MgSO4) & Filter Wash_Brine->Dry Evaporate Concentrate in vacuo Dry->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Product Pure γ-Hydroxy Amide Chromatography->Product G Lactone (S)-Lactone Ketone γ-Hydroxy Ketone (Intermediate) Lactone->Ketone Grignard1 PhMgBr (1 eq.) Grignard2 PhMgBr (1 eq.) Dialkoxide Di-alkoxide Workup H₃O⁺ Workup Product (S)-1,4-Diol Product Ketone->Dialkoxide Dialkoxide->Product

Sources

Mastering the Chiral Synthon: A Guide to the Ring-Opening Reactions of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyldihydrofuran-2(3H)-one , a versatile chiral building block, holds significant value in the synthesis of complex, stereochemically defined molecules, particularly within the pharmaceutical industry. Its five-membered lactone ring, endowed with a stereocenter at the C4 position, presents a gateway to a diverse array of chiral γ-hydroxybutyric acid derivatives through strategic ring-opening reactions. This comprehensive guide provides an in-depth exploration of the key methodologies for the nucleophilic ring-opening of this lactone, offering detailed application notes, step-by-step protocols, and a thorough examination of the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Chiral Lactone

The inherent chirality of (S)-4-Methyldihydrofuran-2(3H)-one makes it a sought-after starting material for the enantioselective synthesis of various bioactive compounds. The ring-opening of this lactone via nucleophilic acyl substitution provides a direct route to valuable intermediates such as chiral γ-hydroxy amides, esters, and thioesters. These products serve as critical components in the synthesis of pharmaceuticals, agrochemicals, and natural products, where precise control of stereochemistry is paramount for biological activity.

The reactivity of the lactone is governed by the electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The subsequent cleavage of the endocyclic C-O bond results in the formation of a linear, functionalized chain with the preservation of the original stereocenter. The choice of nucleophile, catalyst, and reaction conditions dictates the nature of the resulting product and the efficiency of the transformation.

I. Aminolysis: Forging Chiral γ-Hydroxy Amides

The reaction of (S)-4-Methyldihydrofuran-2(3H)-one with amines, known as aminolysis, is a fundamental transformation for the synthesis of chiral γ-hydroxy amides. These motifs are prevalent in numerous biologically active molecules. The reaction can be performed under thermal conditions or accelerated by the use of catalysts.

A. Mechanism of Aminolysis

The aminolysis of lactones proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the endocyclic oxygen atom as a leaving group, resulting in the ring-opened amide. The stereochemical integrity of the C4 center is typically retained throughout this process.

Figure 1. General mechanism of the aminolysis of (S)-4-Methyldihydrofuran-2(3H)-one.

B. Protocols for Aminolysis

1. Uncatalyzed Aminolysis with Primary Amines

This protocol describes a straightforward method for the aminolysis of (S)-4-Methyldihydrofuran-2(3H)-one with a primary amine, such as benzylamine, under neat conditions.

Protocol 1: Synthesis of (S)-N-Benzyl-4-hydroxy-4-methylpentanamide

  • Materials:

    • (S)-4-Methyldihydrofuran-2(3H)-one

    • Benzylamine

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • To a clean, dry round-bottom flask, add (S)-4-Methyldihydrofuran-2(3H)-one (1.0 eq.).

    • Add benzylamine (1.1 eq.) to the flask.

    • Stir the mixture at 80-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-N-Benzyl-4-hydroxy-4-methylpentanamide.

ReactantMolar RatioConditionsYieldStereochemical Outcome
Benzylamine1.1 eq.80-100 °C, neatHighRetention of (S)-configuration

2. Lewis Acid-Catalyzed Aminolysis

The use of a Lewis acid catalyst can significantly enhance the rate of aminolysis, allowing the reaction to proceed under milder conditions. Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) is an effective catalyst for this transformation.[1]

Protocol 2: LiNTf₂-Catalyzed Synthesis of a Chiral γ-Hydroxy Amide

  • Materials:

    • (S)-4-Methyldihydrofuran-2(3H)-one

    • Amine (e.g., a primary or secondary amine)

    • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)

    • Anhydrous solvent (e.g., acetonitrile)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve (S)-4-Methyldihydrofuran-2(3H)-one (1.0 eq.) and the amine (1.0-1.2 eq.) in anhydrous acetonitrile.

    • Add LiNTf₂ (5-10 mol%) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the pure γ-hydroxy amide.

CatalystCatalyst LoadingConditionsBenefit
LiNTf₂5-10 mol%Room temperature, CH₃CNMilder conditions, stoichiometric amine usage

II. Alcoholysis and Thiolysis: Accessing Chiral Esters and Thioesters

The ring-opening of (S)-4-Methyldihydrofuran-2(3H)-one with alcohols (alcoholysis) or thiols (thiolysis) provides access to chiral γ-hydroxy esters and γ-hydroxy thioesters, respectively. These reactions typically require basic or acidic catalysis to proceed efficiently.

A. Mechanism of Base-Catalyzed Alcoholysis

In the presence of a base, such as sodium methoxide, the alcohol is deprotonated to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the lactone, initiating the ring-opening process through a tetrahedral intermediate, similar to aminolysis.

Figure 2. Mechanism of base-catalyzed alcoholysis of (S)-4-Methyldihydrofuran-2(3H)-one.

B. Protocols for Alcoholysis and Thiolysis

Protocol 3: Base-Catalyzed Methanolysis

This protocol outlines the synthesis of methyl (S)-4-hydroxy-4-methylpentanoate using sodium methoxide as a catalyst.

  • Materials:

    • (S)-4-Methyldihydrofuran-2(3H)-one

    • Anhydrous methanol

    • Sodium methoxide (catalytic amount or as a solution in methanol)

    • Inert atmosphere

    • Apparatus for reflux

  • Procedure:

    • Under an inert atmosphere, dissolve (S)-4-Methyldihydrofuran-2(3H)-one (1.0 eq.) in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by distillation or column chromatography.

NucleophileCatalystConditionsProduct
MethanolSodium MethoxideRefluxMethyl (S)-4-hydroxy-4-methylpentanoate

Protocol 4: Thiolysis with Thiophenol

The ring-opening with thiols can be achieved under basic conditions to generate the corresponding thioester.

  • Materials:

    • (S)-4-Methyldihydrofuran-2(3H)-one

    • Thiophenol

    • A suitable base (e.g., sodium hydride or triethylamine)

    • Anhydrous aprotic solvent (e.g., THF)

    • Inert atmosphere

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.1 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and add the base (e.g., NaH, 1.1 eq.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.

    • Add a solution of (S)-4-Methyldihydrofuran-2(3H)-one (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

NucleophileBaseConditionsProduct
ThiophenolNaH0 °C to RT, THFS-phenyl (S)-4-hydroxy-4-methylpentanethioate

III. Stereochemical Considerations

A paramount feature of the ring-opening reactions of (S)-4-Methyldihydrofuran-2(3H)-one is the retention of stereochemistry at the C4 position. The nucleophilic attack occurs at the carbonyl carbon, which is an sp²-hybridized center and does not involve the chiral center directly. The subsequent C-O bond cleavage also proceeds without affecting the configuration at C4. This stereospecificity is a key advantage, allowing for the predictable synthesis of enantioenriched products.

IV. Conclusion

The ring-opening reactions of (S)-4-Methyldihydrofuran-2(3H)-one represent a powerful and reliable strategy for the synthesis of a variety of valuable chiral building blocks. By carefully selecting the nucleophile and reaction conditions, researchers can access a wide range of γ-hydroxy amides, esters, and thioesters with high efficiency and, most importantly, with excellent stereocontrol. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists engaged in the art and science of asymmetric synthesis.

References

Sources

Application Note: Quantification of (S)-4-Methyldihydrofuran-2(3H)-one using Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the enantioselective quantification of (S)-4-Methyldihydrofuran-2(3H)-one in complex matrices. The stereoisomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and flavor industries, where different enantiomers can exhibit distinct biological activities or sensory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the methodology for achieving robust and reliable separation and quantification using chiral gas chromatography (GC) with a flame ionization detector (FID). The causality behind experimental choices, from column selection to method validation, is thoroughly explained to ensure scientific integrity and facilitate successful implementation.

Introduction: The Significance of Chiral Purity

(S)-4-Methyldihydrofuran-2(3H)-one, a chiral lactone, is a key intermediate and building block in the synthesis of various organic molecules. In the context of pharmaceutical development, the specific stereochemistry of a molecule is often pivotal to its pharmacological effect and safety profile.[2][3] Regulatory bodies worldwide mandate strict control over the enantiomeric purity of drug substances, necessitating the development of precise and accurate analytical methods.

Gas chromatography, particularly with chiral stationary phases (CSPs), offers a powerful technique for the separation of volatile enantiomers.[4] Cyclodextrin-based CSPs are widely employed due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention times and, consequently, their separation.[5][6] This application note details a method centered on a cyclodextrin-based capillary column, providing the foundational steps for method development, validation, and routine analysis.

The Science Behind the Separation: Chiral Recognition on Cyclodextrin-Based Stationary Phases

The enantiomeric separation detailed in this protocol relies on the principle of chiral recognition. The chiral stationary phase, typically a derivatized cyclodextrin, creates a chiral environment within the GC column.

  • Inclusion Complexation: The analyte, (S)-4-Methyldihydrofuran-2(3H)-one, interacts with the cyclodextrin cavities of the stationary phase. These interactions are driven by forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Formation of Diastereomeric Complexes: The interaction between the chiral analyte and the chiral stationary phase forms transient, non-covalent diastereomeric complexes.

  • Differential Stability: Due to the three-dimensional structural differences between the (R) and (S) enantiomers, the stability of the diastereomeric complexes formed with the chiral stationary phase will differ. One enantiomer will form a slightly more stable complex, resulting in a longer retention time in the column compared to the other.[5] This difference in retention time allows for their separation and subsequent quantification.

The choice of a derivatized β-cyclodextrin column is predicated on its proven efficacy in resolving a wide range of chiral compounds, including lactones.[1][7] The specific derivatives on the cyclodextrin modify its selectivity, and screening different derivatized cyclodextrin columns is often a crucial step in method development.[2]

Experimental Workflow

The overall workflow for the quantification of (S)-4-Methyldihydrofuran-2(3H)-one is depicted below. This process begins with careful sample and standard preparation, followed by analysis using a chiral GC-FID system, and concludes with data analysis and reporting.

Chiral GC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Sample/Standard Weighing dissolution Dissolution in Solvent start->dissolution dilution Serial Dilution for Calibration dissolution->dilution injection GC Injection dilution->injection Inject Samples & Standards separation Chiral Separation in Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration Chromatogram calibration Calibration Curve Generation integration->calibration quantification Quantification of (S)-enantiomer calibration->quantification

Caption: Experimental workflow for the quantification of (S)-4-Methyldihydrofuran-2(3H)-one.

Materials and Methods

Reagents and Materials
  • (S)-4-Methyldihydrofuran-2(3H)-one standard (≥99% purity)

  • (R,S)-4-Methyldihydrofuran-2(3H)-one racemic mixture

  • Methanol (HPLC grade or equivalent)[2]

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Air (FID oxidant, filtered)

  • Nitrogen (makeup gas, 99.999% purity)

Instrumentation

A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column is required.

  • Chiral GC Column: A column such as an Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column is recommended.[2] The selection of this phase is based on its demonstrated ability to separate various chiral compounds, including those with structures similar to the analyte.[1][2]

  • Data Acquisition System: Chromatography software for instrument control, data acquisition, and processing.

Chromatographic Conditions

The following conditions have been optimized for the separation of the enantiomers of 4-Methyldihydrofuran-2(3H)-one. Optimization of the temperature program is crucial; lower temperatures generally enhance enantioselectivity but increase analysis time.[7]

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program 60 °C (hold 2 min), ramp at 2 °C/min to 140 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Protocols

Standard and Sample Preparation

Causality: Accurate preparation of standards and samples is fundamental to quantitative analysis. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it or interfering with the chromatography.[2] Dichloromethane is a suitable choice due to its volatility and compatibility with FID detection.

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of (S)-4-Methyldihydrofuran-2(3H)-one standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • System Suitability Standard: Prepare a solution of the racemic mixture of (R,S)-4-Methyldihydrofuran-2(3H)-one in dichloromethane at a concentration of approximately 50 µg/mL. This standard is used to verify the resolution of the enantiomers.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the analyte. Dissolve the sample in a known volume of dichloromethane. The final concentration should fall within the calibration range. If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

Method Validation Protocol

Method validation is performed to ensure the analytical procedure is suitable for its intended purpose, in accordance with ICH guidelines.[8][9][10]

Validation Protocol cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key parameters for method validation according to ICH guidelines.

  • Specificity: Inject the diluent (dichloromethane), a standard of the (S)-enantiomer, and the racemic mixture. The method is specific if the diluent shows no interfering peaks at the retention times of the enantiomers, and the two enantiomers are well-resolved from each other.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area of the (S)-enantiomer against its concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.998.[2]

  • Accuracy: Perform a spike-recovery study.[9] Spike a blank matrix or a sample with known amounts of the (S)-enantiomer standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.[11]

  • Precision:

    • Repeatability: Analyze a minimum of six preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • The precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically ≤ 2% RSD.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

  • Robustness: Intentionally vary critical method parameters (e.g., oven ramp rate by ±0.2 °C/min, carrier gas flow by ±0.1 mL/min) and assess the impact on the resolution and quantification.

System Suitability

Before routine analysis, the system suitability must be verified. This ensures the chromatographic system is performing adequately for the intended analysis.

  • Inject the system suitability standard (racemic mixture).

  • Evaluate the following parameters:

    • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks should be ≥ 1.5.

    • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

    • Reproducibility of Injections: The %RSD for the peak area of five replicate injections of a standard should be ≤ 2.0%.

Data and Results

Below is a table summarizing the expected performance data for this validated method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution (Rs ≥ 1.5)Rs = 1.8
Linearity (r²) ≥ 0.9980.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
Robustness System suitability criteria metPassed

Conclusion

This application note provides a robust and reliable method for the quantification of (S)-4-Methyldihydrofuran-2(3H)-one using chiral gas chromatography. The use of a derivatized β-cyclodextrin stationary phase allows for excellent enantiomeric separation. The detailed protocols for sample preparation, instrument setup, and method validation adhere to established scientific principles and regulatory guidelines, ensuring the generation of high-quality, trustworthy data. This methodology is directly applicable to quality control and research environments within the pharmaceutical and related industries.

References

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at: [Link]

  • Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. The Royal Society of Chemistry. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Available at: [Link]

  • Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. Available at: [Link]

  • Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas. ACS Publications. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Available at: [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Enantiomeric Excess of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in 4-Methyldihydrofuran-2(3H)-one

(S)-4-Methyldihydrofuran-2(3H)-one, a substituted γ-butyrolactone, is a chiral molecule of significant interest in the fragrance and flavor industries, as well as a valuable building block in the synthesis of complex chemical entities. The stereochemistry at the C4 position is critical, as the enantiomers often exhibit distinct sensory properties and biological activities. Therefore, the accurate determination of enantiomeric excess (ee) is a crucial step in quality control, asymmetric synthesis, and regulatory compliance.

This comprehensive guide provides detailed protocols and technical insights for the determination of the enantiomeric excess of (S)-4-Methyldihydrofuran-2(3H)-one. We will explore the most robust and widely adopted analytical techniques: chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. Each section is designed to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific principles that govern these separations.

I. Chiral Gas Chromatography (GC): A High-Resolution Approach

Chiral GC is a powerful technique for the separation of volatile enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. For lactones such as 4-methyldihydrofuran-2(3H)-one, derivatized cyclodextrin-based CSPs are particularly effective.[1][2][3]

Causality Behind Experimental Choices:

The selection of a cyclodextrin-based stationary phase is based on its ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. The choice of a specific derivatized cyclodextrin, such as one with alkyl substituents, can enhance the enantiomeric resolution for various compound classes.[1] The temperature program is optimized to ensure sufficient volatility of the analyte while maximizing the chiral recognition capabilities of the stationary phase. Hydrogen is often the preferred carrier gas in chiral GC due to its high linear velocity, which improves separation efficiency.[4]

Detailed Protocol for Chiral GC Analysis:

This protocol is a robust starting point for the analysis of 4-Methyldihydrofuran-2(3H)-one, based on established methods for similar chiral lactones.[1][3]

1. Sample Preparation:

  • Dissolve the sample of 4-Methyldihydrofuran-2(3H)-one in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

  • If analyzing a reaction mixture, ensure the sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

Parameter Recommended Setting
GC System A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral Column Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.[3]
Carrier Gas Hydrogen or Helium, at a constant flow or pressure.
Inlet Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program 60 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, hold for 5 min.
Detector FID at 250 °C or MS in scan or SIM mode.

3. Data Analysis and ee Calculation:

  • Identify the two peaks corresponding to the (R) and (S) enantiomers. The elution order should be confirmed by injecting a non-racemic standard if available.

  • Integrate the peak areas for each enantiomer (AreaS and AreaR).

  • Calculate the enantiomeric excess using the following formula: % ee = [(AreaS - AreaR) / (AreaS + AreaR)] x 100

Workflow for Chiral GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter GC_Inject Inject into GC Filter->GC_Inject Separation Chiral Column Separation GC_Inject->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for ee determination by Chiral GC.

II. Chiral High-Performance Liquid Chromatography (HPLC): Versatility in Separation

Chiral HPLC is a highly versatile and widely used technique for enantiomeric separation.[5] For lactones, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have demonstrated excellent performance.[6] Normal-phase chromatography is often the preferred mode for these types of separations.

Causality Behind Experimental Choices:

Polysaccharide-based CSPs offer a complex chiral environment with grooves and cavities where the enantiomers can interact through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. The use of a non-polar mobile phase (e.g., n-hexane) with a polar modifier (e.g., isopropanol) allows for fine-tuning of the retention and selectivity. Lowering the column temperature can enhance the subtle energetic differences in the interactions between the enantiomers and the CSP, often leading to improved resolution.[7]

Detailed Protocol for Chiral HPLC Analysis:

This protocol provides a starting point for developing a chiral HPLC method for 4-Methyldihydrofuran-2(3H)-one.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.[8]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

Parameter Recommended Setting
HPLC System A liquid chromatograph equipped with a UV detector.
Chiral Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based polysaccharide column.[6]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized for best resolution.
Flow Rate 1.0 mL/min. A lower flow rate (e.g., 0.5 mL/min) may improve resolution.[7]
Column Temperature 25 °C. Lowering the temperature to 15°C or 10°C can enhance chiral recognition.
Detection UV at 210 nm (as lactones have a weak chromophore).
Injection Volume 10 µL

3. Data Analysis and ee Calculation:

  • The calculation of enantiomeric excess is performed in the same manner as for the GC analysis, by integrating the peak areas of the two enantiomers.

Workflow for Chiral HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_Inject Inject into HPLC Filter->HPLC_Inject Separation Chiral Column Separation HPLC_Inject->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for ee determination by Chiral HPLC.

III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Homogeneous Phase Method

NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation.[9] This method involves the use of a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution.[10] These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the enantiomers, which can then be integrated to determine their ratio.

Causality Behind Experimental Choices:

The principle of this method lies in the creation of a chiral environment around the analyte molecules. The CSA interacts with the enantiomers through reversible, weak interactions such as hydrogen bonding and dipole-dipole forces.[5] The differential spatial arrangement of the two enantiomers within the chiral pocket of the CSA results in distinct chemical shifts for corresponding protons or carbons. The magnitude of the chemical shift difference (Δδ) depends on the strength and geometry of the interaction between the CSA and the analyte.

Detailed Protocol for NMR Analysis with a CSA:

1. Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of the 4-Methyldihydrofuran-2(3H)-one sample in a suitable deuterated solvent (e.g., CDCl3 or C6D6).

  • Add a molar excess (typically 2-5 equivalents) of a suitable chiral solvating agent. For lactones, chiral alcohols or acids can be effective. A commonly used CSA is (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Gently mix the solution to ensure homogeneity.

2. NMR Acquisition:

  • Acquire a high-resolution 1H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • The spectral window should be wide enough to observe all relevant signals.

3. Data Analysis and ee Calculation:

  • Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct peaks corresponding to the two diastereomeric complexes. Protons close to the chiral center are often the best candidates.

  • Carefully integrate the areas of these two separated signals (AreaS and AreaR).

  • Calculate the enantiomeric excess using the standard formula.

Mechanism of Chiral Recognition by a CSA:

Caption: Diastereomeric complex formation with a CSA.

IV. Summary and Method Comparison

Technique Principle Advantages Considerations
Chiral GC Differential partitioning with a chiral stationary phase.High resolution, high sensitivity, suitable for volatile compounds.Requires analyte volatility, potential for thermal degradation.
Chiral HPLC Differential interaction with a chiral stationary phase.Wide applicability, robust, suitable for non-volatile compounds.Can consume larger amounts of solvent, method development can be time-consuming.
NMR with CSA Formation of transient diastereomeric complexes.No physical separation needed, rapid analysis, provides structural information.Requires higher sample concentration, signal overlap can be an issue, CSA may interfere.

V. Conclusion

The determination of the enantiomeric excess of (S)-4-Methyldihydrofuran-2(3H)-one can be reliably achieved using chiral GC, chiral HPLC, or NMR spectroscopy with a chiral solvating agent. The choice of method will depend on the specific requirements of the analysis, including sample volatility, concentration, and the available instrumentation. The protocols provided in this guide offer a solid foundation for developing and validating a robust analytical method for this important chiral molecule. It is always recommended to validate the chosen method using a racemic standard and, if possible, an enantiomerically enriched standard to confirm peak identity and accuracy.

References

  • SWGDRUG. (2005). gamma-butyrolactone. SWGDRUG Monograph. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Literature. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Daicel Chiral Technologies. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 52(12), 2501–2507. [Link]

  • Schurig, V. (2001). Chiral stationary phases and applications in gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsa. Restek Website. [Link]

  • NIMS. (n.d.). Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA Research Highlights. [Link]

  • Armstrong, D. W., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Journal of Chromatography B, 1215, 123588. [Link]

  • Daicel Chiral Technologies. (n.d.). Separation of Methyclothiazide Using CHIRALPAK IG. Application Note. [Link]

  • Labuta, J., Ishihara, S., Ariga, K., & Hill, J. P. (2011). Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. Chemical Communications, 47(30), 8563-8565. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. Daicel Manual. [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXm. Restek Website. [Link]

  • ResearchGate. (n.d.). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. ResearchGate Publication. [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent advances in doping analysis (16). Sport und Buch Strauß.
  • Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(9), 4249-4254. [Link]

  • UNIPI. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI Publication. [Link]

  • Agilent. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent Application Note. [Link]

  • KIT - Institut für Organische Chemie. (n.d.). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT Publication. [Link]

  • Tian, H., et al. (2022). Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis. Food Chemistry, 369, 130736. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Daicel Manual. [Link]

  • MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography. MACHEREY-NAGEL Brochure. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Daicel Chiral Technologies. [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm. Restek Website. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

Welcome to the technical support center for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the synthesis of this γ-butyrolactone.

(S)-4-Methyldihydrofuran-2(3H)-one is a key building block in the synthesis of various biologically active molecules. Achieving high yield and enantiopurity is critical for its successful application. This guide provides practical, field-proven insights to help you navigate the intricacies of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one?

A1: Several synthetic routes have been established, each with its own advantages. Common starting materials include:

  • L-lactic acid ethyl ester: A cost-effective and readily available chiral precursor. The synthesis involves multiple steps but provides a reliable method for establishing the desired stereocenter.[1]

  • Asymmetric hydrogenation of α,β-unsaturated esters: This method can provide high enantioselectivity, but requires careful selection of the chiral catalyst and optimization of reaction conditions.

  • Enantioselective reduction of β-keto esters: This is another powerful strategy that relies on chiral reducing agents or catalysts to set the stereochemistry.

  • (S)-propylene oxide: This chiral epoxide can be opened to generate a key intermediate for the synthesis.

The choice of starting material will depend on factors such as cost, availability, scalability, and the desired level of enantiopurity.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Q3: What are the key parameters to control for achieving high enantioselectivity?

A3: For enantioselective syntheses, several factors are crucial:

  • Catalyst selection: The choice of a chiral catalyst or ligand is paramount. Its structure directly influences the stereochemical outcome of the reaction.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the rate of non-selective background reactions.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, its stereoselectivity.

  • Reagent stoichiometry: The ratio of reactants and catalyst can impact the reaction kinetics and selectivity.

Systematic screening of these parameters is often necessary to identify the optimal conditions for a specific synthetic route.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Poor quality of starting materials or reagents:

    • Insight: Impurities in starting materials or degradation of reagents can inhibit the reaction. For example, moisture can quench organometallic reagents or deactivate certain catalysts.

    • Action: Ensure all starting materials are pure and reagents are fresh or have been stored correctly. Dry solvents and glassware thoroughly before use.

  • Incorrect reaction temperature:

    • Insight: Many steps in organic synthesis are temperature-sensitive. The reaction may not proceed if the temperature is too low, or side reactions may dominate at higher temperatures.

    • Action: Carefully control the reaction temperature using a suitable heating or cooling bath. Monitor the internal temperature of the reaction vessel.

  • Inefficient catalyst activity:

    • Insight: The catalyst may be poisoned by impurities or may not have been activated properly.

    • Action: Use high-purity catalysts. If using a pre-catalyst that requires in-situ activation, ensure the activation procedure is followed precisely.

  • Incomplete reaction:

    • Insight: The reaction may require a longer time to reach completion.

    • Action: Monitor the reaction by TLC or GC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or the addition of more catalyst might be necessary.

Problem 2: Low Enantiomeric Excess (ee)

Possible Causes & Solutions:

  • Suboptimal chiral catalyst or ligand:

    • Insight: The chosen chiral catalyst may not be effective for the specific substrate or reaction conditions.

    • Action: Screen a variety of chiral catalysts or ligands. Consult the literature for catalysts that have been successful in similar transformations.

  • Reaction temperature is too high:

    • Insight: Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.

    • Action: Perform the reaction at a lower temperature. This may require longer reaction times.

  • Racemization of the product or intermediates:

    • Insight: The product or a chiral intermediate may be susceptible to racemization under the reaction or workup conditions (e.g., in the presence of acid or base).

    • Action: Analyze the ee of the crude product before purification. If racemization is suspected during workup, use milder conditions (e.g., neutral pH).

Problem 3: Formation of Side Products

Possible Causes & Solutions:

  • Over-oxidation or over-reduction:

    • Insight: In reactions involving oxidation or reduction steps, using an excess of the reagent or prolonged reaction times can lead to the formation of undesired byproducts.

    • Action: Carefully control the stoichiometry of the oxidizing or reducing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Polymerization or decomposition:

    • Insight: Some intermediates or the final product might be unstable under the reaction conditions, leading to polymerization or decomposition.

    • Action: Consider running the reaction at a lower temperature or for a shorter duration. Ensure that the workup procedure is performed promptly after the reaction is complete.

  • Formation of regioisomers:

    • Insight: In some synthetic routes, the formation of regioisomers is possible.

    • Action: The choice of catalyst and reaction conditions can often influence regioselectivity. Careful analysis of the product mixture by NMR or GC-MS can help identify the isomers.

Experimental Protocols

Here is a generalized protocol for a key step in the synthesis of a γ-butyrolactone, which can be adapted for (S)-4-Methyldihydrofuran-2(3H)-one.

Example Protocol: Lactonization of a γ-Hydroxy Acid

This protocol describes the acid-catalyzed cyclization of a γ-hydroxy carboxylic acid to the corresponding γ-butyrolactone.

Materials:

  • γ-Hydroxy carboxylic acid

  • Toluene (or another suitable azeotroping solvent)

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the γ-hydroxy carboxylic acid and toluene.

  • Add a catalytic amount of p-TSA (typically 1-5 mol%).

  • Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude γ-butyrolactone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary

ProblemPossible CauseRecommended Action
Low Yield Impure reagentsUse high-purity starting materials and fresh reagents.
Incorrect temperatureOptimize and carefully control the reaction temperature.
Inactive catalystEnsure proper activation and handling of the catalyst.
Low ee Suboptimal catalystScreen different chiral catalysts or ligands.
High temperaturePerform the reaction at a lower temperature.
RacemizationUse mild workup conditions; check ee at different stages.
Side Products Over-reactionControl stoichiometry and reaction time.
InstabilityUse milder reaction conditions.

Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates a typical workflow for the synthesis and purification of (S)-4-Methyldihydrofuran-2(3H)-one.

G A Starting Material Selection (e.g., L-lactic acid derivative) B Asymmetric Synthesis Step (e.g., Catalytic Reduction) A->B Reaction Setup C Reaction Monitoring (TLC, GC, HPLC) B->C In-process Control D Workup & Extraction C->D Quenching E Purification (Distillation or Chromatography) D->E Crude Product F Characterization (NMR, GC-MS, Chiral HPLC) E->F Purified Product G Final Product: (S)-4-Methyldihydrofuran-2(3H)-one F->G Quality Control

Caption: A typical workflow for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

Diagram 2: Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues in the synthesis.

G A Problem Identified? B Low Yield? A->B Yes C Low ee? A->C Yes D Side Products? A->D Yes E Check Reagent Purity & Reaction Conditions B->E F Optimize Catalyst & Temperature C->F G Adjust Stoichiometry & Reaction Time D->G

Caption: A logical flow for troubleshooting common synthesis problems.

References

  • Loza, V. V., Vostrikov, N. S., & Miftakhov, M. S. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806. [Link]

  • Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (S)-4-Methyldihydrofuran-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. We will address frequently asked questions and provide detailed troubleshooting protocols to help you identify, remove, and prevent the formation of common byproducts, ensuring the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for (S)-4-Methyldihydrofuran-2(3H)-one, and how do they influence impurity profiles?

The synthesis of γ-lactones like (S)-4-Methyldihydrofuran-2(3H)-one typically relies on the intramolecular cyclization (lactonization) of a suitable precursor. The most common strategy involves the cyclization of (S)-4-hydroxypentanoic acid or its ester derivatives. This is often achieved by heating or through acid catalysis. Another prominent route is the reduction of a derivative of succinic acid.[1]

The choice of synthesis route is critical as it dictates the potential byproduct profile.

  • Lactonization of Hydroxy Acids: This route can lead to incomplete cyclization, leaving residual (S)-4-hydroxypentanoic acid. Dehydration side reactions can also occur, potentially forming unsaturated isomers.

  • Reduction of Succinic Acid Derivatives: This pathway may result in over-reduction or incomplete reduction, leading to various alcohol or acid byproducts.

  • Asymmetric Synthesis: Routes starting from achiral materials using chiral catalysts or auxiliaries can introduce the undesired (R)-enantiomer as a key impurity if stereocontrol is not absolute.[2]

Q2: What are the most common classes of byproducts I should expect?

Impurities can be broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., Toluene, THF), and leftover reagents or their byproducts (e.g., salts from base quenching).[3][4]

  • Product-Related Impurities: These are structurally similar to the final product and are often the most challenging to remove. They include:

    • Stereoisomers: The (R)-enantiomer is the most significant stereochemical impurity. Its presence reduces the enantiomeric excess (e.e.) and can have different pharmacological effects.[5][6]

    • Structural Isomers: These can include positional isomers where the ring structure is different or isomers like angelica lactones if dehydration occurs.

    • Oligomers/Dimers: Self-reaction or reaction with precursors can lead to dimeric species, such as 2-(4-hydroxy-butoxy)-tetrahydrofuran, which has been noted in the synthesis of the parent γ-butyrolactone.[7]

Q3: Why is removing the (R)-enantiomer so critical and difficult?

In pharmaceutical development, enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[5] One enantiomer may be therapeutic (the eutomer) while the other could be inactive or even harmful (the distomer). Therefore, achieving high enantiomeric purity is a regulatory and safety imperative.

Enantiomers have identical physical properties (boiling point, solubility, polarity) in an achiral environment, making them impossible to separate using standard techniques like distillation or conventional silica gel chromatography.[8] Their separation requires a chiral environment, such as a chiral stationary phase in HPLC or the use of a chiral resolving agent to form diastereomers with different physical properties.[9][10]

Section 2: Troubleshooting Guide for Common Issues

Problem: My crude NMR/GC-MS shows a significant amount of my starting material, (S)-4-hydroxypentanoic acid.
  • Cause: This indicates an incomplete lactonization reaction. The equilibrium between the open-chain hydroxy acid and the cyclic lactone may not have been sufficiently pushed towards the product. Factors include insufficient heating, incorrect pH, or too short a reaction time. Lactones can also be hydrolyzed back to the hydroxy acid if exposed to water under acidic or basic conditions during workup.[11]

  • Solution: The most effective way to remove the acidic starting material from the neutral lactone product is through a liquid-liquid extraction with a mild aqueous base.

    • Corrective Action: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer, while the neutral lactone remains in the organic phase. Follow with a brine wash to remove residual water before drying and concentrating.

Problem: My analysis shows my product has low enantiomeric excess (e.e.). How can I improve its chiral purity?
  • Cause: Low e.e. means your product is contaminated with the undesired (R)-enantiomer. This can stem from poor stereocontrol during the synthesis or racemization under harsh reaction conditions (e.g., excessive heat or strong acid/base).

  • Solution: Separating enantiomers requires specialized chiral separation techniques.

    • Analytical & Small-Scale Preparative Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analyzing and separating enantiomers.[10][12] Using a suitable chiral stationary phase (e.g., polysaccharide-based columns), you can achieve baseline separation of the (S) and (R) enantiomers.[12] This method offers high resolution but may be limited by scale.

    • Larger-Scale Classical Solution: An alternative is diastereomeric resolution. This involves reacting your racemic or enantioenriched lactone with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by standard methods like fractional crystallization or column chromatography.[8][9] After separation, the chiral auxiliary is cleaved to yield the pure enantiomer.

Problem: Besides my main product, I see several other peaks in the GC-MS with the same mass or double the mass.
  • Cause: Peaks with the same mass are likely structural isomers, while peaks with roughly double the mass suggest dimers or oligomers. Isomerization can be catalyzed by acid or base traces, while dimer formation can occur at high temperatures, especially if precursor molecules are present.[7]

  • Solution: These byproducts have different polarities and boiling points compared to the desired product, making them separable by standard purification methods.

    • Primary Method (High Resolution): Silica gel flash column chromatography is highly effective for separating compounds with even minor differences in polarity, such as isomers.[13]

    • Secondary Method (Bulk Purification): Fractional distillation under reduced pressure can be effective if the boiling points of the byproducts are sufficiently different from that of (S)-4-Methyldihydrofuran-2(3H)-one. This is often used for initial bulk purification before a final polishing step with chromatography.[3]

Problem: My purified lactone appears to degrade or show new impurities after storage.
  • Cause: Lactones, particularly strained or high-purity ones, can be susceptible to hydrolysis.[14] Trace amounts of water, acid, or base can catalyze the ring-opening reaction, reverting the lactone to its corresponding hydroxy acid.[11]

  • Solution: Proper storage is critical to maintain purity.

    • Storage Protocol: Store the purified lactone in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture. For long-term stability, store at low temperatures (2-8°C). Ensure all storage vials are scrupulously dry. Using a vial with a PTFE-lined cap is recommended.

Section 3: Key Purification Protocols

Protocol 1: Standard Aqueous Workup for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 5 volumes of ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 2 volumes). Check the pH of the final aqueous wash to ensure it is neutral or slightly basic (pH 7-8). This step removes acidic starting materials and quenches acid catalysts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 2 volumes) to remove the bulk of the dissolved water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, acid-free product.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent system. A common starting point for lactones is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots.

  • Pooling & Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Section 4: Data and Process Visualization

Table 1: Physicochemical Properties of Target & Key Impurities
CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Separation Principle
(S)-4-Methyldihydrofuran-2(3H)-one CH₃-C₄H₅O₂100.12~200-202Target Compound
(R)-4-Methyldihydrofuran-2(3H)-oneCH₃-C₄H₅O₂100.12~200-202Enantiomer of target; requires chiral separation.
(S)-4-Hydroxypentanoic acidCH₃CH(OH)CH₂CH₂COOH118.13DecomposesPrecursor; removed by basic aqueous wash.
TolueneC₇H₈92.14111Common solvent; removed by evaporation/distillation.

Note: Boiling points are approximate and can vary with pressure.

Diagrams

SynthesisByproducts cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Start (S)-4-Hydroxypentanoic Acid Derivative Product (S)-4-Methyldihydrofuran-2(3H)-one (Desired Product) Start->Product Lactonization Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Enantiomer (R)-Enantiomer Product->Enantiomer Poor Stereocontrol Isomers Isomers / Dimers Product->Isomers Side Reactions

Caption: Synthetic pathway and common points of byproduct entry.

TroubleshootingFlowchart

Caption: Troubleshooting flowchart for purification challenges.

Section 5: References

  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. (CN107089150A). Retrieved from

  • European Patent Office. (2019). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. (EP3543229A1). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. (US20190359583A1). Retrieved from

  • Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (EP2918568A1). Retrieved from

  • Hara, S., & Cattrall, R. W. (2005). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Japan Society for Analytical Chemistry. Retrieved from [Link]

  • Zhuang, Z., & Yu, J. Q. (2020). Author Correction: Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 586(7830), E11. Retrieved from [Link]

  • HPLC. (n.d.). Chiral Impurity Methods – Case Study. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of gamma-butyrolactone. (EP0584408B1). Retrieved from

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. Retrieved from [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-4-Methyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral lactone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction

(S)-4-Methyldihydrofuran-2(3H)-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is often paramount to the biological activity and safety of the final active pharmaceutical ingredient. Therefore, robust and reliable purification techniques are essential. This guide will walk you through the common purification methods, potential pitfalls, and strategies to obtain a highly pure product while maintaining its chiral integrity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of (S)-4-Methyldihydrofuran-2(3H)-one in a question-and-answer format.

Issue 1: Low Chemical Purity After Purification

Question: I've purified my (S)-4-Methyldihydrofuran-2(3H)-one by distillation, but my GC-MS analysis still shows several impurities. What could be the problem?

Answer:

Several factors could contribute to low purity after distillation. Let's break down the potential causes and solutions:

  • Inadequate Separation of Close-Boiling Impurities: If your crude material contains impurities with boiling points close to that of the product, a simple distillation may not be sufficient for complete separation.[1]

    • Solution: Employ fractional distillation. A fractionating column placed between the distillation flask and the condenser provides a larger surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points.[2] The efficiency of the separation is dependent on the length and type of the fractionating column (e.g., Vigreux, packed column).

  • Thermal Decomposition: Lactones can be susceptible to thermal degradation, especially if the distillation is carried out at atmospheric pressure, which requires higher temperatures.

  • Contamination from the Apparatus: Ensure your distillation glassware is scrupulously clean and dry. Any residual contaminants can be carried over with the distillate.

Question: My column chromatography purification of (S)-4-Methyldihydrofuran-2(3H)-one is not giving me a clean product. The impurities seem to co-elute with my compound. What can I do?

Answer:

Co-elution is a common challenge in column chromatography. Here's a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical for good separation. For a moderately polar compound like a lactone, a common mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether).

    • Actionable Advice:

      • Start with a less polar mobile phase and gradually increase the polarity. This will generally cause your product to elute later but may improve separation from less polar impurities.

      • Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or toluene/acetone. A patent for a similar compound, (R)-4-Propyldihydrofuran-2(3H)-one, suggests a hexane/acetone (3/1) system.[4]

      • Perform a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

  • Check your Stationary Phase:

    • Silica Gel Activity: The activity of your silica gel can affect the separation. Ensure you are using silica gel of the appropriate particle size and activity for your application.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Sample Loading: Overloading the column is a frequent cause of poor separation.

    • Best Practice: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

Issue 2: Loss of Enantiomeric Purity

Question: My starting material had a high enantiomeric excess (ee), but after purification, the ee of my (S)-4-Methyldihydrofuran-2(3H)-one has decreased significantly. What could be causing this racemization?

Answer:

The chiral center at the 4-position of the lactone ring is adjacent to a carbonyl group, making the alpha-proton susceptible to abstraction under certain conditions, which can lead to racemization.[5]

  • Exposure to Acidic or Basic Conditions: Both strong acids and bases can catalyze the enolization of the lactone, which leads to the loss of stereochemical integrity at the alpha-carbon.[5]

    • Preventative Measures:

      • Avoid strongly acidic or basic conditions during workup and purification. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.

      • Neutralize your crude product before purification. If your reaction was performed under acidic or basic conditions, ensure the crude material is neutralized before subjecting it to chromatography or distillation.

      • Consider using neutral alumina for chromatography if you suspect that the slightly acidic nature of silica gel is contributing to racemization.

  • Elevated Temperatures: High temperatures, especially in the presence of trace amounts of acid or base, can accelerate the rate of racemization.

    • Solution: As mentioned earlier, use vacuum distillation to keep the temperature as low as possible. When removing solvent on a rotary evaporator, use a water bath at a moderate temperature.

Issue 3: Product Instability and Hydrolysis

Question: I've noticed that the purity of my isolated (S)-4-Methyldihydrofuran-2(3H)-one decreases over time, and I suspect it is hydrolyzing. How can I prevent this?

Answer:

Lactones are cyclic esters and are susceptible to hydrolysis, which opens the ring to form the corresponding hydroxy acid.[3]

  • Presence of Water: Water is the key reagent for hydrolysis.

    • Mitigation Strategies:

      • Ensure all your solvents and reagents for workup and purification are anhydrous.

      • Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

      • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to protect it from atmospheric moisture. Storing at low temperatures (2-8°C) is also recommended for long-term stability.[4]

  • Catalysis by Acid or Base: The rate of hydrolysis is significantly increased in the presence of acids or bases.

    • Solution: Ensure that your final product is free from any acidic or basic residues from the reaction or workup. If necessary, you can filter the final product through a short plug of neutral alumina or silica gel to remove trace impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying (S)-4-Methyldihydrofuran-2(3H)-one?

The most effective method depends on the nature and quantity of the impurities in your crude product.

  • For removing non-volatile impurities and baseline purification: Column chromatography on silica gel is a versatile and effective technique.

  • For removing volatile impurities or as a final purification step for a relatively clean product: Fractional distillation under reduced pressure is highly recommended.

  • For achieving very high enantiomeric purity: If you are dealing with a mixture of enantiomers, preparative chiral HPLC or chiral SFC (Supercritical Fluid Chromatography) may be necessary.[6]

Q2: How can I determine the enantiomeric purity of my purified product?

Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the standard methods for determining the enantiomeric excess (ee) of chiral lactones.

  • Chiral GC: A patent for a similar compound mentions the use of a chiral stationary phase gas chromatography to monitor the enantiomeric ratio.[4]

  • Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of lactone enantiomers.[7] A common mobile phase for normal phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

Q3: What are the typical impurities I should expect in the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one?

The impurities will depend on the synthetic route used. However, some common impurities could include:

  • Unreacted starting materials.

  • The corresponding (R)-enantiomer.

  • Diastereomeric impurities if the synthesis involves the creation of another chiral center.[8]

  • The ring-opened hydroxy acid due to hydrolysis.

  • Byproducts from side reactions, such as over-reduction products if a hydride source is used in the synthesis.

Q4: Can I use crystallization to purify (S)-4-Methyldihydrofuran-2(3H)-one?

(S)-4-Methyldihydrofuran-2(3H)-one is a liquid at room temperature, so direct crystallization is not a viable option. However, for some related compounds, diastereomeric salt formation with a chiral amine followed by crystallization has been used to enhance enantiomeric purity.[4]

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol provides a general guideline. The optimal pressure and temperature will need to be determined empirically for your specific setup and product purity.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed for vacuum application.

  • Sample Preparation: Place the crude (S)-4-Methyldihydrofuran-2(3H)-one into the round-bottom flask with a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction at a stable temperature, which should be your purified product.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides (if applicable to your solvents).

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the elution of the product by thin-layer chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature.

Visualizations

Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow start Crude (S)-4-Methyldihydrofuran-2(3H)-one purity_check Assess Purity and Impurity Profile (GC, NMR) start->purity_check distillation_choice Fractional Distillation (Reduced Pressure) purity_check->distillation_choice Volatile Impurities chromatography_choice Column Chromatography purity_check->chromatography_choice Non-Volatile Impurities chiral_hplc_choice Preparative Chiral HPLC/SFC purity_check->chiral_hplc_choice Low Enantiomeric Purity analysis Confirm Purity and Enantiomeric Excess (GC, Chiral GC/HPLC) distillation_choice->analysis chromatography_choice->analysis chiral_hplc_choice->analysis final_product Pure (S)-4-Methyldihydrofuran-2(3H)-one analysis->distillation_choice Purity Issue analysis->chromatography_choice Purity Issue analysis->final_product Meets Specifications

Caption: Decision tree for selecting the appropriate purification technique.

Diagram 2: Troubleshooting Racemization

RacemizationTroubleshooting problem Decreased Enantiomeric Purity (Racemization) cause1 Exposure to Acid/Base problem->cause1 cause2 High Temperature problem->cause2 solution1a Neutralize Crude Product Before Purification cause1->solution1a solution1b Use Neutral Stationary Phase (e.g., Alumina) cause1->solution1b solution2a Use Vacuum Distillation cause2->solution2a solution2b Moderate Temperature for Solvent Removal cause2->solution2b

Caption: Troubleshooting guide for addressing racemization issues.

References

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents. (n.d.).
  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents. (n.d.).
  • Fractional Distillation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? | ACS Omega. (2018, March 26). Retrieved January 23, 2026, from [Link]

  • Preventing azlactone hydrolysis during purification—any real solution? : r/OrganicChemistry. (2025, July 24). Retrieved January 23, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 23, 2026, from [Link]

  • Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE - European Patent Office - EP 3543229 A1 - EPO. (2019, September 25). Retrieved January 23, 2026, from [Link]

  • Chiral Separation of Several Flavanones by Liquid Chromatography - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]

  • 5.3: Fractional Distillation - Chemistry LibreTexts. (2021, March 5). Retrieved January 23, 2026, from [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. (2022, October 28). Retrieved January 23, 2026, from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Retrieved January 23, 2026, from [Link]

  • 19.11: Racemization - Chemistry LibreTexts. (2021, March 5). Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting guide for the synthesis of Brivaracetam from (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Brivaracetam. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Brivaracetam, starting from the chiral precursor (S)-4-Methyldihydrofuran-2(3H)-one. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and practical solutions to ensure a successful and efficient synthesis.

Introduction to the Synthetic Pathway

The synthesis of Brivaracetam from (S)-4-Methyldihydrofuran-2(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The overall strategy involves the transformation of the initial lactone into the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one, followed by subsequent conversion to Brivaracetam. The key transformations and potential challenges are outlined in the following sections.

A critical aspect of Brivaracetam synthesis is establishing the correct stereochemistry at the C4 position of the pyrrolidinone ring.[1][2][3] The use of a chiral starting material like (S)-4-Methyldihydrofuran-2(3H)-one provides a foundation for stereocontrol, but each subsequent step must be carefully executed to maintain or invert the stereocenter as required.

Visualizing the Workflow: From Lactone to Brivaracetam

Brivaracetam_Synthesis cluster_0 Key Intermediate Synthesis cluster_1 Final Assembly A (S)-4-Methyldihydrofuran-2(3H)-one B Intermediate A (e.g., Ring-opened ester) A->B Ring Opening C Intermediate B (e.g., α,β-unsaturated ester) B->C Elimination D (R,S)-4-propyldihydrofuran-2(3H)-one C->D Michael Addition (propyl Grignard) E (R)-4-propyldihydrofuran-2(3H)-one (Key Intermediate) D->E Chiral Resolution/ Enantioselective reduction F Ring-opened haloester E->F Ring Opening & Halogenation G (S)-2-((R)-2-oxopyrrolidin-4-yl)butanoic acid derivative F->G N-Alkylation with (S)-2-aminobutanamide H Brivaracetam G->H Amidation

Caption: A plausible synthetic workflow from (S)-4-Methyldihydrofuran-2(3H)-one to Brivaracetam.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Brivaracetam from (S)-4-Methyldihydrofuran-2(3H)-one.

Part 1: Synthesis of the Key Intermediate, (R)-4-propyldihydrofuran-2(3H)-one

A common strategy to convert (S)-4-Methyldihydrofuran-2(3H)-one to the key intermediate (R)-4-propyldihydrofuran-2(3H)-one involves a ring-opening, elimination to an unsaturated intermediate, followed by a stereoselective Michael addition of a propyl group.

Question 1: Low yield during the initial ring-opening of (S)-4-Methyldihydrofuran-2(3H)-one.

  • Potential Cause: Incomplete reaction or degradation of the starting material. The choice of base and solvent is critical for efficient and clean ring-opening.

  • Troubleshooting & Solutions:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.[1]

    • Reagent Quality: Ensure the use of anhydrous solvents and freshly prepared reagents, particularly if using reactive organometallics.

    • Temperature Control: Maintain the recommended reaction temperature. For many ring-opening reactions, initial cooling followed by slow warming to room temperature is optimal.

    • Alternative Reagents: Consider using trimethylsilyl iodide for a clean ring-opening to the corresponding iodo acid derivative.[4]

Question 2: Poor diastereoselectivity in the Michael addition of the propyl group.

  • Potential Cause: The facial selectivity of the Michael addition is influenced by the steric environment and the nature of the organometallic reagent.

  • Troubleshooting & Solutions:

    • Organocuprates: Employing a Gilman reagent (lithium dipropylcuprate) instead of a Grignard reagent can significantly enhance the 1,4-addition selectivity and improve diastereoselectivity.

    • Chiral Auxiliaries: For challenging cases, consider the use of a chiral auxiliary to direct the incoming nucleophile.[5]

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the formation of the desired diastereomer.

Question 3: Difficulty in separating the diastereomers of 4-propyldihydrofuran-2(3H)-one.

  • Potential Cause: Diastereomers often have very similar physical properties, making separation by standard column chromatography challenging.

  • Troubleshooting & Solutions:

    • Chromatography Optimization: Experiment with different solvent systems and silica gel grades for flash column chromatography.

    • Chiral HPLC: For analytical and small-scale preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.[4]

    • Diastereomeric Salt Resolution: Convert the ring-opened carboxylic acid intermediate into diastereomeric salts using a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). These salts can often be separated by crystallization, followed by regeneration of the enantiomerically enriched acid.

Part 2: Conversion of (R)-4-propyldihydrofuran-2(3H)-one to Brivaracetam

This stage typically involves ring-opening of the key lactone intermediate to a halo-ester, followed by N-alkylation with (S)-2-aminobutanamide and subsequent cyclization.

Question 4: Incomplete conversion of (R)-4-propyldihydrofuran-2(3H)-one to the corresponding halo-ester.

  • Potential Cause: The choice of halogenating agent and reaction conditions are crucial for efficient conversion without side reactions.

  • Troubleshooting & Solutions:

    • Reagent Selection: Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acid chloride, which can then be treated with a bromide source. Alternatively, direct conversion using reagents like phosphorus tribromide (PBr₃) can be effective.[6]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the acid halide or other reactive intermediates.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the formation of the desired product and the consumption of the starting material.

Question 5: Low yield in the N-alkylation reaction with (S)-2-aminobutanamide.

  • Potential Cause: Competing side reactions, such as elimination or reaction of the amide with the halo-ester, can reduce the yield. The basicity of the reaction medium needs to be carefully controlled.

  • Troubleshooting & Solutions:

    • Base Selection: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing with the desired nucleophile.

    • Temperature Control: Running the reaction at elevated temperatures might be necessary to drive the alkylation to completion, but excessive heat can promote side reactions. Optimize the temperature based on reaction monitoring.

    • Order of Addition: Adding the halo-ester slowly to a mixture of (S)-2-aminobutanamide and the base can help to minimize side reactions.

Question 6: Formation of impurities during the final cyclization to form the pyrrolidone ring.

  • Potential Cause: The intramolecular cyclization to form the lactam can be sensitive to the base and solvent used. Strong bases can lead to epimerization or other side reactions.

  • Troubleshooting & Solutions:

    • Base Selection: A moderately strong base, such as potassium carbonate or sodium bicarbonate, is often sufficient to promote cyclization without causing significant side reactions.

    • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is typically suitable for this transformation.

    • Purification: The final product, Brivaracetam, may require purification by recrystallization or column chromatography to remove any remaining impurities.[4]

Data Presentation: Reaction Parameters and Expected Outcomes

StepKey TransformationReagents & ConditionsCommon IssuesTroubleshooting Tips
1 Ring-opening of (S)-4-Methyldihydrofuran-2(3H)-oneBase (e.g., NaH, LDA), THF, -78 °C to RTIncomplete reaction, low yieldMonitor by TLC/GC, use fresh reagents, control temperature
2 Formation of α,β-unsaturated esterElimination of a leaving groupLow yield, formation of isomersOptimize base and temperature
3 Michael AdditionPropylmagnesium bromide/CuI, THF, -78 °CPoor diastereoselectivityUse Gilman reagent, low temperature
4 Ring-opening & Halogenation of (R)-4-propyldihydrofuran-2(3H)-oneHBr/AcOH or PBr₃Incomplete conversion, side reactionsUse appropriate halogenating agent, anhydrous conditions
5 N-Alkylation(S)-2-aminobutanamide, TEA, MeCNLow yield, side reactionsUse non-nucleophilic base, optimize temperature
6 CyclizationK₂CO₃, DMFImpurity formation, epimerizationUse mild base, purify final product

Experimental Protocols

Protocol 1: Diastereoselective Michael Addition

  • To a stirred suspension of copper(I) iodide in anhydrous THF at -78 °C, add a solution of propylmagnesium bromide dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman reagent.

  • Add a solution of the α,β-unsaturated ester intermediate in anhydrous THF dropwise to the Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Lactam Formation (Cyclization)

  • Dissolve the N-alkylated intermediate in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Add a mild base, such as potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude Brivaracetam by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Mandatory Visualization: Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_synthesis cluster_cause cluster_solution Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Poor Stereoselectivity Poor Stereoselectivity Poor Stereoselectivity->Reaction Conditions Impurity Formation Impurity Formation Impurity Formation->Reaction Conditions Side Reactions Side Reactions Impurity Formation->Side Reactions Purification Purification Impurity Formation->Purification Optimize Reagents Optimize Reagents Reagent Quality->Optimize Reagents Control Temperature/Time Control Temperature/Time Reaction Conditions->Control Temperature/Time Change Reaction Pathway Change Reaction Pathway Side Reactions->Change Reaction Pathway

Caption: Logical flow for troubleshooting common synthesis issues.

References

  • Schule, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development, 20(9), 1566–1575. [Link]

  • Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2355–2376. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidin-2-one Derivatives as New Potent Anticonvulsant Agents. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.). Google Patents.
  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. (n.d.). Google Patents.
  • Diastereoselective Synthesis of Fused Lactone-Pyrrolidinones; Application to a Formal Synthesis of (−)-Salinosporamide A. (2014). Organic Letters, 16(15), 4056–4059. [Link]

  • Beijing Abeno Pharmaceutical Developed Process for the Synthesis of Brivaracetam (1). (2022). ACS Omega, 7(3), 2355–2376. [Link]

  • Synthesis and Ring-Opening Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. (2022). ChemRxiv. [Link]

  • Processes to produce brivaracetam. (n.d.). Google Patents.
  • Process for producing 2-pyrrolidone. (n.d.). Google Patents.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
  • Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides. (2021). The Journal of Organic Chemistry, 86(20), 14197–14206. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Stereochemistry of the Brivaracetam Diastereoisomers. (2014). Chirality, 26(11), 701-709. [Link]

  • A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. (2018). Molecules, 23(9), 2209. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (2011). Molecules, 16(8), 6649–6664. [Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2017). Journal of Organic Chemistry, 82(19), 9931–9961. [Link]

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2019). Organic Letters, 21(1), 154–157. [Link]

  • (R)-4-Propyldihydrofuran-2(3H)-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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Stability issues of (S)-4-Methyldihydrofuran-2(3H)-one during storage and reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4-Methyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity challenges encountered during storage and experimentation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your materials and the success of your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter when working with (S)-4-Methyldihydrofuran-2(3H)-one, providing step-by-step solutions grounded in established chemical principles.

Issue 1: Inconsistent Reaction Yields and Appearance of an Unexpected Polar Impurity

Scenario: You are performing a reaction where (S)-4-Methyldihydrofuran-2(3H)-one is a starting material. Your reaction yields are inconsistent, and you observe a new, more polar spot on your TLC plate that wasn't present in the starting material.

Root Cause Analysis: The most probable cause is the hydrolytic ring-opening of the lactone to form (S)-4-hydroxypentanoic acid. Lactones are cyclic esters and are susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of acid or base in your reaction setup or reagents.[1][2][3] This degradation product is a carboxylic acid, which is significantly more polar than the starting lactone, explaining the new spot on your TLC.

Troubleshooting Protocol:

  • Reagent and Glassware Preparation:

    • Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents. If you are using a freshly opened bottle of a high-purity solvent, this may be sufficient. Otherwise, consider distilling the solvent over an appropriate drying agent.

    • If your reaction involves basic or acidic reagents, ensure they are added in a controlled manner and that the temperature is carefully managed to prevent localized heating, which can accelerate hydrolysis.

  • Inert Atmosphere:

    • Conduct your reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Confirmation of Degradation:

    • To confirm that the impurity is the hydrolyzed product, you can intentionally hydrolyze a small sample of your starting material by adding a drop of dilute acid or base and warming it gently. The resulting product should co-elute with the impurity on your TLC plate.

  • Purity Check of Starting Material:

    • Before starting your reaction, always check the purity of your (S)-4-Methyldihydrofuran-2(3H)-one using a suitable analytical method like GC-MS or HPLC (see Section III for a recommended method). This will ensure that the impurity is not present from the outset.

Issue 2: Loss of Enantiomeric Purity in the Final Product

Scenario: You have synthesized a chiral molecule using (S)-4-Methyldihydrofuran-2(3H)-one as a chiral precursor. However, chiral HPLC or GC analysis of your final product shows a lower than expected enantiomeric excess (ee), indicating that racemization may have occurred.

Root Cause Analysis: While the chiral center in (S)-4-Methyldihydrofuran-2(3H)-one is at the γ-position and not directly adjacent to the carbonyl group, harsh reaction conditions, particularly strong basic or acidic conditions at elevated temperatures, could potentially lead to side reactions that affect the stereocenter. However, studies on the closely related γ-valerolactone have shown that the chiral center is stable to reversible ring-opening under both acidic and basic conditions.[4] Therefore, it is more likely that racemization is occurring at a different stage of your synthesis or that the initial enantiomeric purity of your lactone was compromised.

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • The first and most critical step is to determine the enantiomeric purity of the (S)-4-Methyldihydrofuran-2(3H)-one you are using. Do not rely solely on the label of the bottle. Use a validated chiral analytical method (see Section III) to confirm the ee.

  • Reaction Condition Optimization:

    • If your reaction conditions are harsh (e.g., strong bases like LDA or high temperatures), consider if milder alternatives can be used. For instance, if you are deprotonating a position on the lactone ring, a less aggressive base might be sufficient.

    • Keep reaction temperatures as low as reasonably possible to minimize the energy available for any potential side reactions.

  • Isolate and Analyze Intermediates:

    • If your synthesis involves multiple steps, try to isolate and analyze the chiral purity of the intermediates. This can help you pinpoint the exact step where racemization might be occurring.

  • Control Experiments:

    • Subject a sample of your (S)-4-Methyldihydrofuran-2(3H)-one to the reaction conditions (solvents, reagents, temperature) but without the other reactants. Analyze the enantiomeric purity after a set time to see if the conditions themselves are causing racemization of the starting material.

II. Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the ideal storage conditions for (S)-4-Methyldihydrofuran-2(3H)-one?

    • A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture. Store in a cool, dry, and well-ventilated area, away from sources of ignition. Refrigeration at 2-8°C is recommended for long-term storage.[5]

  • Q2: Is this compound sensitive to light?

    • A2: While there is no specific data on the photosensitivity of this exact molecule, many organic compounds can degrade upon exposure to UV light. It is good laboratory practice to store it in an amber vial or in a dark place to minimize potential photolytic degradation.

  • Q3: What materials are incompatible with (S)-4-Methyldihydrofuran-2(3H)-one?

    • A3: As a lactone, it is incompatible with strong oxidizing agents, strong acids, and strong bases, as these can catalyze its hydrolysis or other decomposition reactions.[5]

Stability and Degradation
  • Q4: What is the primary degradation pathway for this lactone?

    • A4: The primary degradation pathway is hydrolysis of the ester bond to form the corresponding open-chain hydroxy acid, (S)-4-hydroxypentanoic acid. This reaction is accelerated by both acidic and basic conditions.[1][2]

  • Q5: What are the expected products of thermal degradation?

    • A5: Based on studies of similar furanones, thermal degradation at high temperatures is expected to involve ring-opening reactions.[6]

  • Q6: Is there a risk of racemization during storage?

    • A6: Under recommended storage conditions (cool, dry, inert atmosphere), the risk of racemization is very low. Studies on analogous chiral γ-lactones suggest that the stereocenter is robust.[4]

Reactivity
  • Q7: How does (S)-4-Methyldihydrofuran-2(3H)-one react with nucleophiles like amines?

    • A7: Amines will react with the lactone in a nucleophilic acyl substitution reaction. This opens the lactone ring to form the corresponding amide. For example, reaction with a primary amine (R-NH₂) will yield (S)-4-hydroxy-N-alkylpentanamide.

  • Q8: What is the expected product of a reaction with a Grignard reagent?

    • A8: Grignard reagents (R-MgX) are strong nucleophiles and will add to the carbonyl carbon of the lactone. The initial addition will open the ring to form a ketone intermediate, which will then be attacked by a second equivalent of the Grignard reagent. After an acidic workup, the final product will be a diol.[7][8]

III. Analytical Methods for Purity and Stability Assessment

A robust analytical method is crucial for ensuring the quality of your starting material and for monitoring the progress of your reactions. A stability-indicating method is one that can separate the intact drug substance from its degradation products.[9]

Recommended Method: Chiral Gas Chromatography (GC)

For determining both the chemical and enantiomeric purity of (S)-4-Methyldihydrofuran-2(3H)-one, chiral gas chromatography is a highly effective technique.[10]

Experimental Protocol:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Split/splitless injector.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 180°C.

    • Hold: 5 minutes at 180°C.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Interpretation:

  • The retention time of the main peak should correspond to that of a reference standard of (S)-4-Methyldihydrofuran-2(3H)-one.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the (S)- and (R)-enantiomers:

    • ee (%) = [((Area of S-enantiomer) - (Area of R-enantiomer)) / ((Area of S-enantiomer) + (Area of R-enantiomer))] x 100

Data Summary Table:

ParameterRecommended Condition
Analytical Technique Chiral Gas Chromatography (GC)
Detector FID or MS
Column Cyclodextrin-based chiral column
Typical ee of high-purity material > 99%

IV. Visualizing the Degradation Pathway

The primary degradation pathway for (S)-4-Methyldihydrofuran-2(3H)-one is hydrolysis. The following diagram illustrates this process under both acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis S_Lactone_A (S)-4-Methyldihydrofuran-2(3H)-one Activated_Lactone Protonated Carbonyl S_Lactone_A->Activated_Lactone + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Activated_Lactone->Tetrahedral_Intermediate_A + H2O S_Hydroxy_Acid_A (S)-4-Hydroxypentanoic Acid Tetrahedral_Intermediate_A->S_Hydroxy_Acid_A - H+ S_Lactone_B (S)-4-Methyldihydrofuran-2(3H)-one Tetrahedral_Intermediate_B Tetrahedral Intermediate S_Lactone_B->Tetrahedral_Intermediate_B + OH- S_Carboxylate (S)-4-Hydroxypentanoate Tetrahedral_Intermediate_B->S_Carboxylate S_Hydroxy_Acid_B (S)-4-Hydroxypentanoic Acid S_Carboxylate->S_Hydroxy_Acid_B + H+ (workup)

Caption: Acid and base-catalyzed hydrolysis of (S)-4-Methyldihydrofuran-2(3H)-one.

V. References

  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Google Patents.

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. Google Patents.

  • 2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society. [Link]

  • γ-Butyrolactone. Wikipedia. [Link]

  • Synthesis of 4-Hydroxy-3(2H)-furanone Acyl Derivatives and Their Anti-cataract Effect on Spontaneou. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Semantic Scholar. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. [Link]

  • Toward an environmentally friendly synthesis of chiral γ-lactones: A biocatalytically oxidative desymmetrization pathway. ResearchGate. [Link]

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. INCHEM. [Link]

  • How do Grignard reagents react with amine?. Quora. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Efficient and flexible synthesis of chiral gamma- and delta-lactones. PubMed. [Link]

  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]

  • gamma-butyrolactone. SWGDrug. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing). [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • [Analysis of the degrading products of carbofuran by Sphingomonas sp. with GC/MS and GC/FTIR]. PubMed. [Link]

  • Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. MDPI. [Link]

  • An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. [Link]

  • Showing metabocard for 5-Hexyldihydro-4-methyl-2(3H)-furanone (HMDB0037309). The Human Metabolome Database. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Novel Insight into the Formation of Odour—Active Compounds in Sea Buckthorn Wine and Distilled Liquor Based on GC–MS and E–Nose Analysis. MDPI. [Link]

  • Synthesis of Chiral Polyfunctional γ-Lactones via an Intramolecular 1,6 Michael-Type Addition. Sci-Hub. [Link]

  • Cas 96-48-0,gamma-Butyrolactone. LookChem. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. ResearchGate. [Link]

  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. [Link]

  • 2(3H)-Furanone, 4,5-dihydro-4-(2-methyl-3-methylenebut-4-yl)-. NIST Chemistry WebBook. [Link]

  • DIHYDRO-4-HYDROXY-2(3H)-FURANONE. SpectraBase. [Link]

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Technical Support Center: Catalyst Removal in the Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-4-Methyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of removing residual catalysts from this valuable chiral intermediate. In pharmaceutical synthesis, minimizing metal impurities is not just a matter of purity but a crucial regulatory and safety requirement. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve the highest purity for your compound.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the necessity and strategy of catalyst removal.

Q1: Why is the complete removal of residual catalysts from (S)-4-Methyldihydrofuran-2(3H)-one so critical?

A1: The removal of residual catalysts, particularly transition metals like ruthenium, palladium, and rhodium, is paramount for several reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have strict guidelines (ICH Q3D) for elemental impurities, classifying them based on their toxicity. Many transition metals are Class 1 or 2 elements, requiring levels to be controlled to low parts-per-million (ppm) concentrations.

  • Catalyst Deactivation in Downstream Steps: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions and significant project delays.[1][2]

  • Product Stability: Trace metals can sometimes promote the degradation of the final product over time, affecting its shelf-life and stability.

  • Biological Activity: For drug development professionals, the presence of metal impurities can lead to erroneous results in biological assays and pose toxicological risks.

Q2: What are the primary strategies for removing residual metal catalysts from an organic product?

A2: The strategies can be broadly categorized into four main approaches. The choice depends on the nature of the catalyst, the properties of the target molecule, and the required level of purity. The main strategies are:

  • Adsorption: Utilizing materials with a high surface area or specific functional groups to bind the metal species.

  • Extraction: Using a liquid-liquid extraction where the metal is selectively chelated and drawn into an aqueous phase.

  • Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase.

  • Crystallization: Isolating the pure product as a solid, leaving the catalyst impurities in the mother liquor. However, this can sometimes lead to the concentration of metals within the crystal lattice.[3]

Below is a decision-making workflow to help select an appropriate purification strategy.

G Decision Workflow for Catalyst Removal start Crude Product (S)-4-Methyldihydrofuran-2(3H)-one + Residual Catalyst decision1 Is the catalyst heterogeneous? start->decision1 filtration Simple Filtration / Celite Plug decision1->filtration Yes decision2 Is the product thermally stable & non-volatile? decision1->decision2 No (Homogeneous) product1 Purified Product filtration->product1 distillation Distillation decision2->distillation Yes decision3 Is high purity required (e.g., <10 ppm)? decision2->decision3 No / Unsure distillation->product1 scavenging Adsorption / Scavenging (Activated Carbon, Silica Scavengers) decision3->scavenging Yes extraction Liquid-Liquid Extraction (Aqueous Chelator Wash) decision3->extraction Yes chromatography Column Chromatography decision3->chromatography No (Lower Purity OK) scavenging->product1 extraction->product1 chromatography->product1

Caption: High-level decision workflow for catalyst removal.

Part 2: Troubleshooting Guides for Specific Catalysts

The synthesis of γ-lactones often employs transition metal catalysts.[4] This section provides specific advice for commonly used metals.

Ruthenium (Ru) Catalysts

Ruthenium catalysts, such as those used in olefin metathesis or oxidation reactions, are notoriously difficult to remove due to the formation of multiple, often colored, species.[5][6]

Q3: My reaction mixture containing (S)-4-Methyldihydrofuran-2(3H)-one is dark brown/black after a reaction using a Grubbs-type or RuCl₃ catalyst. How can I remove these colored impurities?

A3: The color indicates the presence of various ruthenium species. A highly effective method involves converting these species into a form that can be easily captured. Treatment with an oxidizing agent or a phosphine oxide followed by silica gel filtration is a proven technique.[7]

Protocol 1: DMSO / Triphenylphosphine Oxide (TPPO) Treatment This protocol is effective for removing ruthenium byproducts from metathesis reactions.[7][8]

  • Rationale: Dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (TPPO) can coordinate to the ruthenium center. The resulting complex has a much higher affinity for silica gel than the parent product, allowing for its removal by simple filtration.

  • Step-by-Step Methodology:

    • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

    • Redissolution: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Treatment: Add 50 equivalents of triphenylphosphine oxide (TPPO) relative to the amount of ruthenium catalyst used. Alternatively, add a volume of DMSO that is approximately 10-20% of the total volume of the organic solvent.

    • Stirring: Stir the mixture vigorously at room temperature for at least 12 hours. The extended time is crucial for the complete coordination of the ruthenium species.[7]

    • Filtration: Pass the entire mixture through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The colored ruthenium complexes will be strongly adsorbed onto the silica.

    • Analysis: Collect the filtrate and concentrate it. Analyze for residual ruthenium using ICP-MS to confirm purity.

Palladium (Pd) Catalysts

Palladium is widely used in C-H activation and cross-coupling reactions which can be adapted for lactone synthesis.[4][9] Residual palladium is a major concern in the pharmaceutical industry.[10]

Q4: I've performed a Pd-catalyzed reaction and need to reduce the palladium content to below 10 ppm. A simple silica gel column is not sufficient. What should I do?

A4: For stringent palladium removal, specialized metal scavengers are the industry standard.[3] These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines.[11][12]

Protocol 2: Thiol-Based Silica Scavenger

  • Rationale: Palladium is a soft metal and, according to Hard and Soft Acid and Base (HSAB) theory, binds strongly to soft ligands like thiols. Thiol-functionalized silica acts as a solid-supported chelator, effectively "catching" the palladium out of the solution.

  • Step-by-Step Methodology:

    • Solvent Choice: Ensure your purified product is dissolved in a solvent in which it is stable and soluble (e.g., Toluene, Ethyl Acetate, THF).

    • Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP).

    • Stoichiometry: Add 3-5 equivalents of the scavenger by weight relative to the theoretical mass of the palladium in the solution.

    • Incubation: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours. The increased temperature enhances the kinetics of the scavenging process.

    • Filtration: Filter the mixture through a Celite pad to remove the solid scavenger. Wash the pad thoroughly with the solvent to ensure complete recovery of the product.

    • Confirmation: Concentrate the filtrate and submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Table 1: Comparison of Common Palladium Scavenging Methods

MethodTarget Pd SpeciesAdvantagesDisadvantages
Activated Carbon Pd(0), some Pd(II)Inexpensive, effective for non-polar species.Can adsorb the product, variable performance.
Thiol Scavengers Pd(II), Pd(0)High selectivity, very effective (<5 ppm).[12]Higher cost than carbon.
Amine Scavengers Primarily Pd(II)Good for charged Pd species.Less effective for Pd(0) colloids.
Aqueous Wash (N-acetylcysteine) Pd(II)Inexpensive, easy workup.Can be less effective, may require multiple washes.[13]
Rhodium (Rh) Catalysts

Rhodium is another platinum-group metal used in various catalytic processes. Its removal often requires oxidative treatment to break down stable organometallic complexes.[14][15]

Q5: How can I effectively remove a homogeneous rhodium catalyst from my product?

A5: A common strategy involves oxidizing the rhodium complex to a more polar salt, which can then be removed by extraction or adsorption.[14] Passing the solution through a bed of activated carbon is also a viable technique.[16]

Protocol 3: Activated Carbon Treatment

  • Rationale: Activated carbon has a high surface area and can adsorb organometallic complexes through van der Waals forces. It is particularly effective for larger, less polar rhodium-phosphine complexes.

  • Step-by-Step Methodology:

    • Pre-treatment (Optional): If the rhodium complex is very stable, you may first need to treat the solution with a mild oxidant (e.g., bubbling air through the solution, carefully, or using a very dilute H₂O₂ solution) to break down the complex. Caution: Oxidations can be exothermic and should be performed with care.[17]

    • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the product) to the solution of your crude product.

    • Slurry: Stir the resulting slurry at room temperature for 4-12 hours.

    • Filtration: Carefully filter the mixture through a pad of Celite to remove the fine carbon particles. Ensure the Celite pad is thick enough to prevent breakthrough.

    • Analysis: Concentrate the filtrate and analyze for rhodium content via ICP-OES or ICP-MS.

G Workflow for Scavenger-Based Purification cluster_prep Preparation cluster_process Scavenging Process cluster_isolation Isolation & Analysis crude Crude Product Solution (Post-Reaction Workup) select_scavenger Select Scavenger (e.g., Thiol-Silica for Pd) crude->select_scavenger calc_amount Calculate Scavenger Amount (3-5 eq. typical) select_scavenger->calc_amount add_scavenger Add Scavenger to Solution calc_amount->add_scavenger stir Stir at Optimal Temperature (e.g., 40-50 °C, 2-6 h) add_scavenger->stir filter Filter Through Celite to Remove Scavenger stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze Purity (ICP-MS) concentrate->analyze final_product High-Purity Product (<10 ppm Metal) analyze->final_product

Caption: Detailed workflow for purification using a solid-supported scavenger.

References

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1293-1301. Retrieved from [Link]

  • Sharma, S., & Van den Heuvel, W. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2024). Effect of radical scavengers on various hetero and homogenous catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Google Patents. (n.d.). Process for removal of rhodium compounds from process streams.
  • The Royal Society of Chemistry. (n.d.). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. Retrieved from [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. Retrieved from [Link]

  • Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]

  • ResearchGate. (2025). A Synthesis of Dihydrofuran-3(2H)-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of 4-Hydroxy-3(2H)-furanone Acyl Derivatives and Their Anti-cataract Effect on Spontaneou. Retrieved from [Link]

  • MDPI. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Retrieved from [Link]

  • MDPI. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Retrieved from [Link]

  • Si-Novation. (n.d.). Products - Scavenger-Solutions. Retrieved from [Link]

  • PubMed. (n.d.). A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • MDPI. (2025). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Retrieved from [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]

  • ACS Publications. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • RSC Publishing. (n.d.). CapturePhos – A phosphorus-rich polymer as a homogeneous catalyst scavenger. Retrieved from [Link]

  • ACS Publications. (n.d.). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Retrieved from [Link]

  • Google Patents. (n.d.). Recover and recycle rhodium from spent partial oxidation catalysts.
  • MDPI. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (2017). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing metal from the products of olefin metathesis reactions.

Sources

Technical Support Center: Overcoming Poor Reproducibility in the Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral synthesis and overcome common challenges that lead to poor reproducibility. As a key chiral building block, the reliable synthesis of this lactone is paramount for advancing pharmaceutical research and development. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure consistent and successful outcomes in your laboratory.

Introduction to the Synthesis and its Challenges

The asymmetric synthesis of (S)-4-Methyldihydrofuran-2(3H)-one is a critical process, yet it is often plagued by issues of low yield, variable enantioselectivity, and difficult purification. These challenges can stem from a variety of factors, including the quality of starting materials, precise control of reaction conditions, and the presence of subtle impurities that can interfere with the desired chemical transformation. This guide will dissect these issues and provide practical, field-proven solutions to enhance the robustness and reproducibility of your synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Consistently Low Yields

Question: My reaction is consistently producing low yields of (S)-4-Methyldihydrofuran-2(3H)-one. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis can be attributed to several factors, ranging from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material. The activation energy for the cyclization step may not be reached, or the reaction may not have proceeded to equilibrium.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] This will allow you to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary, but be cautious as this can sometimes lead to side reactions.

  • Side Reactions:

    • Cause: The formation of unwanted byproducts is a common cause of low yields. In the synthesis of γ-lactones, potential side reactions include the formation of polymeric materials, over-oxidation to carboxylic acids, or the formation of isomeric lactones.[2]

    • Solution: A thorough analysis of your crude reaction mixture by GC-MS or LC-MS can help identify the major byproducts. Once identified, you can adjust the reaction conditions to minimize their formation. For example, if over-oxidation is an issue, you may need to use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.

  • Product Degradation:

    • Cause: The desired lactone product may be susceptible to hydrolysis, especially under acidic or basic conditions used during the workup.[2]

    • Solution: Ensure that the workup procedure is performed under neutral or near-neutral pH conditions whenever possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature to minimize the risk of lactone ring-opening.

  • Purity of Starting Materials:

    • Cause: Impurities in the starting materials can interfere with the reaction. For example, if you are using a Grignard reagent, its quality is crucial, as impurities can reduce its effective concentration and introduce unwanted side reactions.[3]

    • Solution: Use high-purity, anhydrous starting materials and solvents. The presence of water is particularly detrimental in many of the synthetic routes to this lactone.[4]

Issue 2: Poor Enantioselectivity

Question: The enantiomeric excess (ee) of my (S)-4-Methyldihydrofuran-2(3H)-one is consistently low. How can I improve the enantioselectivity of my synthesis?

Answer:

Achieving high enantioselectivity is often the most challenging aspect of this synthesis. Here are the key areas to focus on:

  • Chiral Catalyst/Auxiliary Performance:

    • Cause: The chiral catalyst or auxiliary is the cornerstone of enantioselectivity. Its effectiveness can be compromised by impurities, improper activation, or degradation.

    • Solution:

      • Purity: Ensure the chiral catalyst or auxiliary is of the highest possible purity.

      • Activation: Follow the literature procedures for catalyst activation meticulously.

      • Loading: Optimize the catalyst loading. In some cases, a higher catalyst loading can improve enantioselectivity, although this also has cost implications.

  • Reaction Temperature:

    • Cause: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less-ordered transition states.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often necessary to conduct these reactions at sub-zero temperatures (e.g., -78 °C) to achieve high ee.[5]

  • Solvent Effects:

    • Cause: The solvent can have a profound impact on the three-dimensional arrangement of the transition state, thereby influencing enantioselectivity.

    • Solution: Screen a variety of solvents to find the optimal one for your specific reaction. The polarity and coordinating ability of the solvent are critical parameters to consider.

  • Rate of Addition:

    • Cause: In reactions involving the slow addition of a reagent, the rate of addition can affect the local concentration of the reagent and, consequently, the enantioselectivity.

    • Solution: Maintain a slow and consistent rate of addition for critical reagents, especially when the reaction is exothermic.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one?

A1: Several starting materials can be used, with the choice often depending on factors such as cost, availability, and the desired synthetic route. Some common precursors include:

  • (S)-2-Methyl-1,4-butanediol: This can be cyclized to the desired lactone.

  • Itaconic acid or its derivatives: These can be subjected to asymmetric hydrogenation and subsequent cyclization.

  • L-Aspartic acid: This chiral amino acid can be converted to the target molecule through a multi-step synthesis.[6][7]

  • Methylsuccinic anhydride: Asymmetric reduction of the anhydride can yield a precursor to the desired lactone.[8]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: The most reliable method for determining the ee of (S)-4-Methyldihydrofuran-2(3H)-one is through chiral chromatography.

  • Chiral Gas Chromatography (GC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral stationary phase to achieve separation.[9] It is crucial to have access to a racemic standard of 4-Methyldihydrofuran-2(3H)-one to validate the separation method and correctly identify the peaks corresponding to the (S) and (R) enantiomers.

Q3: What are the key safety precautions to consider during this synthesis?

A3: As with any chemical synthesis, it is essential to adhere to standard laboratory safety practices. Specific hazards to be aware of in this synthesis may include:

  • Flammable Solvents: Many of the solvents used (e.g., tetrahydrofuran, diethyl ether) are highly flammable.

  • Reactive Reagents: Reagents such as Grignard reagents and metal hydrides are highly reactive and must be handled with care under an inert atmosphere.

  • Toxic Materials: Some synthetic routes may involve the use of toxic reagents or produce toxic byproducts. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Synthesis via Asymmetric Hydrogenation of a Methylsuccinic Anhydride Derivative

This protocol provides a general workflow for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one starting from a derivative of methylsuccinic anhydride.

Step 1: Asymmetric Reduction

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the methylsuccinic anhydride derivative in an anhydrous solvent (e.g., THF).

  • Cool the solution to the recommended temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • In a separate flask, prepare the chiral reducing agent according to the literature procedure.

  • Slowly add the chiral reducing agent to the solution of the methylsuccinic anhydride derivative, maintaining the low temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

Step 2: Lactonization

  • After quenching, allow the reaction mixture to warm to room temperature.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield the desired lactone.

ParameterRecommended Condition
Starting Material Methylsuccinic anhydride derivative
Reducing Agent Chiral borane or other chiral hydride
Solvent Anhydrous THF or other aprotic solvent
Temperature -78 °C to 0 °C
Workup Aqueous quench, extraction
Purification Column chromatography

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield low_ee Low Enantioselectivity start->low_ee incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check Reaction Monitoring Data side_reactions Side Reactions? low_yield->side_reactions Analyze Crude Mixture (GC/LC-MS) product_degradation Product Degradation? low_yield->product_degradation Review Workup Conditions catalyst_issue Catalyst/Auxiliary Issue? low_ee->catalyst_issue Verify Purity/ Activation temp_issue Temperature Too High? low_ee->temp_issue Review Temperature Control solvent_issue Suboptimal Solvent? low_ee->solvent_issue Screen Alternative Solvents solution_incomplete Optimize Time/Temp incomplete_rxn->solution_incomplete solution_side Adjust Stoichiometry/ Reagents side_reactions->solution_side solution_degradation Modify Workup pH/ Temperature product_degradation->solution_degradation solution_catalyst Use High-Purity Catalyst/ Optimize Loading catalyst_issue->solution_catalyst solution_temp Lower Reaction Temperature temp_issue->solution_temp solution_solvent Conduct Solvent Screening solvent_issue->solution_solvent

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-4-Methyldihydrofuran-2(3H)-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (S)-4-Methyldihydrofuran-2(3H)-one, a chiral molecule of significant interest in the pharmaceutical and flavor industries. As a seasoned professional in analytical chemistry, this document is structured to provide not just procedural steps, but the underlying scientific rationale for method selection and validation, ensuring robust and reliable analytical outcomes.

Introduction to (S)-4-Methyldihydrofuran-2(3H)-one and the Imperative of Enantioselective Analysis

(S)-4-Methyldihydrofuran-2(3H)-one is a chiral lactone. In the pharmaceutical industry, the stereochemistry of such molecules is often critical to their biological activity and safety. Consequently, the development of robust, validated analytical methods to ensure the enantiomeric purity of this compound is not merely a quality control measure, but a foundational component of drug development and safety assurance. This guide will compare two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on chiral separations.

The validation of these analytical procedures will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]

Chemical Structure of (S)-4-Methyldihydrofuran-2(3H)-one

Caption: Chemical structure of (S)-4-Methyldihydrofuran-2(3H)-one.

Core Principles of Analytical Method Validation

An analytical method validation is a systematic process to confirm that the chosen analytical procedure is suitable for its intended purpose. The ICH Q2(R2) guidelines delineate several key performance characteristics that must be evaluated.[1][2][3]

Analytical Method Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation define_purpose Define Analytical Purpose select_method Select Method (GC/HPLC) define_purpose->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: A generalized workflow for analytical method validation.

Comparative Analysis: GC vs. Chiral HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of (S)-4-Methyldihydrofuran-2(3H)-one depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation.

Gas Chromatography (GC) with a Chiral Stationary Phase

Principle: GC is well-suited for volatile and thermally stable compounds like (S)-4-Methyldihydrofuran-2(3H)-one. In this technique, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a chiral stationary phase. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.

Experimental Protocol for Validation:

  • Specificity:

    • Inject a blank solvent to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution containing the racemate of 4-Methyldihydrofuran-2(3H)-one to demonstrate the resolution of the (S) and (R) enantiomers.

    • Spike the sample with known related substances to ensure they do not co-elute with the analyte peak.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of (S)-4-Methyldihydrofuran-2(3H)-one at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery):

    • Prepare a sample matrix spiked with known amounts of (S)-4-Methyldihydrofuran-2(3H)-one at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD), which should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness:

    • Intentionally vary critical method parameters such as the oven temperature program (± 2°C), carrier gas flow rate (± 5%), and injection port temperature (± 5°C).

    • Analyze the sample under these modified conditions and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Hypothetical Performance Data for Chiral GC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.990.9995
Range Defined by linearity10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 3:10.1 µg/mL
LOQ S/N ≥ 10:10.3 µg/mL
Robustness System suitability remains within limitsPass
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

Principle: Chiral HPLC is a powerful technique for the separation of enantiomers. A solution of the sample is passed through a column packed with a chiral stationary phase under high pressure. The differential interaction of the enantiomers with the stationary phase results in their separation. Polysaccharide-based chiral stationary phases are often effective for lactones.[4]

Experimental Protocol for Validation:

The validation protocol for chiral HPLC is analogous to that of chiral GC, with adjustments to the specific instrumental parameters.

  • Specificity: As described for GC.

  • Linearity and Range: As described for GC.

  • Accuracy (Recovery): As described for GC.

  • Precision: As described for GC.

  • LOD and LOQ: As described for GC.

  • Robustness:

    • Intentionally vary critical method parameters such as the mobile phase composition (e.g., ± 2% of the organic modifier), column temperature (± 2°C), and flow rate (± 5%).

    • Analyze the sample under these modified conditions and evaluate the impact on the results.

Hypothetical Performance Data for Chiral HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.990.9998
Range Defined by linearity5 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%1.0%
LOD S/N ≥ 3:10.05 µg/mL
LOQ S/N ≥ 10:10.15 µg/mL
Robustness System suitability remains within limitsPass

Senior Application Scientist's Recommendation: Method Selection

The choice between chiral GC and chiral HPLC for the analysis of (S)-4-Methyldihydrofuran-2(3H)-one should be guided by the specific requirements of the analysis.

Decision Tree for Method Selection

DecisionTree start Start: Analysis of (S)-4-Methyldihydrofuran-2(3H)-one thermal_stability Is the sample thermally labile? start->thermal_stability sensitivity Is high sensitivity required (sub-µg/mL)? thermal_stability->sensitivity No hplc Recommend: Chiral HPLC thermal_stability->hplc Yes throughput Is high sample throughput a priority? sensitivity->throughput No sensitivity->hplc Yes gc Recommend: Chiral GC throughput->gc Yes throughput->hplc No

Caption: Decision tree for selecting between Chiral GC and Chiral HPLC.

  • Chiral GC is often faster and can provide excellent resolution for volatile compounds. It is a cost-effective and robust technique if the analyte is thermally stable.

  • Chiral HPLC offers greater versatility in terms of mobile phase and stationary phase selection, which can be advantageous for optimizing the separation of challenging enantiomeric pairs. It is also the method of choice for thermally labile compounds and when higher sensitivity is required.

Ultimately, the most suitable method is one that is properly validated to meet the specific requirements of the intended application, ensuring the accuracy and reliability of the analytical data.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guideline Q14 on Analytical Procedure Development. European Medicines Agency. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

A Comparative Guide to the Synthetic Routes of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyldihydrofuran-2(3H)-one, a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products, presents a compelling case for the critical evaluation of its synthetic pathways. The stereocenter at the C4 position is a key determinant of the biological activity of its downstream products, making enantioselective synthesis a paramount concern. This guide provides an in-depth comparison of the most prominent synthetic strategies to obtain this versatile lactone, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Introduction to (S)-4-Methyldihydrofuran-2(3H)-one

(S)-4-Methyldihydrofuran-2(3H)-one, also known as (S)-γ-valerolactone, is a five-membered lactone bearing a chiral center at the 4-position. Its utility as a synthon is underscored by its presence in the structure of various biologically active molecules. The demand for enantiomerically pure forms of this compound has driven the development of several elegant and efficient synthetic methodologies. This guide will explore four principal approaches: asymmetric hydrogenation, enantioselective conjugate addition, asymmetric Baeyer-Villiger oxidation, and enzymatic kinetic resolution. Furthermore, a brief discussion on the utilization of the chiral pool will be presented.

Asymmetric Hydrogenation of 2-Methylmaleic Anhydride

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one. This approach involves the enantioselective reduction of a prochiral precursor, typically 2-methylmaleic anhydride or its corresponding acid/ester, in the presence of a chiral catalyst.

Causality Behind Experimental Choices

The success of this strategy hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two prochiral faces of the double bond. Ruthenium-based catalysts bearing chiral phosphine ligands, such as BINAP, have demonstrated remarkable efficacy in this transformation. The choice of solvent and reaction conditions (temperature and pressure) is also critical to ensure high enantioselectivity and conversion.

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP

A representative protocol for the asymmetric hydrogenation of 2-methylmaleic anhydride is as follows:

  • Catalyst Preparation: In a glovebox, a solution of [RuCl(benzene)]₂ and (S)-BINAP in a mixture of toluene and ethanol is stirred at room temperature for 1 hour to generate the active catalyst.

  • Hydrogenation: 2-Methylmaleic anhydride is dissolved in methanol and placed in a high-pressure autoclave. The pre-formed catalyst solution is then added.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 24 hours).

  • Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The resulting crude product, (S)-2-methylsuccinic anhydride, is then reduced in situ with a reducing agent like sodium borohydride to afford (S)-4-methyldihydrofuran-2(3H)-one. Purification is typically achieved by column chromatography.

Visualizing the Pathway

Asymmetric_Hydrogenation start 2-Methylmaleic Anhydride intermediate (S)-2-Methylsuccinic Anhydride start->intermediate H₂, Chiral Ru-catalyst product (S)-4-Methyldihydrofuran-2(3H)-one intermediate->product Reduction catalyst [Ru((S)-BINAP)Cl₂] reductant NaBH₄

Caption: Asymmetric hydrogenation of 2-methylmaleic anhydride.

Enantioselective Conjugate Addition

The enantioselective conjugate addition, or Michael addition, of a methyl group to a suitable α,β-unsaturated lactone precursor is another powerful strategy for establishing the chiral center at the C4 position. This method offers a high degree of control over the stereochemical outcome.

Causality Behind Experimental Choices

This approach typically employs a chiral copper catalyst in conjunction with a methyl organometallic reagent, such as a Grignard reagent or an organozinc species. The chiral ligand on the copper center creates a chiral environment that directs the incoming methyl group to one face of the double bond. The choice of the α,β-unsaturated lactone precursor is also crucial for reactivity and stereoselectivity.

Experimental Protocol: Copper-Catalyzed Asymmetric Michael Addition

A general procedure for this transformation is as follows:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, a copper salt (e.g., Cu(OTf)₂) and a chiral ligand (e.g., a phosphoramidite) are dissolved in a dry, aprotic solvent (e.g., THF or toluene) and stirred to form the active catalyst.

  • Reaction Setup: The α,β-unsaturated lactone precursor is added to the catalyst solution and cooled to a low temperature (e.g., -78 °C).

  • Nucleophile Addition: A solution of the methyl organometallic reagent (e.g., methylmagnesium bromide in THF) is added dropwise to the reaction mixture.

  • The reaction is stirred at low temperature for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Pathway

Michael_Addition start α,β-Unsaturated Lactone product (S)-4-Methyldihydrofuran-2(3H)-one start->product 1,4-Addition catalyst Chiral Cu-catalyst nucleophile Me-M (e.g., MeMgBr)

Caption: Enantioselective Michael addition to an α,β-unsaturated lactone.

Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic transformation that converts a cyclic ketone into a lactone. The asymmetric variant of this reaction, or the kinetic resolution of a racemic ketone, provides an elegant route to chiral lactones like (S)-4-Methyldihydrofuran-2(3H)-one.

Causality Behind Experimental Choices

This method typically involves the use of a chiral catalyst, often a metal complex or an organocatalyst, in the presence of an oxidant such as hydrogen peroxide or a peroxy acid. The catalyst facilitates the enantioselective insertion of an oxygen atom adjacent to the carbonyl group of a prochiral or racemic 3-methylcyclobutanone. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms.

Experimental Protocol: Asymmetric Baeyer-Villiger Oxidation of 3-Methylcyclobutanone

A representative protocol is as follows:

  • Catalyst Activation: A chiral catalyst, for instance, a platinum complex with a chiral ligand, is activated prior to the reaction.

  • Reaction: 3-Methylcyclobutanone is dissolved in a suitable solvent (e.g., dichloromethane) and the activated catalyst is added.

  • An oxidant, such as aqueous hydrogen peroxide, is added slowly to the mixture at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred for a specified period, monitoring the conversion by GC or TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantiomerically enriched lactone is then purified by chromatography.

Visualizing the Pathway

Baeyer_Villiger start 3-Methylcyclobutanone product (S)-4-Methyldihydrofuran-2(3H)-one start->product Oxygen Insertion catalyst Chiral Catalyst oxidant Oxidant (e.g., H₂O₂)

Caption: Asymmetric Baeyer-Villiger oxidation of 3-methylcyclobutanone.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. In the context of (S)-4-Methyldihydrofuran-2(3H)-one synthesis, enzymatic kinetic resolution of the corresponding racemic lactone is a widely employed and effective strategy.

Causality Behind Experimental Choices

This method relies on the ability of certain enzymes, most commonly lipases, to selectively catalyze the hydrolysis or transesterification of one enantiomer of the racemic lactone at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched (S)-lactone from the derivatized (R)-enantiomer. The choice of enzyme, solvent, and acyl donor (in transesterification) are critical parameters that influence the efficiency and selectivity of the resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A typical procedure for the kinetic resolution of racemic 4-methyldihydrofuran-2(3H)-one is as follows:

  • Reaction Setup: Racemic 4-methyldihydrofuran-2(3H)-one is dissolved in an organic solvent (e.g., toluene or hexane).

  • Enzyme Addition: A commercially available lipase, such as Candida antarctica lipase B (CAL-B), is added to the solution.

  • Acyl Donor Addition: An acyl donor, for example, vinyl acetate, is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the resolution is monitored by chiral GC or HPLC.

  • Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The filtrate contains the unreacted (S)-4-methyldihydrofuran-2(3H)-one and the acetylated (R)-enantiomer. These are separated by column chromatography.

Visualizing the Pathway

Kinetic_Resolution racemate Racemic 4-Methyldihydrofuran-2(3H)-one s_enantiomer (S)-4-Methyldihydrofuran-2(3H)-one racemate->s_enantiomer Unreacted r_enantiomer_derivatized (R)-Acetylated Lactone racemate->r_enantiomer_derivatized Selective Acylation enzyme Lipase (e.g., CAL-B) acyl_donor Acyl Donor (e.g., Vinyl Acetate)

Caption: Enzymatic kinetic resolution of racemic 4-methyldihydrofuran-2(3H)-one.

Synthesis from the Chiral Pool

An alternative strategy involves utilizing readily available and enantiomerically pure starting materials from nature, often referred to as the "chiral pool." For the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one, precursors such as (S)-propylene oxide or derivatives of L-malic acid can be employed. These routes often involve multiple steps but benefit from a well-defined starting stereochemistry. For instance, the synthesis from L-malic acid involves esterification, reduction of the carboxylic acid moieties, and subsequent acid-catalyzed cyclization.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key performance indicators for each synthetic strategy are summarized in the table below. It is important to note that the values presented are representative and can vary depending on the specific reaction conditions and catalyst systems employed.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsTypical Overall Yield (%)Typical Enantiomeric Excess (%)Number of StepsKey AdvantagesKey Disadvantages
Asymmetric Hydrogenation 2-Methylmaleic anhydrideChiral Ru-BINAP catalyst, H₂70-90>952High atom economy, directHigh-pressure equipment needed
Enantioselective Conjugate Addition α,β-Unsaturated lactone, Methyl organometallicChiral Cu-ligand complex60-85>901-2High enantioselectivityRequires stoichiometric organometallic reagents, low temperatures
Asymmetric Baeyer-Villiger Oxidation 3-MethylcyclobutanoneChiral catalyst, Oxidant50-70>901Novel transformationSubstrate synthesis can be multi-step
Enzymatic Kinetic Resolution Racemic 4-methyldihydrofuran-2(3H)-oneLipase, Acyl donor<50 (for one enantiomer)>991High enantiopurity, mild conditionsMaximum theoretical yield is 50%

Conclusion

The choice of the optimal synthetic route to (S)-4-Methyldihydrofuran-2(3H)-one is contingent upon several factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

  • Asymmetric hydrogenation stands out for its high atom economy and directness, making it an attractive option for large-scale synthesis, provided the necessary high-pressure infrastructure is available.

  • Enantioselective conjugate addition offers excellent stereocontrol but may be less practical for industrial applications due to the use of stoichiometric organometallic reagents and cryogenic temperatures.

  • Asymmetric Baeyer-Villiger oxidation represents an elegant and more recent approach, though its overall efficiency can be limited by the accessibility of the cyclobutanone starting material.

  • Enzymatic kinetic resolution is a robust and highly selective method that consistently delivers products with exceptional enantiopurity. While the theoretical maximum yield is 50%, its operational simplicity and environmentally benign nature make it a compelling choice, particularly for smaller to medium-scale syntheses.

Ultimately, a thorough evaluation of these factors will guide the researcher or drug development professional in selecting the most appropriate and efficient synthetic strategy for their specific needs.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Feringa, B. L. (2017). The Art of Building Small (Nobel Lecture). Angewandte Chemie International Edition, 56(37), 11060-11078. [Link]

  • Bolm, C., & Beckmann, O. (1999). The Baeyer−Villiger Reaction in Asymmetric Synthesis. In Comprehensive Asymmetric Catalysis I–III (pp. 803-814). Springer, Berlin, Heidelberg. [Link]

  • Schreier, P., & Drauz, K. (Eds.). (2012). Enzyme catalysis in organic synthesis: a comprehensive handbook. John Wiley & Sons. [Link]

  • Hanessian, S. (1983). Total synthesis of natural products: the'chiron'approach (Vol. 3). Pergamon Press. [Link]

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-4-Methyldihydrofuran-2(3H)-one Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyldihydrofuran-2(3H)-one, colloquially known as whiskey lactone, is a chiral molecule of significant interest in the flavor and fragrance industry, as well as a valuable building block in the synthesis of pharmaceuticals. The enantiopurity of this lactone is critical for its desired properties, making the choice of synthetic methodology a crucial decision in research and development. This guide provides an in-depth technical comparison of three prominent methods for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one: Asymmetric Hydrogenation, Biocatalytic Reduction, and a Chemo-enzymatic approach. The analysis focuses on the cost-effectiveness, efficiency, and scalability of each route, supported by experimental data and protocols to inform your selection process.

Asymmetric Hydrogenation: A Precise and Efficient Chemical Approach

Asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of (S)-4-Methyldihydrofuran-2(3H)-one synthesis, this method typically involves the reduction of a prochiral precursor, such as levulinic acid or its esters, using a chiral transition metal catalyst. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in this transformation.

Causality Behind Experimental Choices

The choice of a chiral ruthenium catalyst is predicated on its ability to create a chiral environment around the substrate, facilitating the stereoselective addition of hydrogen to the carbonyl group. The use of a hydrogen donor like formic acid in combination with a base such as triethylamine or N-methylpiperidine is a common strategy in transfer hydrogenation, offering a safer and more convenient alternative to gaseous hydrogen. The solvent, typically a polar protic solvent like methanol, plays a crucial role in dissolving the reactants and facilitating the catalytic cycle.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Levulinic Acid

This protocol is adapted from a reported ruthenium-catalyzed asymmetric transfer hydrogenation of levulinic acid[1][2].

Materials:

  • Levulinic acid

  • [RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst

  • Formic acid (FA)

  • N-methylpiperidine

  • Methanol (MeOH)

  • Sodium carbonate (Na₂CO₃) solution (0.5 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve levulinic acid (1 mmol) and the [RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst (0.01 mmol, 1 mol%) in methanol (5 mL).

  • Add a 1:1 molar ratio of formic acid to N-methylpiperidine (0.5 mL).

  • Stir the reaction mixture at 30°C for the specified reaction time (e.g., 24 hours).

  • Upon completion, basify the reaction mixture with 0.5 M Na₂CO₃ solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield (S)-4-Methyldihydrofuran-2(3H)-one.

Performance Data
ParameterValueReference
Yield Up to 98%[3]
Enantiomeric Excess (ee) Up to 93%[1][2]
Reaction Time ~24 hours[1]
Temperature 30°C[1]
Logical Workflow

Asymmetric_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst Levulinic_Acid Levulinic Acid Reaction Asymmetric Transfer Hydrogenation Levulinic_Acid->Reaction H_Source Formic Acid/ N-methylpiperidine H_Source->Reaction Ru_Catalyst [RuCl(p-cymene) ((S,S)-Ts-DPEN)] Ru_Catalyst->Reaction Product (S)-4-Methyldihydrofuran-2(3H)-one Reaction->Product

Caption: Asymmetric hydrogenation workflow.

Biocatalytic Reduction: The "Green" Chemistry Approach

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one, the biocatalytic reduction of ethyl levulinate using baker's yeast (Saccharomyces cerevisiae) is a well-established and cost-effective method.

Causality Behind Experimental Choices

Baker's yeast is a readily available and inexpensive source of various oxidoreductase enzymes that can selectively reduce the ketone group of ethyl levulinate to the corresponding (S)-alcohol. The use of sucrose or glucose as a co-substrate is essential for the in-situ regeneration of the nicotinamide cofactor (NADH) required by the enzymes. The reaction is typically carried out in water, a green and environmentally benign solvent.

Experimental Protocol: Baker's Yeast Reduction of Ethyl Levulinate

This protocol is a representative procedure based on established methods for yeast-catalyzed reductions of keto esters[4][5][6].

Materials:

  • Ethyl levulinate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, suspend baker's yeast (e.g., 50 g) in a solution of sucrose (e.g., 100 g) in warm water (500 mL).

  • Stir the mixture at room temperature for about 30 minutes to activate the yeast.

  • Add ethyl levulinate (e.g., 5 g) to the yeast suspension.

  • Stir the reaction mixture at room temperature for 2-3 days. Monitor the reaction progress by TLC or GC.

  • After completion, add celite to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure to obtain crude ethyl (S)-4-hydroxypentanoate.

  • The crude product can be purified by distillation or directly cyclized to (S)-4-Methyldihydrofuran-2(3H)-one by heating under acidic conditions.

Performance Data
ParameterValueReference
Yield 59-76% (for ethyl 3-hydroxybutanoate)[6]
Enantiomeric Excess (ee) 85-97% (for ethyl 3-hydroxybutanoate)[4][6]
Reaction Time 2-3 days[5]
Temperature Room Temperature[5]

Note: Data is for the analogous reduction of ethyl acetoacetate, which is expected to be similar for ethyl levulinate.

Logical Workflow

Biocatalytic_Reduction cluster_reactants Reactants cluster_biocatalyst Biocatalyst Ethyl_Levulinate Ethyl Levulinate Reduction Biocatalytic Reduction Ethyl_Levulinate->Reduction Sucrose Sucrose (Energy Source) Sucrose->Reduction Yeast Baker's Yeast (S. cerevisiae) Yeast->Reduction Intermediate Ethyl (S)-4-hydroxypentanoate Reduction->Intermediate Lactonization Acid-catalyzed Lactonization Intermediate->Lactonization Product (S)-4-Methyldihydrofuran-2(3H)-one Lactonization->Product

Caption: Biocatalytic reduction workflow.

Chemo-enzymatic Synthesis: A Hybrid Approach for High Purity

Chemo-enzymatic synthesis combines the advantages of both chemical and biocatalytic methods to achieve a highly efficient and selective overall process. A representative chemo-enzymatic route to (S)-4-Methyldihydrofuran-2(3H)-one involves an initial enzymatic kinetic resolution followed by chemical transformations.

Causality Behind Experimental Choices

This approach leverages the high enantioselectivity of enzymes, such as lipases, to resolve a racemic mixture. For instance, the lipase-catalyzed acylation of a racemic 4-hydroxypentanoic acid salt can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent chemical steps can then convert these separated intermediates into the desired chiral lactone. This method allows for the synthesis of both enantiomers of the final product from a single racemic starting material.

Experimental Protocol: Lipase-Catalyzed Resolution and Lactonization

This protocol is based on a chemo-enzymatic approach for the synthesis of chiral γ-lactones[1][7][8][9].

Part 1: Enzymatic Resolution

Materials:

  • Racemic γ-valerolactone (GVL)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., vinyl propionate)

  • Organic solvent (e.g., toluene)

Procedure:

  • Hydrolyze racemic GVL with NaOH in ethanol to obtain the sodium salt of 4-hydroxypentanoic acid.

  • Suspend the dried sodium salt in toluene.

  • Add Novozym 435 and the acyl donor.

  • Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress.

  • After reaching approximately 50% conversion, filter off the enzyme.

  • Separate the acylated product from the unreacted 4-hydroxypentanoate salt.

Part 2: Lactonization

  • Acidify the separated acylated product to obtain (R)-4-(acyloxy)pentanoic acid.

  • Acidify the unreacted (S)-4-hydroxypentanoate salt and heat to induce lactonization to (S)-4-Methyldihydrofuran-2(3H)-one.

Performance Data
ParameterValueReference
Yield (overall) ~90%[8]
Enantiomeric Excess (ee) >99%[8]
Reaction Time Variable (enzymatic step can be several hours to days)
Temperature Mild (e.g., 40°C for enzymatic step)
Logical Workflow

Chemo_Enzymatic Racemic_GVL Racemic γ-Valerolactone Hydrolysis Alkaline Hydrolysis Racemic_GVL->Hydrolysis Racemic_Salt Racemic Sodium 4-hydroxypentanoate Hydrolysis->Racemic_Salt Enzymatic_Resolution Lipase-catalyzed Acylation Racemic_Salt->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation Acylated_R (R)-Acylated Product Hydrolysis_R Hydrolysis Acylated_R->Hydrolysis_R Unreacted_S (S)-Salt Acidification_Lactonization_S Acidification & Lactonization Unreacted_S->Acidification_Lactonization_S Separation->Acylated_R Separation->Unreacted_S Product_S (S)-4-Methyldihydrofuran-2(3H)-one Acidification_Lactonization_S->Product_S Product_R (R)-4-Methyldihydrofuran-2(3H)-one Hydrolysis_R->Product_R

Caption: Chemo-enzymatic synthesis workflow.

Cost-Benefit Analysis: A Comparative Overview

The selection of a synthetic route is often a balance between cost, efficiency, and the desired product quality. The following table provides a comparative analysis of the three discussed methods.

FeatureAsymmetric HydrogenationBiocatalytic Reduction (Baker's Yeast)Chemo-enzymatic Synthesis
Starting Material Cost Moderate (Levulinic acid is relatively inexpensive)[10]Low (Ethyl levulinate is readily available)Low (Racemic GVL is inexpensive)
Catalyst/Reagent Cost High (Ruthenium catalyst is expensive)Very Low (Baker's yeast and sucrose are cheap)[3]Moderate (Immobilized lipase has a cost, but is reusable)
Yield HighModerate to GoodHigh
Enantiomeric Excess (ee) HighGood to HighExcellent
Reaction Conditions Mild to Moderate (Requires inert atmosphere)Very Mild (Aqueous, room temperature)Mild
Scalability GoodModerate (Large volumes of water may be needed)Good
Environmental Impact Moderate (Use of organic solvents and metal catalyst)Low ("Green" process in water)Low to Moderate (Depends on solvents used)
Overall Cost-Benefit High initial investment, but efficient for high-purity product.Very cost-effective for moderate scale and good enantiopurity.Excellent for achieving very high enantiopurity and producing both enantiomers.

Conclusion

The optimal synthetic route for (S)-4-Methyldihydrofuran-2(3H)-one is highly dependent on the specific requirements of your project, including budget, scale, and desired enantiopurity.

  • Asymmetric hydrogenation offers a rapid and high-yielding route to a product with high enantiomeric excess, making it an excellent choice for time-sensitive projects where the initial catalyst cost can be justified.

  • Biocatalytic reduction with baker's yeast stands out as the most cost-effective and environmentally friendly option, particularly for initial research and smaller-scale production where good enantioselectivity is sufficient.

  • Chemo-enzymatic synthesis provides a versatile and highly selective method to obtain products with exceptional enantiopurity. The ability to produce both enantiomers from a single racemic starting material adds significant value, making it an attractive option for applications where both chiral forms are of interest.

By carefully considering the trade-offs outlined in this guide, researchers and drug development professionals can make an informed decision on the most suitable synthetic strategy for their specific needs.

References

  • Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega, 2019.

  • Boccù, E., et al. Chemometric optimization of an asymmetric reduction catalyzed by baker's yeast. Biotechnology and Bioengineering, 1990.

  • Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. White Rose Research Online.

  • Scalable Lipase-Catalyzed Synthesis of ( R )-4-(Acyloxy)pentanoic Acids from Racemic γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 2021.

  • Seebach, D., et al. Preparation by Yeast Reduction and Determination of the Sense of Chirality of Enantiomerically Pure Ethyl (-)- and (+)-4,4,4-Trichloro- and -Trifluoro-3-hydroxybutanoate. Helvetica Chimica Acta, 1987.

  • Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. PubMed, 2019.

  • Seebach, D., et al. YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 1985.

  • A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. Applied Microbiology and Biotechnology, 2013.

  • Scalable Lipase-Catalyzed Synthesis of (R)-4-(Acyloxy)pentanoic Acids from Racemic γ-Valerolactone. ResearchGate.

  • Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. PMC, 2023.

  • Module 2 : Reduction Reactions. NPTEL Archive.

  • Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. PMC, 2023.

  • YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. ETH Zürich.

  • Catalytic Conversion of Ethyl Levulinate to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method. MDPI, 2022.

  • Lipase-catalyzed lactonization of w-hydrov acids. ResearchGate.

  • The price of levulinic acid has fluctuated significantly over the past decade. News.

  • Triethylamine (Reagent), Fisher Chemical 1 L. Fisher Scientific.

  • Formic acid, 97%, ACS reagent 500 g. Thermo Fisher Scientific.

  • Triethylamine. Lab Pro Inc.

  • Triethylamine ≥99.5. Sigma-Aldrich.

  • Triethylamine price,buy Triethylamine. ChemicalBook.

  • Catalytic Hydrogenation of Levulinic Acid Using Ruthenium Dioxide Supported on Zeolites. MDPI, 2021.

  • Formic Acid 90% Solution, Lab Grade. Lab Alley.

  • Formic acid price,buy Formic acid. ChemicalBook.

  • Formic acid reagent grade, ≥95%. Sigma-Aldrich.

  • RuCl(p-cymene)(S,S)-Ts-DPEN. IndiaMART.

  • RuCl. TCI Chemicals.

  • rucl(p-cymene)((s s)-ts-dpen) (c005b-023470). Cenmed.

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A Comparative Analysis of (S)- and (R)-4-Methyldihydrofuran-2(3H)-one Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral molecules, even the slightest structural variance can lead to profoundly different biological outcomes. This guide offers a detailed comparative study of the enantiomeric pair, (S)- and (R)-4-Methyldihydrofuran-2(3H)-one, a γ-lactone with significant potential in chemical synthesis and drug discovery. As Senior Application Scientists, our goal is to provide not just data, but a foundational understanding of why these differences matter and how to approach them in a laboratory setting.

The Critical Role of Chirality: An Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and material science. Enantiomers, the two mirror-image forms of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of a biological system (e.g., interacting with enzymes, receptors, or other chiral molecules), they can exhibit markedly different activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. A notable example is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other was teratogenic. This underscores the necessity for enantiomerically pure compounds in drug development.

Physicochemical and Spectroscopic Properties: A Study in Sameness and Opposition

In the absence of chiral influence, the (S)- and (R)-enantiomers of 4-Methyldihydrofuran-2(3H)-one are indistinguishable by many standard analytical techniques. Their boiling points, densities, refractive indices, and solubility in achiral solvents are identical. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will also yield identical spectra for both enantiomers as these techniques are insensitive to the absolute configuration of the chiral center.

The key differentiating property is their interaction with plane-polarized light. Enantiomers rotate plane-polarized light to an equal but opposite degree. This property, known as optical activity, is a cornerstone of their characterization.

Property(S)-4-Methyldihydrofuran-2(3H)-one(R)-4-Methyldihydrofuran-2(3H)-one
Molecular FormulaC₅H₈O₂C₅H₈O₂
Molar Mass100.12 g/mol 100.12 g/mol
Boiling PointIdenticalIdentical
DensityIdenticalIdentical
Refractive IndexIdenticalIdentical
Specific Rotation ([α])Equal in magnitude, opposite in signEqual in magnitude, opposite in sign

Enantioselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure γ-lactones is a significant area of research. While classical resolution of a racemic mixture is a viable option, asymmetric synthesis offers a more elegant and efficient approach to obtaining a single enantiomer.

One established strategy for the enantioselective synthesis of γ-lactones involves the use of chiral auxiliaries or catalysts. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization, can yield the desired chiral lactone. The choice of a chiral ligand or catalyst is paramount in directing the stereochemical outcome of the reaction.

Below is a conceptual workflow for the enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

G cluster_synthesis Enantioselective Synthesis Workflow start Achiral Starting Materials reaction Asymmetric Michael Addition (Chiral Catalyst/Ligand) start->reaction intermediate Chiral Intermediate reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product (S)-4-Methyldihydrofuran-2(3H)-one cyclization->product

Caption: A generalized workflow for the enantioselective synthesis of a chiral γ-lactone.

Analytical Separation and Characterization: The Art of Chiral Discrimination

Given their identical physical properties in an achiral environment, separating a racemic mixture of (S)- and (R)-4-Methyldihydrofuran-2(3H)-one requires a chiral environment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), is the most common and effective method for this purpose.

The principle behind chiral chromatography lies in the differential interaction of the enantiomers with the CSP. The CSP, itself being enantiomerically pure, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and quantify the enantiomers of 4-Methyldihydrofuran-2(3H)-one.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of a specific ratio of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

  • Sample Preparation: Dissolve a small amount of the racemic 4-Methyldihydrofuran-2(3H)-one in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas.

The causality behind this protocol is the creation of a chiral environment within the column that forces the enantiomers to interact differently, allowing for their separation. The choice of a polysaccharide-based CSP is based on their proven broad applicability for the separation of a wide range of chiral compounds.

Comparative Biological Activity: The Ultimate Differentiator

While specific comparative biological data for the enantiomers of 4-Methyldihydrofuran-2(3H)-one are not extensively published, it is a well-established principle that enantiomers of bioactive molecules often exhibit different potencies and efficacies. Many γ-lactones are known to possess biological activities, including antimicrobial and cytotoxic effects.[1]

It is highly probable that the (S) and (R) enantiomers of 4-Methyldihydrofuran-2(3H)-one will interact differently with chiral biological targets such as enzymes or receptors. This differential interaction can lead to one enantiomer being significantly more active than the other. For instance, in a hypothetical enzyme inhibition assay, the IC₅₀ values for the two enantiomers could vary by orders of magnitude.

Conceptual Bioactivity Screening Workflow

G cluster_bioactivity Bioactivity Screening Workflow cluster_assay Biological Assays racemate Racemic 4-Methyldihydrofuran-2(3H)-one separation Chiral Separation (e.g., HPLC) racemate->separation s_enantiomer (S)-enantiomer separation->s_enantiomer r_enantiomer (R)-enantiomer separation->r_enantiomer s_assay Bioassay with (S)-enantiomer s_enantiomer->s_assay r_assay Bioassay with (R)-enantiomer r_enantiomer->r_assay comparison Comparative Analysis of Activity (e.g., IC50, EC50) s_assay->comparison r_assay->comparison

Sources

A Senior Application Scientist's Guide to the Synthesis of Brivaracetam: A Comparative Analysis of Chiral Precursor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Brivaracetam, a second-generation anti-epileptic drug, has garnered significant attention for its high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A)[1][2][3]. Its therapeutic success is intrinsically linked to its specific stereochemistry, with the (4R, 2'S) isomer exhibiting significantly higher potency[3]. Consequently, the enantioselective synthesis of Brivaracetam is a critical focus for pharmaceutical development, aiming for high purity, yield, and cost-effectiveness. This guide provides an in-depth comparison of various synthetic strategies for Brivaracetam, categorized by the choice of chiral precursor. We will delve into the mechanistic rationale behind these approaches, present comparative data on their efficiency, and provide detailed experimental protocols for key methodologies.

The Crucial Role of Chirality in Brivaracetam's Mechanism of Action

Brivaracetam's anticonvulsant activity is primarily attributed to its binding to the SV2A protein, a key regulator of neurotransmitter release[2]. While the precise mechanism is still under investigation, it is understood that this interaction modulates synaptic transmission. The stereochemical configuration of Brivaracetam is paramount; the (4R, 2'S) diastereomer is the pharmacologically active agent, highlighting the necessity of stereocontrolled synthesis to avoid the production of less active or inactive isomers[3].

Comparative Analysis of Synthetic Routes Based on Chiral Precursors

The synthesis of Brivaracetam can be broadly classified into several approaches, including chiral pool synthesis, asymmetric synthesis, and resolution methods[1][2]. The choice of the initial chiral precursor is a determining factor in the overall efficiency, cost, and scalability of the synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. While this approach offers a straightforward way to introduce the desired chirality, the cost and availability of these precursors can be a limiting factor[1][4].

A notable example of chiral pool synthesis begins with the commercially available (R)-epichlorohydrin. This route is advantageous due to the selective chiral transformation it enables, leading to a good overall yield[4].

Synthetic Workflow from (R)-Epichlorohydrin:

cluster_0 Synthesis from (R)-Epichlorohydrin R_Epichlorohydrin (R)-Epichlorohydrin Intermediate_43 Phenyl (1R,5R)-2-oxo-3- oxabicyclo[3.1.0]hexane-1-carboxylate R_Epichlorohydrin->Intermediate_43 Condensation Diphenyl_malonate Diphenyl malonate Diphenyl_malonate->Intermediate_43 Intermediate_44 Intermediate after Grignard reaction Intermediate_43->Intermediate_44 EtMgBr, CuI Lactone_45 (R)-4-propyldihydrofuran-2(3H)-one Intermediate_44->Lactone_45 Krapcho decarboxylation Intermediate_46 Methyl (R)-3-(bromomethyl)hexanoate Lactone_45->Intermediate_46 Ring opening (TMSI) Brivaracetam Brivaracetam Intermediate_46->Brivaracetam Cyclization S_2_aminobutanamide (S)-2-aminobutanamide S_2_aminobutanamide->Brivaracetam

Caption: Synthetic pathway of Brivaracetam starting from (R)-Epichlorohydrin.

Another approach utilizes the inexpensive chiral precursor (S)-2,3-dihydroxypropanoic acid to synthesize the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one[1][4].

Asymmetric Synthesis: Creating Chirality on Demand

Asymmetric synthesis introduces chirality during the reaction sequence using chiral catalysts or auxiliaries. This method offers flexibility but can be challenged by the cost of catalysts and the need for stringent reaction control to ensure high enantioselectivity.

Recent advancements have focused on organocatalyst-mediated approaches to achieve high stereoselectivity, which can be more economical and sustainable[4].

The use of chiral auxiliaries, such as (S)-4-benzyloxazolidin-2-one, allows for the stereocontrolled introduction of the desired stereocenter. The auxiliary is later removed and can often be recycled[1].

Synthetic Workflow using a Chiral Auxiliary:

cluster_1 Synthesis via Chiral Auxiliary Valeric_acid Valeric acid Intermediate_97 (S)-4-benzyl-3-pentanoyl oxazolidin-2-one Valeric_acid->Intermediate_97 Coupling Chiral_auxiliary (S)-4-benzyloxazolidin-2-one Chiral_auxiliary->Intermediate_97 Intermediate_99 (R)-3-((S)-4-benzyl-2-oxazolidinone-3-carbonyl) -hexanoic acid tert-butyl ester Intermediate_97->Intermediate_99 Alkylation Intermediate_100 (R)-2-(2-(tert-butoxy)-2-oxoethyl) -pentanoic acid Intermediate_99->Intermediate_100 Hydrolysis (removes auxiliary) Lactone_45 (R)-4-propyl dihydrofuran-2-(3H)-one Intermediate_100->Lactone_45 Selective reduction & Lactonization Brivaracetam Brivaracetam Lactone_45->Brivaracetam Further steps

Caption: Stereoselective synthesis of a key Brivaracetam intermediate using a chiral auxiliary.

Resolution Methods: Separating What's Desired

Resolution techniques involve the synthesis of a racemic or diastereomeric mixture, followed by separation of the desired stereoisomer. While conceptually simple, this approach inherently leads to a theoretical maximum yield of 50% for the desired isomer, unless the undesired isomer can be racemized and recycled.

Many early synthetic routes for Brivaracetam relied on chiral HPLC to separate the diastereomers. While effective on a laboratory scale, this method is often not economically viable for large-scale production due to high costs and solvent consumption[3][5].

Chemical resolution involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. This method can be more scalable than chiral HPLC.

Comparative Performance Data

The following table summarizes the performance of various synthetic routes to Brivaracetam, highlighting the impact of the chosen chiral precursor and strategy on yield and purity.

Synthetic Strategy/PrecursorKey FeaturesOverall Yield (%)Purity (%)Key LimitationsReference
Chiral Pool Synthesis
(R)-EpichlorohydrinGood overall yield, selective chiral transformationGoodHighCost of precursor[4]
Asymmetric Synthesis
Chiral AuxiliariesHigh stereoselectivity, recyclable auxiliaryModerateHighMultiple steps, cost of auxiliary[1]
Resolution Methods
Chiral HPLC SeparationEffective for purification7.2 - 12.8>99Not scalable, high cost[3]
Chemical ResolutionScalable separation4.3HighLoss of 50% of material[3]
Other Routes
Mankind Pharma RouteDiastereomeric mixture formation3599.7Poor yield[1][4]

Experimental Protocols

Protocol 1: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one from (R)-Epichlorohydrin

This protocol is adapted from the method described by Foshan Longxin Pharmaceutical Technology Co. Ltd.[4].

  • Condensation: React (R)-epichlorohydrin with diphenyl malonate to form phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate.

  • Grignard Reaction: Treat the product from step 1 with ethyl magnesium bromide and cuprous iodide.

  • Krapcho Decarboxylation: The intermediate from step 2 is treated with lithium chloride to yield (R)-4-propyldihydrofuran-2(3H)-one.

Protocol 2: Purity Analysis by Chiral HPLC

Objective: To separate and quantify the diastereomers of Brivaracetam.

Workflow for Purity Analysis:

cluster_2 Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve Brivaracetam in mobile phase) Injection Injection onto Chiral Column Sample_Prep->Injection Separation Isocratic Elution (e.g., n-heptane/ethanol) Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Integration & Purity Calculation Detection->Quantification

Caption: A generalized workflow for the analysis of Brivaracetam purity using chiral HPLC.

Method Parameters:

  • Column: A suitable chiral stationary phase column.

  • Mobile Phase: A mixture of n-heptane and ethanol is commonly used. The exact ratio should be optimized for baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength.

  • Quantification: The relative peak areas of the desired (4R, 2'S) isomer and any other isomers are used to calculate the diastereomeric purity.

Conclusion and Future Perspectives

The synthesis of Brivaracetam is a testament to the advancements in stereoselective chemistry. While early routes were hampered by low yields and a reliance on costly purification methods like chiral HPLC, newer strategies employing chiral pool precursors and asymmetric catalysis offer more efficient and scalable solutions. The choice of the optimal synthetic route will depend on a careful consideration of factors such as the cost and availability of starting materials, the number of synthetic steps, and the overall yield and purity of the final product.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This could include the discovery of novel and highly active asymmetric catalysts, the optimization of continuous flow processes, and the exploration of biocatalytic routes that offer high selectivity under mild reaction conditions. As the demand for Brivaracetam continues, the drive for more economical and environmentally friendly manufacturing processes will undoubtedly intensify.

References

  • Verma, R., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

  • Franco, M. S., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega. Available at: [Link]

  • Various Authors. (2016). Processes to produce brivaracetam. Google Patents.
  • Various Authors. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. National Center for Biotechnology Information. Available at: [Link]

Sources

Benchmarking the performance of catalysts for (S)-4-Methyldihydrofuran-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyldihydrofuran-2(3H)-one , a valuable chiral lactone, serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its stereoselective synthesis is of paramount importance, driving the exploration of diverse catalytic systems to achieve high yields and enantiopurity. This guide provides a comprehensive comparison of the performance of different catalysts for the synthesis of this key chiral building block, supported by experimental data and detailed protocols.

Introduction: The Significance of (S)-4-Methyldihydrofuran-2(3H)-one

Chiral γ-lactones are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. (S)-4-Methyldihydrofuran-2(3H)-one, with its defined stereocenter, is a precursor for the synthesis of complex molecules where chirality is a critical determinant of biological activity. Consequently, the development of efficient and highly enantioselective catalytic methods for its production is a significant focus in synthetic organic chemistry and drug development.

This guide will delve into a comparative analysis of three major classes of catalysts employed for this transformation:

  • Homogeneous Catalysts: Metal complexes that are soluble in the reaction medium.

  • Heterogeneous Catalysts: Catalysts that exist in a different phase from the reactants.

  • Biocatalysts: Enzymes that catalyze the reaction, often with high specificity.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst is evaluated based on several key performance indicators: yield, enantiomeric excess (e.e.), turnover number (TON), turnover frequency (TOF), and the mildness of reaction conditions. Below is a comparative summary of different catalytic approaches for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one and related γ-lactones.

Homogeneous Catalysis

Homogeneous catalysts, particularly those based on transition metals like ruthenium, have demonstrated remarkable efficiency in asymmetric hydrogenation and transfer hydrogenation reactions to produce chiral lactones.[1][2] These catalysts offer high activity and selectivity due to their well-defined active sites.[3]

A notable example is the Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids. This method can produce chiral multicyclic γ-lactones with high yields and excellent diastereo- and enantioselectivities.[4]

Key Advantages:

  • High activity and selectivity.

  • Well-understood reaction mechanisms, allowing for rational catalyst design.[3]

  • Mild reaction conditions.

Key Challenges:

  • Difficult separation of the catalyst from the product.[3]

  • Potential for metal contamination in the final product.

  • Cost of precious metal catalysts.[5]

Heterogeneous Catalysis

Heterogeneous catalysts offer a practical advantage in terms of separation and reusability.[6][7] These are typically solid materials, such as metals dispersed on a support, which can be easily filtered from the reaction mixture.[6]

For lactone synthesis, ruthenium-based heterogeneous catalysts have been investigated. For instance, Ru/TiO2 catalysts have shown excellent performance and stability in the production of γ-valerolactone.[8] While not a direct synthesis of the title compound, this demonstrates the potential of supported ruthenium catalysts in lactone formation. The development of air- and moisture-stable ruthenium catalysts further enhances their practical applicability.[9][10]

Key Advantages:

  • Easy separation from the reaction mixture.[3]

  • Facilitates continuous flow processes.[8]

  • Improved catalyst stability and reusability.[11]

Key Challenges:

  • Often require harsher reaction conditions (higher temperature and pressure).[3]

  • Lower selectivity compared to homogeneous counterparts due to less defined active sites.[3]

  • Potential for metal leaching into the product.

Biocatalysis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds.[12] Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), alcohol dehydrogenases, and lipases, can catalyze the enantioselective synthesis of lactones with exceptional selectivity.[12] The main biocatalytic routes to lactones include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters.[12]

The combination of photocatalysis and biocatalysis has also been explored for the synthesis of γ-lactones, achieving high enantiomeric excess (>99%) and yields.[13]

Key Advantages:

  • Exceptional enantioselectivity and regioselectivity.

  • Mild and environmentally friendly reaction conditions (aqueous media, ambient temperature and pressure).

  • High substrate specificity.

Key Challenges:

  • Enzyme stability can be a concern.

  • Substrate scope may be limited.

  • Downstream processing to isolate the product from the aqueous reaction medium can be challenging.

Performance Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one and structurally related chiral γ-lactones.

Catalyst TypeCatalyst ExampleSubstrateYield (%)e.e. (%)Reaction ConditionsReference
HomogeneousRu-complexγ-keto carboxylic acidsup to 9299Formic acid/triethylamine, rt[4]
HomogeneousRh-YanphosEthyl 2-vinylbenzoate9090.2CO/H2 (20 bar), 60 °C[14]
Organocatalyst(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol derivativetrans-2-hexen-1-al & nitromethane90 (of cyclized product)94 (R:S = 97:3)Multi-step synthesis[15]
BiocatalysisAlcohol Dehydrogenase / Photocatalyst (TBADT)Keto esters/acids>99>99MeCN or Ac/H2O, 365 nm UV[13]

Experimental Workflow and Protocols

General Workflow for Catalyst Screening and Optimization

The following diagram illustrates a typical workflow for the evaluation and optimization of catalysts for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

G cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Setup & Execution cluster_2 Analysis & Optimization catalyst_selection Select Catalyst Class (Homogeneous, Heterogeneous, Biocatalyst) catalyst_synthesis Synthesize or Procure Catalyst catalyst_selection->catalyst_synthesis catalyst_characterization Characterize Catalyst catalyst_synthesis->catalyst_characterization reaction_setup Set up Reaction Vessel catalyst_characterization->reaction_setup substrate_prep Prepare Substrate & Reagents substrate_prep->reaction_setup run_reaction Run Reaction under Defined Conditions (T, P, time, solvent) reaction_setup->run_reaction workup Reaction Work-up & Product Isolation run_reaction->workup analysis Analyze Product (Yield via GC/NMR, e.e. via Chiral HPLC/GC) workup->analysis optimization Optimize Reaction Conditions analysis->optimization optimization->catalyst_selection Iterate

Caption: A generalized workflow for catalyst performance benchmarking.

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is adapted from a general procedure for the asymmetric transfer hydrogenation of γ-keto acids to chiral γ-lactones.[4]

Materials:

  • γ-Keto carboxylic acid (1.0 mmol)

  • Ru-catalyst (e.g., RuCl) (0.005 mmol, 0.5 mol%)

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 2.0 mL)

  • Anhydrous dichloromethane (DCM) (5.0 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the γ-keto carboxylic acid (1.0 mmol) and the Ru-catalyst (0.005 mmol).

  • Add anhydrous DCM (5.0 mL) to dissolve the reactants.

  • Add the formic acid/triethylamine azeotropic mixture (2.0 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-Methyldihydrofuran-2(3H)-one.

Characterization:

  • Yield: Determined by gravimetric analysis of the purified product and confirmed by NMR with an internal standard.

  • Enantiomeric Excess (e.e.): Determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Mechanistic Insights

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a Ru-TsDPEN catalyst is a well-studied process. The following diagram illustrates the key steps.

G Ru_H [Ru-H]+ Intermediate [Ru-H(Ketone)]+ Ru_H->Intermediate + Ketone Substrate Ketone (R-CO-R') Substrate->Intermediate Transition_State Transition State Intermediate->Transition_State Product_complex [Ru(Alcohol)]+ Transition_State->Product_complex Product Chiral Alcohol Product_complex->Product - Product Ru_catalyst [Ru]2+ Product_complex->Ru_catalyst Ru_catalyst->Ru_H + H- H_source H-Source (e.g., HCOOH) H_source->Ru_H

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Conclusion and Future Outlook

The synthesis of (S)-4-Methyldihydrofuran-2(3H)-one can be achieved through various catalytic routes, each with its own set of advantages and disadvantages.

  • Homogeneous ruthenium catalysts offer high yields and enantioselectivities under mild conditions, making them a strong choice for laboratory-scale synthesis.

  • Heterogeneous catalysts present a scalable and more sustainable option due to their ease of separation and reuse, although further optimization is often needed to match the selectivity of their homogeneous counterparts.

  • Biocatalysis stands out for its exceptional selectivity and environmentally benign nature, positioning it as a highly attractive approach for industrial applications, provided that enzyme stability and substrate scope can be addressed.

The choice of catalyst will ultimately depend on the specific requirements of the application, including scale, purity requirements, and cost considerations. Future research will likely focus on the development of more robust and recyclable catalysts, including immobilized homogeneous catalysts that bridge the gap between homogeneous and heterogeneous systems, as well as the engineering of novel enzymes with broader substrate scopes and enhanced stability.

References

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents. (n.d.).
  • Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate - Organic Syntheses. (2015, November 11). Retrieved January 23, 2026, from [Link]

  • Synthesis of 3(2H)-furanones - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents. (n.d.).
  • Biocatalytic synthesis of lactones and lactams - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of lactone-fused pyrroles by ruthenium-catalyzed 1,2-carbon migration-cycloisomerization - RSC Publishing. (2019, November 25). Retrieved January 23, 2026, from [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Enantioselective Synthesis of 4-Methyl-3,4-dihydroisocoumarin via Asymmetric Hydroformylation of Styrene Derivatives. - SciSpace. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis - ResearchGate. (2025, October 19). Retrieved January 23, 2026, from [Link]

  • Highly Efficient Ru-Based Catalysts for Lactic Acid Conversion to Alanine - PMC - NIH. (2024, January 29). Retrieved January 23, 2026, from [Link]

  • Asymmetric Heterogeneous Catalysis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Scientists unveil cutting-edge ruthenium catalyst for new reaction discovery and optimisation - The University of Manchester. (2024, April 8). Retrieved January 23, 2026, from [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Lactone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Highly Active Catalytic Ruthenium/TiO2 Nanomaterials for Continuous Production of γ-Valerolactone - PubMed. (2018, August 9). Retrieved January 23, 2026, from [Link]

  • Homogeneous vs Heterogeneous Catalysts - Basic Introduction - YouTube. (2017, November 23). Retrieved January 23, 2026, from [Link]

  • Biocatalytic enantioselective γ-C–H lactonization of aliphatic carboxylic acids. (n.d.). Retrieved January 23, 2026, from [Link]

  • An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur - YouTube. (2024, July 26). Retrieved January 23, 2026, from [Link]

  • Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (S)-4-Methyldihydrofuran-2(3H)-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of (S)-4-Methyldihydrofuran-2(3H)-one, a chiral flavor and fragrance compound. The accurate quantification of specific enantiomers is critical, as they can possess distinct sensory properties and biological activities.[1] This document outlines the rationale for such a study, detailed experimental protocols for two common analytical techniques—chiral Gas Chromatography-Mass Spectrometry (GC-MS) and chiral High-Performance Liquid Chromatography (HPLC)—and the statistical methodology for data analysis and performance evaluation. The objective is to equip laboratories with a robust protocol to ensure the accuracy, reliability, and comparability of analytical results for this important chiral molecule.

Introduction: The Imperative for Precision in Chiral Analysis

(S)-4-Methyldihydrofuran-2(3H)-one is a chiral lactone that contributes to the sensory profile of various food products and fragrances. Chirality plays a pivotal role in flavor science, as enantiomers of the same compound can elicit vastly different olfactory responses.[2] Therefore, the ability to accurately quantify the (S)-enantiomer is not merely an analytical exercise but a crucial aspect of quality control, authenticity assessment, and regulatory compliance in the food and fragrance industries.[2]

An inter-laboratory comparison, or proficiency test (PT), is an essential component of a laboratory's quality assurance strategy.[3][4] It provides an objective assessment of a laboratory's performance by comparing its results with those of other laboratories.[3][4] This process is vital for standardizing analytical methods, ensuring the interchangeability of data between different facilities, and fostering confidence in analytical measurements.[3][4] This guide presents a comprehensive protocol for a proficiency testing scheme designed to evaluate and compare the analytical capabilities of laboratories in the chiral analysis of (S)-4-Methyldihydrofuran-2(3H)-one.

Designing a Robust Inter-Laboratory Comparison

A successful inter-laboratory study hinges on a well-defined protocol that minimizes extraneous variables and allows for a fair comparison of laboratory performance. The following sections detail the key considerations for designing such a study.

Test Material Preparation and Homogeneity Testing

The foundation of any proficiency test is the quality of the test material. It must be homogeneous and stable to ensure that all participating laboratories receive identical samples.

Protocol for Test Material Preparation:

  • Matrix Selection: A relevant food matrix, such as a non-carbonated beverage or a simple syrup, should be chosen to simulate a real-world application. The matrix should be pre-screened to ensure it is free of the target analyte.

  • Spiking: A stock solution of high-purity (S)-4-Methyldihydrofuran-2(3H)-one and its (R)-enantiomer are used to spike the matrix. Two different concentration levels of the (S)-enantiomer will be prepared to assess laboratory performance across a range. A small, known amount of the (R)-enantiomer will also be included to challenge the enantiomeric separation capabilities of the participating laboratories.

  • Homogenization and Aliquoting: The spiked matrix is thoroughly homogenized and then divided into individual, sealed vials.

  • Homogeneity and Stability Testing: A statistically significant number of randomly selected samples are analyzed by the organizing laboratory to confirm the homogeneity of the batch. Stability testing is also performed to ensure the analyte concentration does not change over the course of the study. This is in accordance with guidelines provided by organizations like Eurachem and ISO.[4][5]

Experimental Workflow

The following diagram illustrates the overall workflow of the inter-laboratory comparison study.

Inter-Laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation P1 Test Material Preparation (Spiked Matrix) P2 Homogeneity & Stability Testing P1->P2 P3 Distribution to Participating Labs P2->P3 L1 Sample Receipt & Storage P3->L1 L2 Sample Preparation (Extraction) L1->L2 L3 Instrumental Analysis (Chiral GC-MS or HPLC) L2->L3 L4 Data Processing & Quantification L3->L4 D1 Submission of Results to Coordinator L4->D1 D2 Statistical Analysis (ISO 13528) D1->D2 D3 Performance Evaluation (z-scores) D2->D3 D4 Final Report Generation D3->D4

Caption: Workflow of the inter-laboratory comparison study.

Recommended Analytical Methodologies

Participating laboratories may use their own validated methods. However, for laboratories seeking guidance, the following are two well-established methods for the chiral analysis of lactones.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of derivatized cyclodextrin stationary phases is common for achieving enantiomeric resolution of flavor compounds.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of the liquid sample, add 1 g of NaCl.

    • Add an internal standard solution (e.g., deuterated analog or a structurally similar chiral lactone).

    • Extract twice with 5 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a derivatized β-cyclodextrin stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: 60°C (hold for 2 min), ramp to 180°C at 4°C/min, then to 240°C at 20°C/min (hold for 5 min).

    • Injector: Splitless mode at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-200.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of lactones.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV detector at 215 nm or a mass spectrometer.

Data Analysis and Performance Evaluation

The statistical analysis of the proficiency test data will be conducted in accordance with ISO 13528: "Statistical methods for use in proficiency testing by interlaboratory comparisons".

Determination of the Assigned Value

The assigned value, which is the best estimate of the true concentration of (S)-4-Methyldihydrofuran-2(3H)-one in the test material, will be determined by the consensus of the participants' results, using robust statistical methods.

Performance Scoring

Each laboratory's performance will be evaluated using z-scores, calculated as follows:

z = (x - X) / σ

where:

  • z is the z-score

  • x is the result reported by the participant

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

The interpretation of z-scores is as follows:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance (warning signal)

  • |z| ≥ 3.0: Unsatisfactory performance (action signal)

Data Presentation

The results of the inter-laboratory comparison will be summarized in a comprehensive report. This will include a table of all submitted results, the calculated z-scores for each laboratory, and graphical representations of the data distribution.

Table 1: Hypothetical Results of an Inter-laboratory Comparison for (S)-4-Methyldihydrofuran-2(3H)-one (Sample A)

Laboratory IDReported Concentration (mg/L)z-scorePerformance Evaluation
Lab 110.20.4Satisfactory
Lab 29.8-0.4Satisfactory
Lab 311.53.0Unsatisfactory
Lab 410.10.2Satisfactory
Lab 59.5-1.0Satisfactory
Lab 610.51.0Satisfactory
Lab 78.2-3.6Unsatisfactory
Lab 810.00.0Satisfactory
Assigned Value (X) 10.0 mg/L
Standard Deviation for Proficiency Assessment (σ) 0.5 mg/L

Causality and Self-Validation in the Protocol

Expertise & Experience: The choice of two distinct, yet widely accepted, analytical techniques (chiral GC-MS and HPLC) allows for a broad comparison of laboratory capabilities. The detailed protocols are based on established methods for similar chiral flavor compounds, providing a solid foundation for reliable analysis. The inclusion of two concentration levels and the presence of the (R)-enantiomer are deliberate challenges to assess linearity and selectivity, key performance characteristics of a robust analytical method.

Trustworthiness: The entire protocol is designed as a self-validating system. The homogeneity and stability testing of the proficiency test material ensures that any observed variability in results is attributable to the laboratory's analytical process and not the sample itself. The use of a consensus value derived from participant data, calculated using robust statistics as per ISO 13528, provides a reliable and fair benchmark for performance evaluation. This approach minimizes the influence of outliers and provides a more accurate estimation of the true value.

Conclusion: Fostering Confidence in Chiral Analysis

This guide provides a comprehensive framework for an inter-laboratory comparison of (S)-4-Methyldihydrofuran-2(3H)-one analysis. By adhering to the principles of robust study design, employing validated analytical methodologies, and utilizing standardized statistical evaluation, participating laboratories can gain valuable insights into their analytical performance. This process not only serves as a critical component of a laboratory's quality management system but also contributes to the overall improvement and harmonization of chiral analysis in the flavor, fragrance, and pharmaceutical industries. Ultimately, such comparisons foster greater confidence in the accuracy and reliability of analytical data, which is paramount for ensuring product quality and consumer safety.

References

  • Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes (3rd ed.). Available from [Link]

  • ISO/IEC 17043:2023. Conformity assessment — General requirements for proficiency testing.
  • ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program. Retrieved from [Link]

  • Engel, K.-H. (2020). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. Journal of Agricultural and Food Chemistry, 68(38), 10265–10274. [Link]

Sources

A Critical Evaluation of Published Synthesis Protocols for (S)-4-Methyldihydrofuran-2(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(S)-4-Methyldihydrofuran-2(3H)-one, a valuable chiral building block in the synthesis of a variety of biologically active molecules and natural products, has been the subject of numerous synthetic efforts. Its stereodefined center at the C4 position makes its enantioselective synthesis a key challenge and a topic of significant interest for researchers in organic chemistry and drug development. This guide provides a critical evaluation of prominent published synthesis protocols for this important lactone, offering a comparative analysis of their efficiency, stereoselectivity, and practicality for laboratory and potential scale-up applications.

Introduction to the Significance of (S)-4-Methyldihydrofuran-2(3H)-one

The γ-butyrolactone scaffold is a prevalent motif in a vast array of natural products and pharmaceuticals. The introduction of a stereocenter, as seen in (S)-4-Methyldihydrofuran-2(3H)-one, significantly expands its utility as a chiral precursor. This compound serves as a crucial intermediate in the synthesis of complex molecules where the stereochemistry of the methyl-bearing carbon dictates the overall architecture and biological activity of the final target. Consequently, the development of robust and efficient synthetic routes to access this enantiopure lactone is of paramount importance.

This guide will delve into three distinct and representative strategies for the synthesis of (S)-4-Methyldihydrofuran-2(3H)-one:

  • Protocol 1: Diastereoselective Reduction and Subsequent Deoxygenation of a Chiral Precursor Derived from a Chiral Pool Feedstock. This classical approach leverages a readily available chiral starting material to establish the desired stereochemistry.

  • Protocol 2: Asymmetric Hydrogenation of an Achiral Precursor. This modern approach utilizes a chiral catalyst to induce enantioselectivity in the reduction of a prochiral substrate, offering a potentially more direct route.

  • Protocol 3: Synthesis from a Chiral Pool Precursor with Stereospecific Manipulation. This strategy involves the modification of a readily available chiral molecule, L-malic acid, to construct the target lactone.

Each protocol will be examined in detail, including a step-by-step methodology, a visual representation of the workflow, and a critical discussion of its advantages and limitations.

Protocol 1: Diastereoselective Reduction and Deoxygenation from a Chiral Precursor

This strategy commences with the synthesis of a 3-hydroxy-4-methyl-γ-butyrolactone intermediate, where the stereochemistry is controlled through a diastereoselective reduction. The subsequent removal of the hydroxyl group at the C3 position yields the target molecule.

Experimental Protocol

Step 1: Synthesis of (3S,4S)-3-hydroxy-4-methyl-γ-butyrolactone

This step would typically involve the stereoselective reduction of a β-keto ester or a related precursor where the stereocenter at C4 is already established or is introduced with high diastereoselectivity. For the purpose of this guide, we will reference the general approach of synthesizing all four isomers of 3-hydroxy-4-methyl-γ-butyrolactone, from which the desired (3S,4S)-isomer can be isolated.

Step 2: Barton-McCombie Deoxygenation of (3S,4S)-3-hydroxy-4-methyl-γ-butyrolactone

The Barton-McCombie reaction is a well-established method for the deoxygenation of secondary alcohols.[1][2]

  • Formation of the Thioxoester: To a solution of (3S,4S)-3-hydroxy-4-methyl-γ-butyrolactone in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added a base (e.g., pyridine or DMAP) and a thiocarbonylating agent (e.g., phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole) at 0 °C. The reaction is stirred at room temperature until completion.

  • Radical Deoxygenation: The crude thioxoester is dissolved in a degassed solvent (e.g., toluene or benzene). A radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or tris(trimethylsilyl)silane) are added. The mixture is heated to reflux until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford (S)-4-Methyldihydrofuran-2(3H)-one.

Workflow Diagram

Protocol1 start Chiral Precursor (e.g., from Chiral Pool) step1 Diastereoselective Reduction start->step1 intermediate (3S,4S)-3-hydroxy-4-methyl- γ-butyrolactone step1->intermediate step2 Barton-McCombie Deoxygenation intermediate->step2 product (S)-4-Methyldihydrofuran- 2(3H)-one step2->product

Caption: Protocol 1 Workflow: Diastereoselective reduction followed by deoxygenation.

Critical Evaluation
  • Expertise & Experience: This protocol relies on well-established and predictable reactions. The Barton-McCombie deoxygenation is a powerful tool for the mild removal of hydroxyl groups.[1] However, the success of this route is heavily dependent on the efficient and stereoselective synthesis of the 3-hydroxy-4-methyl-γ-butyrolactone precursor. The separation of diastereomers, if formed, can be challenging.

  • Trustworthiness: The self-validating nature of this protocol lies in the characterization of the stereochemistry of the intermediate alcohol. Once the desired diastereomer is obtained in high purity, the subsequent deoxygenation is generally reliable and proceeds with retention of configuration at the C4 center.

  • Authoritative Grounding: The Barton-McCombie reaction is a cornerstone of organic synthesis with extensive literature support.[3] The stereoselective reduction of carbonyls is also a well-documented field, providing a strong foundation for the initial step.

Advantages:

  • Potentially high stereochemical control starting from a well-defined chiral precursor.

  • Utilizes well-understood and reliable chemical transformations.

Disadvantages:

  • May require multiple steps to synthesize the chiral precursor.

  • The use of tin hydrides in the Barton-McCombie reaction can be problematic due to the toxicity and difficulty in removing tin byproducts.

  • Overall yield can be impacted by the efficiency of each step.

Protocol 2: Asymmetric Hydrogenation of an Achiral Precursor

This approach represents a more modern and atom-economical strategy, where the chirality is introduced in a single key step through the use of a chiral catalyst. A suitable prochiral substrate, such as an itaconic acid derivative, is hydrogenated to directly afford the chiral lactone.

Experimental Protocol

Step 1: Asymmetric Hydrogenation of a 2-methylenesuccinate derivative

  • Substrate Preparation: A suitable derivative of itaconic acid (2-methylenesuccinic acid) is prepared.

  • Catalytic Hydrogenation: The substrate is dissolved in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a high-pressure reactor. A chiral ruthenium-BINAP complex or a similar catalyst is added.[4] The reactor is charged with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography to yield (S)-4-Methyldihydrofuran-2(3H)-one.

Workflow Diagram

Protocol2 start Achiral Precursor (e.g., Itaconic Acid derivative) step1 Asymmetric Hydrogenation (Chiral Ru-Catalyst) start->step1 product (S)-4-Methyldihydrofuran- 2(3H)-one step1->product

Caption: Protocol 2 Workflow: Direct asymmetric hydrogenation.

Critical Evaluation
  • Expertise & Experience: This protocol requires expertise in handling air-sensitive catalysts and high-pressure hydrogenation equipment. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. The development and screening of chiral ligands are often necessary to optimize the process.

  • Trustworthiness: The reliability of this method is directly tied to the performance of the chiral catalyst. A well-established catalytic system will consistently deliver the product with high enantiomeric excess. The enantiomeric purity of the final product serves as the primary validation of the protocol's success.

  • Authoritative Grounding: Catalytic asymmetric hydrogenation is a Nobel Prize-winning technology with a vast body of literature supporting its application in the synthesis of chiral molecules.[4] The use of Ru-BINAP and related catalysts for the hydrogenation of various unsaturated compounds is well-documented.

Advantages:

  • Potentially a very direct and atom-economical route.

  • Can achieve high enantioselectivity in a single step.

  • Avoids the use of stoichiometric chiral auxiliaries or resolving agents.

Disadvantages:

  • Chiral catalysts can be expensive and air-sensitive.

  • Requires specialized high-pressure hydrogenation equipment.

  • Optimization of reaction conditions can be time-consuming.

Protocol 3: Synthesis from L-Malic Acid

This strategy utilizes a readily available and inexpensive chiral starting material, L-malic acid, from the chiral pool. The synthesis involves a series of transformations to introduce the methyl group and form the lactone ring while preserving the initial stereochemistry.

Experimental Protocol

Step 1: Esterification of L-Malic Acid

L-Malic acid is converted to its dimethyl ester by refluxing in methanol with a catalytic amount of acid (e.g., HCl or H₂SO₄).[5]

Step 2: Selective Reduction and Lactonization

The dimethyl L-malate is selectively reduced at one of the ester groups and subsequently cyclized to form (S)-3-hydroxy-γ-butyrolactone.[6][7] This can be achieved using various reducing agents, with careful control of stoichiometry and reaction conditions to favor the reduction of one ester group over the other.

Step 3: Introduction of the Methyl Group and Deoxygenation

This is a hypothetical but plausible extension of the known synthesis of the hydroxy-lactone. The hydroxyl group of (S)-3-hydroxy-γ-butyrolactone would first be protected. Then, the carbon at the C4 position would be activated for the introduction of a methyl group, for example, via conversion to a leaving group and subsequent displacement with a methyl nucleophile. The final step would involve the deoxygenation of the protected hydroxyl group at C3. Given the complexity and lack of a direct literature precedent for this specific multi-step transformation on this substrate, this protocol is presented as a conceptual route based on established organic synthesis principles.

Workflow Diagram

Protocol3 start L-Malic Acid step1 Esterification start->step1 intermediate1 Dimethyl L-malate step1->intermediate1 step2 Selective Reduction & Lactonization intermediate1->step2 intermediate2 (S)-3-hydroxy-γ- butyrolactone step2->intermediate2 step3 Multi-step sequence: - Protection - C4-Methylation - Deoxygenation intermediate2->step3 product (S)-4-Methyldihydrofuran- 2(3H)-one step3->product

Caption: Protocol 3 Workflow: Synthesis from L-Malic Acid.

Critical Evaluation
  • Expertise & Experience: This protocol requires a strong understanding of functional group manipulations and stereocontrolled reactions. The selective reduction of one of two ester groups can be challenging and may require careful optimization. The subsequent introduction of the methyl group at the C4 position with retention of stereochemistry would be a non-trivial synthetic step.

  • Trustworthiness: The stereochemical integrity of this route relies on the stereospecificity of each reaction step. The starting material, L-malic acid, provides a reliable source of chirality. However, each subsequent transformation carries the risk of racemization or epimerization if not executed under carefully controlled conditions.

  • Authoritative Grounding: The initial steps of converting L-malic acid to (S)-3-hydroxy-γ-butyrolactone are well-documented in the patent literature.[5][6][7][8] The subsequent transformations would draw upon established methodologies for functional group interconversions in organic synthesis.

Advantages:

  • Starts from an inexpensive and readily available chiral building block.

  • Avoids the need for asymmetric catalysis or chiral resolution.

Disadvantages:

  • Likely involves a multi-step synthesis with potential for lower overall yield.

  • The selective introduction of the methyl group at the C4 position and subsequent deoxygenation may be challenging and require significant optimization.

  • Potential for side reactions and loss of stereochemical purity at each step.

Comparative Summary of Protocols

FeatureProtocol 1: Diastereoselective Reduction & DeoxygenationProtocol 2: Asymmetric HydrogenationProtocol 3: Synthesis from L-Malic Acid
Starting Material Chiral precursorAchiral precursor (e.g., Itaconic acid derivative)L-Malic acid (chiral pool)
Key Step Diastereoselective reduction & Barton-McCombie deoxygenationAsymmetric hydrogenationSelective reduction & C4-methylation
Stereocontrol Substrate-controlledCatalyst-controlledReagent-controlled
Number of Steps ModerateLowHigh
Key Reagents Stereoselective reducing agents, tin hydridesChiral metal catalysts (e.g., Ru-BINAP), H₂Standard organic reagents
Equipment Standard laboratory glasswareHigh-pressure reactorStandard laboratory glassware
Potential Yield ModerateHighPotentially lower overall yield
Enantioselectivity High (dependent on precursor)Potentially very highHigh (dependent on stereospecificity of each step)
Scalability Moderate (tin removal can be an issue)Potentially high (catalyst cost is a factor)Moderate (multi-step nature can be a hurdle)
Advantages Reliable transformationsAtom-economical, directInexpensive starting material
Disadvantages Multi-step, use of toxic tin reagentsExpensive catalysts, specialized equipmentLong synthetic route, potential for racemization

Conclusion and Recommendations

The choice of the optimal synthesis protocol for (S)-4-Methyldihydrofuran-2(3H)-one will ultimately depend on the specific needs and resources of the research group.

  • For laboratories with expertise in asymmetric catalysis and access to high-pressure hydrogenation equipment, Protocol 2 (Asymmetric Hydrogenation) offers the most elegant and potentially efficient route. Its directness and high potential for enantioselectivity make it an attractive option for both small-scale synthesis and potential scale-up, provided the cost of the catalyst is not a prohibitive factor.

  • Protocol 1 (Diastereoselective Reduction and Deoxygenation) represents a more classical and perhaps more accessible approach for laboratories without specialized hydrogenation equipment. Its success hinges on the availability or efficient synthesis of the chiral 3-hydroxy-4-methyl-γ-butyrolactone precursor. While the use of tin hydrides is a drawback, alternative, less toxic radical-based deoxygenation methods could be explored.

  • Protocol 3 (Synthesis from L-Malic Acid) is a viable option when cost of starting materials is a primary concern. However, the multi-step nature of this route and the challenges associated with the selective functionalization at C4 make it a more labor-intensive and potentially lower-yielding approach. This route may be more suitable for academic explorations of synthetic methodology rather than for the routine production of the target molecule.

Ultimately, a thorough evaluation of the available starting materials, in-house expertise, and project-specific requirements regarding scale, purity, and cost will guide the selection of the most appropriate synthetic strategy. Further research into the development of more efficient and environmentally benign deoxygenation methods and more robust and cost-effective asymmetric hydrogenation catalysts will undoubtedly continue to refine the synthesis of this important chiral building block.

References

  • CN1425658A - Synthetic method for (S)
  • CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone - Google P
  • Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments - PubMed. (URL: [Link])

  • Asymmetric synthesis of (R)- and (S)-4-(substituted benzyl)dihydrofuran-2(3H)-ones: an application of the ruthenium-binap complex-catalysed asymmetric hydrogenation of alkylidenesuccinic acids - Sci-Hub. (URL: [Link])

  • USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google P
  • US6713639B1 - Process for preparing enantiomerically pure (S)
  • WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google P
  • Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H) - ACS Publications. (URL: [Link])

  • Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing). (URL: [Link])

  • Recent Advances on Asymmetric Synthesis of Dihydroflavones - ResearchGate. (URL: [Link])

  • Process for the production of gamma-butyrolactone - Google P
  • A new method for the deoxygenation of secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone - Google P
  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - Chemical Science (RSC Publishing). (URL: [Link])

  • II. Deoxygenation: The Barton-McCombie Reaction - Chemistry LibreTexts. (URL: [Link])

  • 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc. (URL: [Link])

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI. (URL: [Link])

  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed. (URL: [Link])

  • (+/-)-3-HYDROXY-GAMMA-BUTYROLACTONE | 5469-16-9 - LookChem. (URL: [Link])

  • Applications of Barton-McCombie Reaction in Total Syntheses - ChemInform. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible disposal of laboratory reagents is a cornerstone of ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-4-Methyldihydrofuran-2(3H)-one, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Hazard Identification: Know Your Waste

Before any handling or disposal, a thorough understanding of the compound's intrinsic properties is critical. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer should always be consulted, we can infer a likely hazard profile from structurally similar compounds. The primary risks are generally associated with irritation and potential flammability.

Table 1: Representative Hazard Profile for Dihydrofuranone Derivatives

Hazard CategoryDescriptionRationale & Precaution
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]The lactone functional group and organic nature of the molecule can cause irritation upon contact with mucous membranes and skin. Handling should occur in a well-ventilated area to avoid inhaling vapors.[1][2][3]
Physical Hazards Potentially a flammable liquid and vapor.[1][3][4]Similar small organic molecules often have low flash points. All sources of ignition must be eliminated from the handling and storage areas.[1][2]
Environmental Hazards Data is not widely available, but release into waterways or soil must be avoided.[5]As a synthetic organic compound, its impact on aquatic life and ecosystems is unknown. Therefore, it must be treated as potentially harmful to the environment.

Note: This table is illustrative. Always consult the manufacturer-specific Safety Data Sheet (SDS) for (S)-4-Methyldihydrofuran-2(3H)-one before proceeding.

Pre-Disposal Safety & Handling

Proper disposal begins with safe handling during routine use. Adherence to these protocols minimizes exposure and prevents accidental release, simplifying the final disposal process.

  • Engineering Controls : Always handle (S)-4-Methyldihydrofuran-2(3H)-one inside a certified chemical fume hood to mitigate inhalation risks.[3][6]

  • Personal Protective Equipment (PPE) : A non-negotiable aspect of safe handling.

    • Eye Protection : Wear chemical splash goggles or a face shield.[5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[2][5]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.

  • Storage : Keep the primary container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[1][3][4]

Step-by-Step Disposal Protocol

The disposal of (S)-4-Methyldihydrofuran-2(3H)-one is governed by its classification as a hazardous chemical waste.[7] The following procedure ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[8][9][10]

Step 1: Waste Segregation (The Principle of Isolation)

Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. Proper segregation is the most critical step in preventing laboratory accidents.

Procedure:

  • Identify (S)-4-Methyldihydrofuran-2(3H)-one waste as a non-halogenated organic solvent waste .

  • Designate a specific waste container for this category.

  • Crucially, do not mix this waste with :

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids or bases.

    • Oxidizers.

    • Aqueous waste.

    • Solid waste (e.g., contaminated filter paper, gloves).[11][12]

Step 2: Containerization (The Principle of Containment)

Causality: The waste container is the primary barrier preventing environmental release and personnel exposure. Its material must be compatible with the chemical, and it must be sealed and labeled to ensure safe handling and transport.

Procedure:

  • Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[12][13]

  • Affix a "Hazardous Waste" label to the container.

  • List all constituents of the waste on the label, including "(S)-4-Methyldihydrofuran-2(3H)-one" and any other chemicals present.

  • Keep the container tightly sealed at all times, except when adding waste.[7][13] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

Step 3: Final Disposal (The Principle of "Cradle-to-Grave")

Causality: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be managed from its point of generation to its final, safe disposal.[9][10] Evaporation in the fume hood or disposal down the sink are strictly prohibited and illegal methods of disposal.[7][14]

Procedure:

  • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 180 days), arrange for a pickup.

  • Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule the collection.[7][13]

  • The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • The standard and most appropriate disposal method for this type of organic waste is high-temperature incineration at a permitted facility.

Visualization of the Disposal Workflow

The following diagram provides a clear, logical path for the disposal process, ensuring all critical checkpoints are met.

DisposalWorkflow start Start: Waste Generated (S)-4-Methyldihydrofuran-2(3H)-one identify 1. Identify Waste (Non-Halogenated Organic) start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe container 3. Select & Label Container (Compatible, Sealed, Tagged) ppe->container segregate 4. Add Waste to Container (AVOID mixing with incompatibles) container->segregate store 5. Store in Satellite Area (Keep container closed) segregate->store request_pickup 6. Request EHS Pickup (When full or time limit reached) store->request_pickup end End: Disposal by Licensed Facility (Incineration) request_pickup->end

Caption: A procedural flowchart for the safe and compliant disposal of (S)-4-Methyldihydrofuran-2(3H)-one.

By adhering to this detailed protocol, you contribute to a culture of safety and environmental stewardship. These procedures are not merely bureaucratic hurdles; they are robust systems designed to protect you, your colleagues, and the wider community. Always ground your practice in the specific guidelines provided by your institution's EHS department and the chemical's SDS.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Axonator. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Axonator. EPA Hazardous Waste Management. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.